molecular formula C7H5BrN2 B139591 2-Bromo-6-methylnicotinonitrile CAS No. 155265-57-9

2-Bromo-6-methylnicotinonitrile

Cat. No.: B139591
CAS No.: 155265-57-9
M. Wt: 197.03 g/mol
InChI Key: XPTNCEKLFCYPKH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTNCEKLFCYPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406192
Record name 2-Bromo-6-methylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155265-57-9
Record name 2-Bromo-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridine-3-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylnicotinonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylnicotinonitrile, identified by its CAS number 155265-57-9, is a strategically important heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile moiety, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups allows for selective chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a particular focus on its role in facilitating the discovery of new drugs.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast number of approved drugs and biologically active compounds. Its presence is critical to the pharmacological activity of molecules targeting a wide range of diseases. The ability to introduce specific substituents onto the pyridine ring is therefore of paramount importance in the fine-tuning of a drug candidate's properties, including its potency, selectivity, and pharmacokinetic profile. This compound serves as a prime example of a highly functionalized pyridine intermediate that empowers medicinal chemists to explore novel chemical space.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155265-57-9[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1]
Appearance Solid (typically)[3]
Storage Conditions Inert atmosphere, 2-8°C[1]

While experimentally obtained spectroscopic data is not always publicly available, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with similar compounds. Commercial suppliers often confirm the identity and purity of the compound using techniques such as NMR, HPLC, and LC-MS.[1]

Synthesis of this compound: A Guided Protocol

The synthesis can be envisioned as a multi-step process, likely starting from a more readily available substituted pyridine. A plausible synthetic pathway would involve the introduction of the nitrile and bromine functionalities onto a pre-existing methylpyridine ring.

3.1. Conceptual Synthetic Workflow

G A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B Sandmeyer-type Reaction C 2-Bromo-6-methylnicotinaldehyde B->C Side-chain Oxidation/Formylation D This compound C->D Aldehyde to Nitrile Conversion

Caption: Plausible synthetic workflow for this compound.

3.2. Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on the synthesis of structurally similar compounds and should be optimized for the specific target molecule.[4][5]

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This transformation can be achieved from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-methylpyridine in aqueous hydrobromic acid. Cool the mixture to -10°C to -5°C using an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir for an additional 1.5 hours.

  • Bromination: This step would typically involve a copper(I) bromide catalyst to facilitate the displacement of the diazonium group with bromide.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) at low temperature. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Formylation of 2-Bromo-6-methylpyridine

The introduction of a formyl group at the 3-position can be a challenging step. One potential route involves the lithiation of the pyridine ring followed by quenching with a formylating agent.

Step 3: Conversion of Aldehyde to Nitrile

The final step involves the conversion of the aldehyde functional group to a nitrile.

  • Reaction: The 2-Bromo-6-methylnicotinaldehyde can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent dehydration of the oxime, for instance, using acetic anhydride, will yield the desired this compound.

  • Purification: The final product can be purified by column chromatography on silica gel.

Table 2: Key Reaction Parameters for Analogous Syntheses

ParameterValue/RangeNotes
Brominating Agent (Step 1) NaNO₂ / HBrFor Sandmeyer reaction.
Reaction Temperature (Step 1) -10°C to 5°CCrucial for diazonium salt stability.[6]
Solvent Water, Organic Solvent (for extraction)Standard for Sandmeyer reactions.
Typical Yield 70-95% (for analogous reactions)Highly dependent on specific conditions.[6]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the nitrile group can undergo various transformations.

4.1. The Power of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8] In the context of this compound, the bromine atom can be readily displaced by a variety of aryl and heteroaryl boronic acids or their esters. This allows for the modular and efficient synthesis of diverse libraries of compounds for biological screening.[9][10]

4.1.1. General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water) and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants (this compound, Boronic Acid, Base) B 2. Add Solvent and Degas Mixture A->B C 3. Add Palladium Catalyst under Inert Atmosphere B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purify Product (Column Chromatography) F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

4.2. Potential Therapeutic Applications

Nicotinonitrile derivatives have been investigated for a variety of therapeutic applications. For instance, some substituted nicotinonitriles have shown promise as antimicrobial agents.[4] Furthermore, the pyridine core is a key feature in many kinase inhibitors, and intermediates like this compound can serve as starting points for the synthesis of such targeted therapies.[11]

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a valuable and versatile intermediate for organic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of novel and complex molecules. As the demand for new therapeutics continues to grow, the strategic use of such well-functionalized building blocks will remain a cornerstone of successful drug discovery programs.

References

  • US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents. Google Patents.
  • 2-Pyridinecarbonitrile, 3-Bromo-6-Methyl. Nanjing Finechem Holding Co.,Limited.
  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • This compound [P50031] - $0.00 : ChemUniverse. ChemUniverse.
  • Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis - PMC. National Center for Biotechnology Information.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Center for Biotechnology Information.
  • (PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. National Center for Biotechnology Information.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.

Sources

2-Bromo-6-methylnicotinonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methylnicotinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of this compound, a key heterocyclic building block. The focus is on its molecular characteristics, a validated synthetic protocol, and its strategic application in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Within this class, this compound has emerged as a valuable intermediate. Its structure is strategically functionalized with three key reactive sites: a nitrile group, a bromine atom, and a methyl group. This trifecta of functionalities offers a versatile platform for molecular elaboration, enabling chemists to introduce diverse substituents and build complex molecular architectures.

The bromine atom is particularly noteworthy, as it readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. This inherent reactivity makes this compound a sought-after precursor in the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.[1][2]

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application in synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 197.04 g/mol [3][4]
Molecular Formula C₇H₅BrN₂[3][4]
CAS Number 155265-57-9[3]
Purity Typically ≥98%[4]
Appearance Off-white to light yellow solidInferred from typical small molecules

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-amino-6-methylnicotinonitrile, via a Sandmeyer-type reaction. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring by diazotization of a primary amine followed by displacement with a bromide salt.

Causality Behind Experimental Choices:
  • Diazotization at Low Temperature: The initial reaction of the amine with a nitrosating agent (formed from NaNO₂ and HBr) must be conducted at low temperatures (0–5 °C). This is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.

  • Use of HBr: Hydrobromic acid serves a dual purpose: it acts as the acid to form nitrous acid from sodium nitrite and provides the bromide counter-ion for the diazonium salt.

  • Copper(I) Bromide Catalyst: While not always strictly necessary, the addition of a copper(I) salt (CuBr) catalyzes the displacement of the diazonium group with bromide (the Sandmeyer reaction). This significantly improves the yield and purity of the desired product compared to an uncatalyzed substitution.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product start 2-Amino-6-methylnicotinonitrile step1 Diazotization NaNO₂, HBr 0-5 °C start->step1 Step 1 step2 Sandmeyer Reaction CuBr, Heat step1->step2 Step 2 product This compound step2->product Yields Target

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-methylnicotinonitrile (1.0 eq)

  • Hydrobromic acid (48%, ~4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 0.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-6-methylnicotinonitrile (1.0 eq) and 48% hydrobromic acid (~4.0 eq). Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (0.2 eq) in HBr. Add this solution to the diazonium salt mixture. Slowly warm the reaction to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true utility of this compound is realized in its application as a versatile building block for creating libraries of potential drug candidates. Its structure is particularly amenable to the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2]

The bromopyridine moiety is an ideal handle for Suzuki-Miyaura cross-coupling reactions. This allows for the strategic installation of various aryl and heteroaryl groups, which are often crucial for binding to the ATP pocket of kinases. The nicotinonitrile scaffold itself is a key feature in several potent kinase inhibitors, where it can act as a hinge-binder or participate in other key interactions within the active site.[1]

Illustrative Application: Suzuki Coupling Workflow

Suzuki_Coupling cluster_reaction Reaction Conditions reagent1 This compound catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) reagent1->catalyst reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->catalyst product 6-Aryl-2-methylnicotinonitrile (Drug Scaffold) catalyst->product Forms C-C Bond base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Toluene/H₂O) solvent->catalyst

Caption: Suzuki coupling using this compound.

This reaction demonstrates how a complex, drug-like scaffold can be efficiently synthesized. The "R" group on the arylboronic acid can be varied extensively, providing a rapid method to explore the structure-activity relationship (SAR) of a potential drug series.

Safety and Handling

As a halogenated and nitrogen-containing organic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for related bromo- and cyano-substituted heterocycles should be followed.[5][6][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5][6]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5][6]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of complex molecular targets. The robust and scalable synthetic route, along with its proven applicability in constructing kinase inhibitor scaffolds, solidifies its position as a key building block in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this important molecule.

References

  • ChemUniverse. This compound [P50031].
  • Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-2-picoline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile.
  • Capot Chemical. MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • BenchChem. 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • BenchChem. The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.

Sources

An In-depth Technical Guide to 2-Bromo-6-methylnicotinonitrile: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-6-methylnicotinonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic applications, particularly in the synthesis of kinase inhibitors.

Introduction and Structural Elucidation

This compound, with the CAS Number 155265-57-9, is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structure features a pyridine ring functionalized with a bromo group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 6-position. This unique arrangement of functional groups imparts valuable reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures.

The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the nitrile group can be subjected to a range of chemical transformations. The methyl group can also influence the molecule's steric and electronic properties in interactions with biological targets.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 155265-57-9[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.04 g/mol [1]
Purity Typically ≥99%[1]
MDL Number MFCD06254423[1]
Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons.

  • δ ~7.7-7.9 ppm (d, 1H): This doublet corresponds to the proton at the 4-position of the pyridine ring.

  • δ ~7.3-7.5 ppm (d, 1H): This doublet corresponds to the proton at the 5-position of the pyridine ring.

  • δ ~2.6 ppm (s, 3H): This singlet is attributed to the methyl group at the 6-position.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • δ ~160-162 ppm: Carbon at the 6-position (attached to the methyl group).

  • δ ~142-144 ppm: Carbon at the 2-position (attached to the bromine atom).

  • δ ~140-142 ppm: Carbon at the 4-position.

  • δ ~128-130 ppm: Carbon at the 5-position.

  • δ ~116-118 ppm: Carbon of the nitrile group (CN).

  • δ ~108-110 ppm: Carbon at the 3-position (attached to the nitrile group).

  • δ ~24-26 ppm: Carbon of the methyl group.

Synthesis of this compound

The most reliable and widely employed method for the synthesis of this compound is the Sandmeyer reaction.[4][5] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[4][5] The starting material for this synthesis is the readily available 2-Amino-6-methylnicotinonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Sandmeyer Reaction cluster_product Final Product A 2-Amino-6-methylnicotinonitrile B Diazotization (NaNO₂, HBr, 0-5 °C) A:e->B:w Step 1 C Bromination (CuBr) B:e->C:w Step 2 D This compound C:e->D:w Step 3 Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Kinase Inhibitor Scaffold A This compound C Pd Catalyst, Base, Solvent A->C:n B Aryl/Heteroaryl Boronic Acid B->C:s D 2-Aryl-6-methylnicotinonitrile Intermediate C->D

Sources

2-Bromo-6-methylnicotinonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and nitrile functional groups on the pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and essential safety information, grounded in established scientific principles.

Physicochemical Properties: A Summary

The intrinsic properties of a chemical compound dictate its behavior in both storage and reaction environments. The following table summarizes the core physical data for this compound.

PropertyValueSource(s)
CAS Number 155265-57-9[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.04 g/mol [1][3]
Appearance White to light brown solid (predicted)Inferred from similar compounds[4]
Melting Point Data not readily availableN/A
Boiling Point Data not readily available[5]
Solubility Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate (predicted)Inferred from structure
Storage Inert atmosphere, 2-8°C[2][5]

Detailed Analysis and Experimental Determination

The causality behind experimental design is critical. The protocols described below are designed as self-validating systems, ensuring accuracy and reproducibility.

Appearance and State

Based on structurally similar compounds such as 2-bromo-6-methylnicotinaldehyde (M.P. 66 °C) and 2-Bromo-6-(hydroxymethyl)pyridine (M.P. 34-41 °C), it is anticipated that this compound is a crystalline solid at standard temperature and pressure.[4][6] Visual inspection is the primary method for confirming its physical state and color.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline sample into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Causality Note: A slow heating rate near the melting point is crucial for accurate determination, as it allows for the heat to be transferred uniformly from the heating block to the sample.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Heat (Rapid -> Slow) Place->Heat Record Record T_onset & T_completion Heat->Record Result Melting Point Record->Result Calculate Range

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is the gold standard for characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[7] For this compound (C₇H₅BrN₂), we expect specific signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The spectrum should reveal two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the three protons of the methyl group will also be present.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals: one for the methyl group, one for the nitrile carbon, and five for the pyridine ring carbons (two of which are quaternary).

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.[7]

  • Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, 16-32 scans are typically sufficient.[7]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected absorption bands include:

  • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

  • ~1600-1450 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

C. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound. For this molecule, High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₇H₅BrN₂. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Spectroscopy_Workflow cluster_nmr NMR cluster_ir IR cluster_ms MS Sample This compound (Sample) NMR_Prep Dissolve in CDCl₃ + TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Introduce Sample (e.g., ESI, EI) Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq Data_Analysis Correlate Data NMR_Acq->Data_Analysis Proton/Carbon Environment IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Acq->Data_Analysis Functional Groups (C≡N) MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Acq->Data_Analysis Molecular Weight & Formula Structure Confirm Structure Data_Analysis->Structure

Caption: Integrated workflow for spectroscopic validation.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, data from structurally related compounds provide a strong basis for hazard assessment. Compounds containing bromo-pyridine and nitrile functionalities should be handled with care.

Hazard Profile (Inferred from Analogs[8])

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]

  • Irritation: Causes skin irritation and serious eye irritation.[8][9][10]

  • Respiratory: May cause respiratory irritation.[8][9]

Recommended Safety Precautions

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11]

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[2][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

  • ChemUniverse. This compound [P50031].
  • Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile.
  • Capot Chemical. MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • PubChem. 2-Bromo-6-methylbenzonitrile.
  • Molekula. 2-bromo-6-methylnicotinaldehyde.
  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
  • YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].

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An In-Depth Technical Guide to the Solubility of 2-Bromo-6-methylnicotinonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-bromo-6-methylnicotinonitrile, a crucial parameter for its application in research and drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, a detailed methodology for its experimental determination, and the critical safety considerations for its handling.

Introduction: The Significance of Solubility for this compound

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various systems.[1] Poor solubility can lead to challenges in formulation, unpredictable results in in-vitro assays, and diminished bioavailability in preclinical and clinical studies.[2] Therefore, a thorough understanding and accurate determination of its solubility are paramount for its successful application.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[3] The structure of this compound, with its pyridine ring, bromo, methyl, and nitrile substituents, presents a unique combination of polar and non-polar characteristics that influence its solubility.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like water and alcohols.

  • Nitrile Group (-CN): The nitrile group is polar and can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

  • Bromo Substituent (-Br): The bromine atom is electronegative and contributes to the molecule's polarity. However, its larger size can also increase London dispersion forces, favoring solubility in less polar solvents.

  • Methyl Group (-CH₃): The methyl group is non-polar and hydrophobic, which generally decreases solubility in polar solvents like water but can enhance it in organic solvents.

Based on these features, it is anticipated that this compound will exhibit limited solubility in water and greater solubility in common organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Thermodynamics of Dissolution:

The process of dissolution can be understood through its thermodynamic components.[5] It involves the endothermic process of breaking solute-solute and solvent-solvent bonds and the exothermic process of forming solute-solvent interactions.[6][7] The overall enthalpy of solution (ΔHsoln) can be either positive (endothermic) or negative (exothermic).[8] For a spontaneous dissolution process, the Gibbs free energy change (ΔG) must be negative, which is also influenced by the change in entropy (ΔS).[6]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of this compound.

    • Prepare the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

    • Use calibrated analytical equipment for all measurements.

  • Equilibration:

    • Add the excess solid this compound to a sealed, inert container with a known volume of the solvent.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer. The agitation time is crucial to reach equilibrium, typically 24 to 72 hours.[9]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. This concentration represents the equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess 2-bromo-6- methylnicotinonitrile C Combine solute and solvent A->C B Prepare solvent B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge or filter to remove excess solid D->E G Analyze saturated solution and standards by HPLC or LC-MS E->G F Prepare standard solutions F->G H Determine solubility from calibration curve G->H

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound. A thorough understanding of these is crucial for obtaining reliable and reproducible data.

  • Temperature: The solubility of most solid compounds in liquids increases with temperature.[11] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds.

  • pH of the Solvent: As a pyridine derivative, the nitrogen atom in this compound can be protonated in acidic conditions. The resulting salt form is generally more water-soluble than the neutral molecule. Therefore, the aqueous solubility is expected to be pH-dependent.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

Intermolecular Interactions Diagram

G cluster_solute This compound cluster_solvent Solvent Solute Pyridine Ring (H-bond acceptor) Nitrile Group (dipole-dipole, H-bond acceptor) Bromo Group (dipole-dipole) Methyl Group (hydrophobic) Solubility Solubility Solute->Solubility Solute-Solvent Interactions Solvent Polar Protic (e.g., Water) (H-bond donor/acceptor) Polar Aprotic (e.g., DMSO) (dipole-dipole, H-bond acceptor) Non-polar (e.g., Hexane) (van der Waals forces) Solvent->Solubility Solvent Properties

Caption: Factors influencing the solubility of this compound based on intermolecular interactions.

Safety and Handling

As a halogenated pyridine derivative containing a nitrile group, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from related compounds suggests the following:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Hazard Statements: Based on similar compounds, potential GHS hazard statements may include "Harmful if swallowed," "Harmful in contact with skin," "Causes skin irritation," "Causes serious eye irritation," and "Harmful if inhaled."[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bilska-Wilkosz, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • D'Arcy, D. M. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Video]. YouTube. [Link]
  • Wang, J., & Hou, T. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(7), 3077–3087. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Ghafoor, S., & O'Hagan, S. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(10), 5789–5835. [Link]
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
  • Wikipedia. (2024). Enthalpy change of solution. [Link]
  • Fiveable. (n.d.). The Dissolution Process.
  • Nirmalakhandan, N. H., & Speece, R. E. (1988). Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc. Environmental Science & Technology, 22(3), 328–338. [Link]
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • Chen, X. Q., Cho, S. J., Li, Y., & Venkatesh, S. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1838–1852. [Link]
  • Pang, K. S., & Mehvar, R. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 23(8), 1863–1875. [Link]
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Chemistry LibreTexts. (2020, February 22). 11.2: The Dissolution Process. [Link]
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 38-43. [Link]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Wikipedia. (2024).
  • MSDS Europe. (n.d.). Hazard statements.
  • Ghorai, P., & Mandal, A. (2022). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 24(42), 25885-25895. [Link]
  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
  • Organic Syntheses. (2024).
  • Avantor. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Carboline. (2015, September 2). Safety Data Sheet prepared to UN GHS Revision 3. [Link]
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • ResearchGate. (n.d.). Pyridine pKa (THF) changes caused by substituent effects. [Link]
  • Semantic Scholar. (n.d.). Substitution in the Pyridine Series: Effect of Substituents. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-6-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry and advanced materials science. The strategic placement of its bromine, methyl, and nitrile functionalities offers versatile handles for subsequent chemical modifications, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth technical overview of the synthetic routes from 6-methylnicotinonitrile, focusing on the chemical principles, procedural details, and comparative analysis of the primary methodologies. We will explore direct electrophilic bromination and a multi-step approach via an N-oxide intermediate, offering researchers the foundational knowledge required to select and optimize the most suitable pathway for their specific application.

Introduction

The synthesis of halogenated pyridine derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, an electron-deficient heterocycle, presents unique challenges for functionalization via electrophilic substitution. The synthesis of this compound from 6-methylnicotinonitrile is a case study in overcoming these challenges through strategic chemical manipulation. The target molecule's value lies in its potential for derivatization; the bromo group at the 2-position is primed for various palladium-catalyzed cross-coupling reactions, while the nitrile and methyl groups offer further sites for chemical elaboration.

This document provides a detailed examination of two primary synthetic strategies, grounded in established chemical principles and supported by literature precedents. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering scientists to make informed decisions in their synthetic planning.

Part 1: Theoretical Considerations - The Challenge of Regioselectivity

The primary challenge in converting 6-methylnicotinonitrile to this compound is controlling the regioselectivity of the bromination reaction. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution (SEAr) compared to benzene.[1] The outcome of the reaction is dictated by the combined electronic effects of the ring nitrogen and the existing substituents.

  • Pyridine Nitrogen: Strongly deactivating through an inductive effect, making electrophilic attack difficult.

  • C6-Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho (C5) and para (C2) positions through hyperconjugation and a weak inductive effect.

  • C3-Cyano Group (-CN): A strongly deactivating group that directs incoming electrophiles to the meta position (C5) through both inductive and resonance effects.

The target C2 position is para to the activating methyl group, making it a favorable site. However, it is also ortho to the deactivating ring nitrogen. The C4 position is also a potential site for bromination. The C5 position is activated by the methyl group (ortho) but deactivated and directed to by the cyano group (meta). Therefore, achieving high selectivity for the C2 position requires careful selection of reaction conditions and brominating agents to exploit the subtle electronic differences between the potential reaction sites.

G A 6-Methylnicotinonitrile B Step 1: N-Oxidation (e.g., m-CPBA) A->B C 6-Methylnicotinonitrile N-Oxide B->C D Step 2: Bromination (e.g., POBr₃ or Br₂/PBr₃) C->D E This compound N-Oxide D->E F Step 3: Deoxygenation (e.g., PCl₃ or PPh₃) E->F G This compound F->G

Sources

Introduction: The Strategic Importance of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 6-Methylnicotinonitrile

Halogenated pyridine scaffolds are cornerstone building blocks in modern drug discovery and materials science. Their unique electronic properties and versatile reactivity make them indispensable for constructing complex molecular architectures. Specifically, the introduction of a bromine atom onto a substituted nicotinonitrile core, such as 6-methylnicotinonitrile, provides a critical synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of lead compounds and the exploration of chemical space. This guide provides a comprehensive overview of the theoretical principles and a robust experimental protocol for the regioselective electrophilic bromination of 6-methylnicotinonitrile, tailored for researchers in synthetic and medicinal chemistry.

Section 1: Mechanistic Rationale and Regiochemical Control

The electrophilic aromatic substitution (EAS) of pyridine is an inherently challenging transformation. The lone pair on the nitrogen atom makes it a target for electrophiles and Lewis acids, while its inductive electron-withdrawing effect deactivates the entire ring system towards substitution compared to benzene.[1] Consequently, forcing conditions, such as high temperatures or the use of potent Lewis acid catalysts, are often necessary to promote the reaction.[2]

Substituent Directing Effects in 6-Methylnicotinonitrile

The regiochemical outcome of the bromination is dictated by the interplay of the two substituents on the pyridine ring: the methyl group (-CH₃) at the C6 position and the cyano group (-CN) at the C3 position.

  • C6-Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director through an inductive electron-donating effect.[3] It stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack at the positions ortho (C5) and para (C2, which is the nitrogen atom) to it.

  • C3-Cyano Group (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance, making it a deactivating, meta-director.[1] It destabilizes arenium ion intermediates where the positive charge is placed on adjacent carbons, thus favoring attack at the position meta to it (C5).

These directing effects synergistically favor electrophilic attack at the C5 position . This position is ortho to the activating methyl group and meta to the deactivating cyano group, making it the most electronically favorable site for substitution.

The Role of the Lewis Acid Catalyst

Molecular bromine (Br₂) itself is often not electrophilic enough to react with a deactivated heterocyclic system. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential. The catalyst functions by coordinating with a bromine atom, polarizing the Br-Br bond and generating a highly electrophilic "Br⁺" equivalent, which can be attacked by the π-system of the pyridine ring.[4][5] The overall mechanism proceeds through the canonical three steps of EAS: electrophile activation, nucleophilic attack to form a resonance-stabilized arenium ion, and subsequent deprotonation to restore aromaticity.[6]

EAS_Mechanism Figure 1: Mechanism of Lewis Acid-Catalyzed Bromination sub 6-Methylnicotinonitrile sigma_complex Arenium Ion Intermediate (σ-complex) sub->sigma_complex Nucleophilic Attack br2 Br₂ activated_E Activated Electrophile [Br-Br---FeBr₃] br2->activated_E cat FeBr₃ cat->activated_E Activation activated_E->sigma_complex product 5-Bromo-6-methylnicotinonitrile sigma_complex->product Deprotonation (-H⁺) hbr HBr cat_regen FeBr₃

Caption: Figure 1: Mechanism of Lewis Acid-Catalyzed Bromination

Section 2: Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of 5-bromo-6-methylnicotinonitrile. As with any chemical procedure, it must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
6-Methylnicotinonitrile118.14>98%Commercial
N-Bromosuccinimide (NBS)177.98>99%Commercial
Sulfuric Acid (H₂SO₄)98.0895-98%Commercial
Dichloromethane (DCM)84.93AnhydrousCommercial
Saturated NaHCO₃ solution--Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄--Commercial
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinonitrile (2.36 g, 20.0 mmol, 1.0 equiv.).

  • Dissolution: Add concentrated sulfuric acid (20 mL) to the flask carefully at 0 °C (ice bath). Stir the mixture until all the starting material has dissolved completely. The pyridine nitrogen is protonated, further deactivating the ring but also preventing coordination with the electrophile.

  • Reagent Addition: In a single portion, add N-bromosuccinimide (NBS) (3.74 g, 21.0 mmol, 1.05 equiv.) to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Ensure adequate ventilation as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 5-bromo-6-methylnicotinonitrile.

Section 3: Characterization and Data Analysis

The final product, 5-bromo-6-methylnicotinonitrile, should be characterized to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C2 and C4 positions. The characteristic signal for the methyl group protons should also be present as a singlet around 2.5-2.7 ppm.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the 8 carbons in the molecule. The signal for the carbon bearing the bromine (C5) will be shifted relative to the starting material.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: A strong absorption band around 2220-2240 cm⁻¹ will confirm the presence of the nitrile (-C≡N) functional group.

Section 4: Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, a slight increase in temperature (e.g., to 70-80 °C) or extended reaction time may be necessary. Ensure the NBS used is of high purity, as degraded reagent can be less effective.

  • Formation of Di-brominated Products: The formation of di-substituted byproducts can occur if an excess of the brominating agent is used or if the reaction temperature is too high. Using a stoichiometry of 1.0-1.1 equivalents of NBS is critical for selectivity.

  • Difficult Purification: If the product co-elutes with impurities, adjusting the polarity of the chromatography eluent or using an alternative purification method like recrystallization may be required.

By understanding the underlying electronic principles and carefully controlling the reaction parameters, the electrophilic bromination of 6-methylnicotinonitrile can be executed efficiently and with high regioselectivity, providing a valuable intermediate for further synthetic elaboration.

References

  • Z. N. Parnes, G. I. Bolestova, and D. N. Kursanov. (1981). Bromination of pyridine in the presence of some lewis acids. Chemistry of Heterocyclic Compounds, 17(9), 984-987.
  • Pearson Education. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Lumen Learning. Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • M. Evans. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
  • H.-Y. Wang, et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(10), 1367.
  • Chemical Synthesis Database. (2025). 5-bromo-4,6-dimethylnicotinonitrile.
  • F. Jensen, et al. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv.

Sources

Introduction: The Strategic Importance of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Bromo-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a pivotal building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility is derived from the orthogonal reactivity of its three key functional groups: the pyridine ring, the bromine atom, and the nitrile group. While the bromine atom is a well-established handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the pyridine ring offers a site for N-alkylation or oxidation, the nitrile group presents a versatile entry point for a diverse array of chemical transformations.[1][2]

This guide provides a detailed exploration of the nitrile group's reactivity within this specific molecular framework. As senior application scientists, our focus is not merely on cataloging reactions but on elucidating the underlying principles that govern these transformations. We will explore the causality behind experimental choices, provide robust, field-proven protocols, and offer insights to empower researchers in leveraging this moiety for the synthesis of complex molecular architectures.

Core Reactivity Profile of the Nitrile Group

The electronic nature of the nitrile group (C≡N) is defined by the strong polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic.[3][4] This inherent electrophilicity is the foundation for its most common reactions: nucleophilic additions. In the context of this compound, the electron-withdrawing nature of the pyridine ring further enhances the electrophilic character of the nitrile carbon, making it a prime target for a variety of transformations.

The primary reaction pathways for the nitrile group in this molecule can be categorized as follows:

  • Hydrolysis: Conversion to amides and carboxylic acids.

  • Reduction: Transformation into primary amines.

  • Organometallic Addition: Formation of ketones.

  • Cycloaddition: Construction of heterocyclic rings.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_organometallic Organometallic Addition cluster_cycloaddition Cycloaddition start This compound amide Intermediate Amide start->amide H₂O, H⁺ or OH⁻ amine (2-Bromo-6-methylpyridin-3-yl)methanamine start->amine 1. LiAlH₄ 2. H₂O ketone Ketone Derivative (post-hydrolysis) start->ketone 1. R-MgBr 2. H₃O⁺ tetrazole Tetrazole Derivative start->tetrazole NaN₃, ZnBr₂ acid 2-Bromo-6-methylnicotinic Acid amide->acid H₂O, H⁺ or OH⁻ G start Charge Reactor with This compound add_acid Slowly Add H₂SO₄/H₂O Mixture (Exothermic!) start->add_acid heat Heat Mixture to 110°C with Vigorous Stirring add_acid->heat monitor Monitor Reaction by TLC/LC-MS (Disappearance of Starting Material) heat->monitor cool Cool Reaction to 0-5°C in an Ice Bath monitor->cool neutralize Carefully Neutralize with Aqueous NaOH to pH ~3-4 cool->neutralize precipitate Collect Precipitate by Filtration neutralize->precipitate wash Wash Solid with Cold Water precipitate->wash dry Dry Product Under Vacuum wash->dry

Figure 2: Workflow for the hydrolysis of this compound.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: In a separate beaker, prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and water by slowly adding the acid to the water with cooling. Carefully add this acidic solution to the reaction flask.

  • Reaction: Heat the mixture to 110 °C and maintain vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully neutralize the mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 6M) until the pH reaches approximately 3-4. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Dry the purified 2-Bromo-6-methylnicotinic acid under vacuum.

Reduction: Synthesis of Primary Amines

The reduction of nitriles is a highly reliable method for synthesizing primary amines. [5][6]Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are most effective for this transformation.

Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. [3][4]The first addition breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species. A second hydride addition to this imine intermediate generates a dianion, which upon aqueous workup is protonated to yield the primary amine. [4]

Figure 3: Mechanism of nitrile reduction with LiAlH₄.

Protocol: Reduction to (2-Bromo-6-methylpyridin-3-yl)methanamine

This protocol requires strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Data Presentation

Reagent/Parameter Molar Ratio Key Role
This compound 1.0 eq Starting Material
Lithium Aluminum Hydride (LiAlH₄) 1.5-2.0 eq Reducing Agent
Anhydrous THF or Et₂O - Solvent
Temperature 0 °C to Reflux Reaction Control
Time 2-4 hours Reaction Duration

| Typical Yield | 75-85% | Expected Outcome |

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-3 hours to ensure complete conversion.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or distillation.

Organometallic Addition: A Gateway to Ketones

The reaction of nitriles with organometallic reagents like Grignard or organolithium compounds is a powerful method for carbon-carbon bond formation, ultimately leading to ketones after a hydrolytic workup. [4][7] Mechanistic Insight: The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. This addition forms a resonance-stabilized imine anion salt. [7]Crucially, this intermediate is stable and does not react with a second equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and hydrolyzes the C=N bond to a C=O bond, liberating the ketone. [4]

Protocol: Synthesis of 1-(2-Bromo-6-methylpyridin-3-yl)ethan-1-one

This protocol uses a commercially available Grignard reagent, methylmagnesium bromide, to synthesize the corresponding acetylpyridine derivative.

Data Presentation

Reagent/Parameter Molar Ratio Key Role
This compound 1.0 eq Starting Material
Methylmagnesium Bromide (3.0 M in Et₂O) 1.2 eq Nucleophile
Anhydrous THF or Et₂O - Solvent
Temperature 0 °C to RT Reaction Control
Time 1-3 hours Reaction Duration

| Typical Yield | 70-80% | Expected Outcome |

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the consumption of the starting material.

  • Workup: Cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by silica gel column chromatography.

Cycloaddition Reactions: Constructing Heterocycles

While less common than the other transformations, the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles. [8][9]A prominent example is the reaction with azides to form tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Mechanistic Insight: The [3+2] cycloaddition of an azide with a nitrile is a type of 1,3-dipolar cycloaddition. [9]The reaction is typically catalyzed by a Lewis acid (e.g., ZnBr₂, AlCl₃) which coordinates to the nitrile nitrogen, activating it towards cycloaddition. The azide acts as the 1,3-dipole, reacting with the nitrile (the dipolarophile) in a concerted fashion to form the stable, aromatic tetrazole ring.

Protocol: Synthesis of 5-(2-Bromo-6-methylpyridin-3-yl)-1H-tetrazole

This protocol uses sodium azide in the presence of a Lewis acid catalyst. Caution: Azide salts and the resulting hydrazoic acid are highly toxic and potentially explosive. This reaction must be performed with extreme care in a well-ventilated fume hood with appropriate safety measures.

Data Presentation

Reagent/Parameter Molar Ratio Key Role
This compound 1.0 eq Dipolarophile
Sodium Azide (NaN₃) 1.5 eq 1,3-Dipole Source
Zinc Bromide (ZnBr₂) or NH₄Cl 1.2 eq Catalyst
DMF or Water - Solvent
Temperature 100-130 °C Reaction Driver
Time 12-24 hours Reaction Duration

| Typical Yield | 60-75% | Expected Outcome |

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq).

  • Solvent Addition: Add DMF as the solvent.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously. The reaction is typically slow and may require 12-24 hours for completion. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify with hydrochloric acid (e.g., 2M HCl) to pH ~2. This protonates the tetrazole and neutralizes any excess azide.

  • Purification: The product often precipitates upon acidification. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be recrystallized to afford the pure tetrazole.

Conclusion

The nitrile group of this compound is a remarkably versatile functional group, providing access to a wide range of valuable chemical entities including amides, carboxylic acids, primary amines, ketones, and heterocycles. Understanding the distinct mechanisms and having access to robust protocols for these transformations is essential for any researcher aiming to utilize this building block to its full potential. The experimental procedures detailed in this guide serve as a validated starting point for the synthesis of novel compounds for drug discovery and materials science applications.

References

  • A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (n.d.). ChemRxiv. Retrieved January 7, 2026.
  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 7, 2026.
  • Chemistry of Nitriles. (2023, November 23). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. (n.d.). Benchchem. Retrieved January 7, 2026.
  • The [3+2] Cycloaddition Reaction. (n.d.). University of Rochester. Retrieved January 7, 2026.
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (2022, September 26). Cambridge Open Engage. Retrieved January 7, 2026.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026.
  • Cycloaddition. (n.d.). Wikipedia. Retrieved January 7, 2026.
  • Elias, A. J. (n.d.). Basic Organometallic Chemistry: Types of Reactions. Indian Institute of Technology Delhi. Retrieved January 7, 2026.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Cycloaddition Reactions. (2023, August 1). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Cycloaddition Reactions. (2024, July 30). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026.
  • Cycloaddition Reactions. (2022, September 24). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Synthesis of Amines. (2024, September 30). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Main Group Organometallic Compounds. (n.d.). Michigan State University Chemistry. Retrieved January 7, 2026.
  • Basic Organometallic Reactions. (n.d.). University of Rochester. Retrieved January 7, 2026.
  • Synthesis of Amines. (2024, July 30). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Six-Membered Heterocycles: Their Synthesis and Bio Applications. (n.d.). Frontiers. Retrieved January 7, 2026.
  • This compound. (n.d.). BLD Pharm. Retrieved January 7, 2026.
  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved January 7, 2026.
  • Editorial: Six-membered heterocycles: their synthesis and bio applications. (n.d.). PubMed Central. Retrieved January 7, 2026.
  • Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. (2025, April 17). Sciencemadness Discussion Board. Retrieved January 7, 2026.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026.
  • The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives mainly. (2020, March 29). Doubtnut. Retrieved January 7, 2026.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful therapeutic design. 2-Bromo-6-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a highly versatile and strategic scaffold for the synthesis of novel bioactive compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic versatility, focusing on the reactivity of its key functional groups—the bromine atom and the nitrile moiety. Furthermore, we will delve into its potential as a core structure for the development of potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this promising intermediate in their research endeavors.

Introduction to this compound: A Versatile Scaffold

This compound (CAS No: 155265-57-9) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position.[1][2][3] This unique arrangement of functional groups imparts a rich chemical reactivity, making it an attractive starting material for the construction of diverse molecular libraries. The electron-deficient nature of the pyridine ring, coupled with the distinct reactivity of the bromo and cyano groups, allows for selective and sequential modifications, a crucial aspect in the iterative process of drug design and optimization. While its direct applications are still emerging, the utility of the closely related 2-bromo-6-methylpyridine core in the synthesis of high-value therapeutics, such as kinase inhibitors, underscores the immense potential of this nitrile-containing analog.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 155265-57-9[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Purity Typically ≥98%[2][3]
Storage Inert atmosphere, 2-8°C[1]
SMILES CC1=NC(Br)=C(C=C1)C#N[1]

Synthetic Versatility and Reactivity

The synthetic potential of this compound is primarily dictated by the reactivity of its bromine and nitrile functionalities. These groups offer orthogonal chemical handles for a variety of transformations.

Reactions at the Bromine Atom

The bromine atom at the 2-position of the electron-poor pyridine ring is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. This is the most common and powerful strategy for introducing molecular diversity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of various aryl and heteroaryl moieties. This is a cornerstone reaction in modern medicinal chemistry for building biaryl structures.[4]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of a wide array of substituted aminopyridines.[5]

  • Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes, a key transformation in the synthesis of compounds like mGluR5 antagonists.[6]

  • Cyanation: Conversion of the bromo group to a nitrile, although less common for this specific molecule which already contains a nitrile.[6]

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other key functionalities or can act as a critical pharmacophoric element.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing access to another common functional group in drug molecules.

  • Reduction: Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine. This aminomethyl group can then be further functionalized.

  • Role as a Bioisostere/Pharmacophore: The nitrile group itself is a valuable feature in medicinal chemistry. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups and participate in key binding interactions with biological targets.

G cluster_bromo Reactions at C2-Br cluster_cyano Reactions of C3-CN main This compound suzuki Aryl/Heteroaryl Derivative main->suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) buchwald Amino Derivative main->buchwald Buchwald-Hartwig (R2NH, Pd cat.) sonogashira Alkynyl Derivative main->sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) acid Carboxylic Acid / Amide main->acid Hydrolysis (H+ or OH-) amine Aminomethyl Derivative main->amine Reduction (e.g., LiAlH4)

Key synthetic transformations of this compound.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting point for designing ligands for several important classes of drug targets.

Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[7] The dysregulation of kinase signaling pathways is a hallmark of many diseases. The utility of the related compound, 2-bromo-6-methylisonicotinic acid, in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors highlights the value of the 2-bromo-6-methylpyridine scaffold for this target class.[4]

By replacing the carboxylic acid with a nitrile, this compound offers a different vector for chemical exploration and a potentially crucial hydrogen bond acceptor for interacting with the hinge region of the kinase ATP-binding site. A hypothetical synthetic approach would involve a Suzuki coupling to install a desired aryl or heteroaryl group at the 2-position, followed by further modifications if necessary. The nitrile itself could be a key pharmacophoric element contributing to potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF Inhibition

Hypothetical targeting of the RAS-RAF-MEK-ERK pathway.
GPCR Modulators: Focus on mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor implicated in various CNS disorders, including anxiety, depression, and addiction.[6] Structure-activity relationship (SAR) studies have identified 2-methyl-6-(substituted-arylethynyl)pyridines as potent and selective mGluR5 negative allosteric modulators (NAMs).[6]

This compound is an excellent precursor for synthesizing analogs within this chemical space. A Sonogashira coupling can be employed to introduce the arylethynyl moiety at the 2-position. The nitrile at the 3-position could serve to modulate the electronic properties of the pyridine ring and potentially engage in additional interactions within the allosteric binding site, offering a pathway to improved potency, selectivity, or pharmacokinetic properties compared to existing antagonists.

Table of Hypothetical Analogs and Potential Targets
Compound IDR Group (at C2)Synthetic ReactionPotential Target ClassRationale
A-1 4-phenoxyphenylSuzuki CouplingKinase (e.g., RAF, VEGFR)Biaryl structure common in Type II kinase inhibitors.
A-2 3-aminophenylBuchwald-HartwigKinase (e.g., BTK, JAK)Amino group can be further functionalized to target specific kinase subpockets.[8]
A-3 PhenylethynylSonogashira CouplingGPCR (e.g., mGluR5)Core scaffold of known mGluR5 antagonists.[6]
A-4 1H-Indazol-5-ylSuzuki CouplingKinase (e.g., IRAK4)Indazole is a privileged heterocycle in kinase inhibitor design.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar substrates and serves as a validated starting point for laboratory synthesis.[5]

Objective: To synthesize 2-(4-methoxyphenyl)-6-methylnicotinonitrile.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean, dry reaction vial, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vial with a septum and purge with nitrogen or argon gas for 5-10 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the vial in a preheated heating block at 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-6-methylnicotinonitrile.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Define Target & Rationale synthesis Synthesize Library from This compound start->synthesis purification Purify & Characterize Analogs synthesis->purification screening Primary Biological Screening (e.g., Kinase Panel) purification->screening hit_validation Hit Validation & IC50 Determination screening->hit_validation hit_validation->synthesis No Hits / Inactive sar_analysis Analyze Structure-Activity Relationship (SAR) hit_validation->sar_analysis Potent Hits lead_opt Lead Optimization (ADME/Tox, PK) sar_analysis->lead_opt lead_opt->synthesis Iterative Design end Preclinical Candidate lead_opt->end

Workflow for SAR studies using this compound.

Conclusion and Future Outlook

This compound represents a building block of significant strategic value for medicinal chemists. Its pre-functionalized scaffold allows for rapid and efficient diversification through robust and well-established synthetic methodologies. The potential to access novel chemical space in critical therapeutic areas such as oncology and neuroscience is substantial. While this guide has outlined the most promising applications based on analogies to related structures, the true scope of its utility will undoubtedly expand as more researchers incorporate this versatile intermediate into their drug discovery programs. Future efforts should focus on the systematic exploration of its derivatives against a broad range of biological targets to fully unlock the therapeutic potential of this promising scaffold.

References

[4] BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide. Available at:

[9] BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Available at:

[1] BLD Pharm. (n.d.). 155265-57-9|this compound. Available at:

[10] BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Available at:

[2] Appretech Scientific Limited. (n.d.). 2-bromo-6-methylisonicotinonitrile. Available at:

[11] MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at:

[12] National Institutes of Health (NIH). (n.d.). Total synthesis and development of bioactive natural products - PMC. Available at:

[6] National Institutes of Health (NIH). (n.d.). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Available at:

[3] ChemUniverse. (n.d.). This compound [P50031]. Available at:

[7] National Institutes of Health (NIH). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors - PMC. Available at:

[8] MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at:

[5] BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. Available at:

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic Importance of 2-Aryl-6-methylnicotinonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This powerful catalytic method is indispensable in the pharmaceutical and fine chemical industries for constructing complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[2] The nicotinonitrile scaffold, in particular, is a spirited framework in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4]

2-Bromo-6-methylnicotinonitrile is a key building block, and its derivatization through Suzuki coupling provides a direct route to a diverse array of 2-aryl-6-methylnicotinonitriles. These products are of significant interest in drug discovery and materials science, serving as valuable intermediates for exploring structure-activity relationships and developing novel functional materials.[5][6][7] This document offers a comprehensive guide, including detailed protocols, mechanistic insights, and troubleshooting advice, for the successful execution of the Suzuki coupling of this compound with various arylboronic acids. The protocols are grounded in established methodologies for the coupling of related 2-bromopyridine derivatives.[1][8]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[9][10] The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is critically facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the 2-aryl-6-methylnicotinonitrile product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[10]

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->pd_aryl_complex Transmetalation pd_aryl_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' pd_aryl_complex->product aryl_halide This compound aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_aryl_complex base Base base->pd_aryl_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The successful execution of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate such as this compound, the presence of the electron-withdrawing nitrile group and the coordinating pyridine nitrogen can influence the reaction outcome.[12] The following protocols provide a robust starting point for optimization.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol employs a commonly used palladium catalyst and is suitable for a broad range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (0.04 equivalents)[12]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol_Workflow reagent_prep Reagent Preparation: Combine this compound, arylboronic acid, and base in a flask. solvent_catalyst Solvent and Catalyst Addition: Add degassed 1,4-dioxane/water. Add Pd(OAc)₂ and ligand. reagent_prep->solvent_catalyst reaction Reaction Execution: Purge with inert gas. Heat at 80-100 °C with stirring. solvent_catalyst->reaction workup Work-up: Cool, dilute with ethyl acetate, wash with water and brine. reaction->workup purification Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Subsequently, add the palladium catalyst (e.g., a pre-weighed mixture of Pd(OAc)₂ and the phosphine ligand).[13]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave-assisted protocol can be highly effective.[15]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and PdCl₂(dppf) (0.1 equiv.).[16]

  • Solvent Addition: Add the chosen solvent (DMF or 1,4-dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[16]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in the general protocol.[16]

Data Summary: Expected Outcomes and Optimization Parameters

The following table summarizes key reaction parameters and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Note that yields are indicative and may vary based on the specific substrate and reaction conditions.

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100890-98
3-Chlorophenylboronic acidPdCl₂(dppf)K₂CO₃DMF120 (MW)0.580-90
2-Thiopheneboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001675-85
3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1002460-75

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed solvent- Impure reagents- Inappropriate base or solvent- Use a fresh, active palladium source.[17]- Ensure thorough degassing of all solvents.[13]- Use high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[17]
Protodeboronation - Presence of water or protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and reagents.[13]- Consider using more stable boronic esters (e.g., pinacol esters).[13]- Optimize reaction time and temperature.[13]
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Rigorously exclude oxygen from the reaction.[17]- Use a more electron-rich and bulky phosphine ligand to accelerate the catalytic cycle.[12][17]
Difficulty with Electron-Deficient or Sterically Hindered Boronic Acids - Slow transmetalation- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[17]- Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[17]- Increase the reaction temperature.[17]

References

  • BenchChem.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate.
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Semantic Scholar.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Wikipedia. Suzuki reaction.
  • ResearchGate.
  • National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.

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palladium-catalyzed cross-coupling with 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridine ring presents unique challenges and opportunities in synthesis. This document offers a deep dive into the most pertinent cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—elucidating the mechanistic principles, explaining the rationale behind protocol design, and providing robust, field-tested methodologies. By synthesizing established principles with practical insights, this guide aims to empower researchers to effectively utilize this key intermediate in the synthesis of novel molecular entities for drug discovery and materials science.

Introduction: The Strategic Importance of this compound

The substituted pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals.[1] this compound, in particular, serves as a highly valuable starting material. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse carbon and heteroatom substituents. The nitrile group is a prevalent pharmacophore in its own right, known for its ability to act as a hydrogen bond acceptor, modulate electronic properties, and in some cases, act as a reversible covalent warhead.[2][3] The methyl group at the 6-position provides steric bulk and influences the electronic nature of the ring.

This combination of functional groups makes the molecule an attractive starting point for generating libraries of compounds for structure-activity relationship (SAR) studies.[4] The successful functionalization of this scaffold via cross-coupling is paramount for exploring new chemical space. Palladium-catalyzed reactions are the preeminent tools for this purpose, offering high efficiency, functional group tolerance, and predictable outcomes under mild conditions.[5][6] This guide will address the most common and powerful of these transformations.

General Experimental Workflow: A Foundation for Success

The success of any palladium-catalyzed reaction hinges on the careful exclusion of oxygen, which can oxidize the active Pd(0) catalyst. The following general workflow is a validated starting point for all protocols described herein.

G cluster_prep Vessel Preparation cluster_reagents Reagent Assembly cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Oven-dry glassware p2 Assemble under inert gas flow (N2 or Ar) p1->p2 r1 Add solid reagents: This compound, Coupling Partner, Base p2->r1 r2 Add Pd Precatalyst & Ligand r1->r2 s1 Add degassed solvent(s) r2->s1 s2 Degas mixture (sparge or freeze-pump-thaw) s1->s2 s3 Heat to desired temperature with stirring s2->s3 s4 Monitor reaction by TLC/LC-MS s3->s4 w1 Cool to RT s4->w1 w2 Quench reaction w1->w2 w3 Perform aqueous workup/extraction w2->w3 w4 Purify by column chromatography w3->w4

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly for creating biaryl structures.[7][8] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[9]

Expertise & Causality: Why These Conditions?

For a substrate like this compound, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Furthermore, the electron-withdrawing nature of the nitrile group makes the C-Br bond more susceptible to oxidative addition, which is often the rate-determining step.[11] To overcome potential catalyst inhibition and ensure efficient coupling, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often preferred as they stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[10] The base is crucial for activating the boronic acid to facilitate transmetalation.[12]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adapted from established methods for similar 2-bromopyridine systems.[7][8]

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst, such as Pd₂(dba)₃ (2.5 mol%), and a suitable ligand, for example, SPhos (10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (5:1 v/v). The total solvent volume should provide a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Vigorously stir the mixture and heat to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylnicotinonitrile.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precatalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate key catalytic steps.[10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates boronic acid for transmetalation.[12]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFChoice depends on substrate solubility and temperature requirements.
Temperature 80–110 °CProvides sufficient thermal energy for catalytic turnover.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)L₂-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar-Ar' caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[13][14] This reaction is essential for synthesizing anilines and related compounds, which are prevalent in pharmaceuticals.

Expertise & Causality: Navigating Base and Ligand Choice

The choice of base is a critical parameter that can significantly affect the reaction's success.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[16] However, the nitrile group in the substrate could potentially be sensitive to very strong bases or nucleophilic conditions. Therefore, careful selection is required. The ligand system, as in the Suzuki coupling, is crucial for promoting the desired C-N bond formation and preventing side reactions like hydrodehalogenation.[16]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of 2-bromopyridines.[11][15]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a sealable reaction tube with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary: Key Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Catalyst Buchwald Precatalysts, Pd₂(dba)₃Precatalysts offer high activity and air stability.[11]
Ligand XPhos, RuPhos, BrettPhosSterically hindered biaryl phosphines are highly effective.[17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally required.[15]
Solvent Toluene, 1,4-DioxaneAprotic solvents are standard.
Temperature 80–110 °CCommon temperature range for these couplings.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The mechanism is similar to other cross-couplings but involves the formation of a palladium-amido complex prior to reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)L-Br ox_add->pd2_complex amide_form Amide Formation pd2_complex->amide_form HNR₂ + Base - H-Base⁺Br⁻ pd2_amido Ar-Pd(II)L-NR₂ amide_form->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR₂ caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne).[18][19] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[18]

Expertise & Causality: The Dual Catalyst System

The standard Sonogashira reaction involves two interconnected catalytic cycles.[18] The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex.[19] While copper-free versions exist, the copper co-catalyst often allows for milder reaction conditions (even room temperature).[20][21] The base, typically an amine like triethylamine or diisopropylamine, serves both to deprotonate the alkyne and as a solvent.

Detailed Protocol: Sonogashira Coupling

This protocol is a classic and reliable method for alkynylation.[20][22]

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or another suitable amine base/solvent). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, and completion can be monitored by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insight: The Sonogashira Reaction

The dual catalytic system ensures efficient formation of the C(sp²)-C(sp) bond.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkynyl Cu-C≡CR pd2_alkynyl->pd0 Ar-C≡CR cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR + Base - H-Base⁺Br⁻ cu_acetylide->cu_halide Transmetalation to Pd caption Simplified catalytic cycles of the Sonogashira reaction.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Negishi Coupling: Versatility with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with organohalides.[23][24] A key advantage is the high reactivity and functional group tolerance of organozinc compounds, which can be prepared from a wide range of precursors.[23] This method allows for the formation of C(sp³)-C(sp²) bonds, in addition to C(sp²)-C(sp²) bonds.

Expertise & Causality: Handling Organozinc Reagents

Organozinc reagents are typically prepared in situ or used from commercial sources. They are moisture and air-sensitive, necessitating strict anaerobic and anhydrous techniques.[25] The transmetalation step from zinc to palladium is generally very fast, which allows these reactions to proceed under mild conditions.[26] The choice of palladium catalyst and ligand is similar to that for Suzuki couplings, with phosphine ligands being common.

Detailed Protocol: Negishi Coupling

This protocol assumes the use of a commercially available or pre-formed organozinc reagent.

  • Catalyst Preparation: In a dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/ligand combination).

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous solvent such as THF.

  • Reagent Addition: Cool the mixture to 0 °C or room temperature, depending on the reactivity of the organozinc reagent. Slowly add the organozinc reagent solution (e.g., Aryl-ZnCl, 1.5 equiv.) via syringe.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst; Poor substrate solubility; Insufficient temperature.Ensure rigorous exclusion of air. Use a fresh catalyst/ligand. Screen different solvents. Increase reaction temperature.
Hydrodehalogenation Presence of water/protons; Slow reductive elimination.Use anhydrous solvents and reagents. Choose a more electron-rich, bulkier ligand to accelerate reductive elimination.
Homocoupling of Partner Slow transmetalation or fast side-reaction of coupling partner.Adjust base or catalyst system. For Suzuki, consider using boronic esters. For Sonogashira, ensure copper co-catalyst is active.
Nitrile Group Reactivity Reaction with strong bases or nucleophiles.Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu). Protect the nitrile if necessary, although this is rarely required for cross-coupling.

Conclusion

This compound is a powerful and versatile building block for modern synthetic chemistry. Its effective functionalization relies on the robust and predictable nature of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the critical role of reaction parameters—catalyst, ligand, base, and solvent—researchers can confidently employ Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings to construct diverse molecular architectures. The protocols and insights provided in this guide serve as a validated foundation for innovation, enabling the rapid development of novel compounds for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
  • Wikipedia. (n.d.). Negishi coupling. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Data. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • DSpace@MIT. (n.d.). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents. [Link]
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
  • RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
  • National Center for Biotechnology Information. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. [Link]

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Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science. Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]

This guide focuses on a specific, yet highly relevant, transformation: the amination of 2-Bromo-6-methylnicotinonitrile. The resulting 2-amino-6-methylnicotinonitrile scaffold is of considerable interest in medicinal chemistry. Nicotinonitrile (3-cyanopyridine) derivatives are recognized as "privileged scaffolds" and are integral to a number of marketed drugs, including bosutinib and neratinib.[2][3] The functional handles—an amino group, a nitrile, and a methyl group on a pyridine core—offer multiple vectors for diversification, making the products of this reaction valuable intermediates in the discovery of novel therapeutics for oncology and infectious diseases.[4][5][6]

However, the amination of 2-halopyridines presents a unique challenge: the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and low reaction yields. This application note provides a comprehensive, field-proven guide to successfully navigate this challenge, detailing the reaction mechanism, a robust step-by-step protocol, and a systematic approach to optimization and troubleshooting.

The Catalytic Cycle and Key Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting suboptimal results.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands (L), inserts into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate. The rate of this step is influenced by the halide's identity (I > Br > Cl) and the electron density of the aryl halide.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species. The base is critical for regenerating the catalyst in the final step.[8]

  • Reductive Elimination: This is the final, C-N bond-forming step. The amido group and the nicotinonitrile moiety couple, releasing the desired 2-amino-6-methylnicotinonitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Bulky, electron-rich phosphine ligands are crucial as they accelerate the rate-limiting reductive elimination step, thereby outcompeting potential side reactions and preventing catalyst deactivation, which is a particular concern with pyridine-based substrates.[7][9]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Palladium(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product start Ar-Br start->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Sources

The Strategic Utility of 2-Bromo-6-methylnicotinonitrile in the Synthesis of Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors, the selection of a versatile and strategically functionalized starting material is paramount. Kinases, as central regulators of cellular signaling, remain a prominent class of drug targets, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The 2,6-disubstituted pyridine motif is a privileged scaffold found in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. 2-Bromo-6-methylnicotinonitrile has emerged as a highly valuable building block for the synthesis of diverse libraries of potential kinase inhibitors. Its structure is primed for sequential, selective functionalization: the bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl and nitrile groups offer opportunities for further derivatization or can contribute to the steric and electronic profile of the final compound. This guide provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitor scaffolds, with a focus on the widely employed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Core Synthetic Strategies: Building Complexity from a Simple Core

The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the modular and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position, which is a common vector for exploring the chemical space around a kinase's active site.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and highly utilized method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in kinase inhibitors. This reaction involves the coupling of the aryl bromide (this compound) with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinonitrile.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing Crucial Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical linkage in a vast number of pharmaceuticals, including many ATP-competitive kinase inhibitors. This reaction couples the aryl bromide with a primary or secondary amine, again utilizing a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's scope and efficiency.

The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the desired 2-amino-6-methylnicotinonitrile derivative.

Experimental Protocols

The following protocols are representative examples for the derivatization of this compound and are based on established methodologies for structurally similar 2-bromopyridines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura start This compound reagents Pd Catalyst Base Solvent, Heat start->reagents boronic_acid Ar-B(OH)2 boronic_acid->reagents product 2-Aryl-6-methylnicotinonitrile reagents->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Reagents and Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.05 equiv
Base (e.g., K₂CO₃, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 equiv
Solvent (e.g., 1,4-Dioxane/Water 4:1)Reaction Medium-

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a general method for the amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig start This compound reagents Pd Catalyst Ligand Base Solvent, Heat start->reagents amine R1R2NH amine->reagents product 2-(R1R2N)-6-methylnicotinonitrile reagents->product

Caption: Buchwald-Hartwig amination workflow.

Reagents and Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
AmineCoupling Partner1.2 - 1.5 equiv
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)Catalyst Source0.02 equiv
Ligand (e.g., BINAP, Xantphos)Stabilizes Catalyst0.04 equiv
Base (e.g., NaOtBu, Cs₂CO₃)Amine Deprotonation2.0 equiv
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium-

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 equiv) and the ligand (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 equiv), the amine (1.5 equiv), and sodium tert-butoxide (2.0 equiv).

  • Add the anhydrous solvent to the tube.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-methylnicotinonitrile derivative.

Characterization of a Representative Product: 2-Amino-6-methylnicotinonitrile

The successful synthesis of derivatives of this compound requires thorough characterization to confirm the structure and purity of the final compounds. Below is a table of expected physicochemical and spectroscopic data for a representative product, 2-amino-6-methylnicotinonitrile, based on commercially available data.

Physicochemical and Spectroscopic Data:

PropertyValue
CAS Number 84647-20-1
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35 (d, J=8.0 Hz, 1H), 6.35 (d, J=8.0 Hz, 1H), 4.60 (br s, 2H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.2, 158.8, 140.1, 118.0, 105.5, 92.5, 24.5

Conclusion and Future Outlook

This compound stands as a strategically valuable and versatile building block in the synthesis of novel kinase inhibitors. The amenability of its 2-bromo position to robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and modular construction of diverse chemical libraries. This enables a thorough exploration of the structure-activity relationships required for the development of potent and selective kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this important scaffold in their drug discovery endeavors. Further exploration of the reactivity of the nitrile and methyl groups can unlock even greater molecular diversity, paving the way for the next generation of targeted therapeutics.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed.
  • 2-Amino-5-bromo-6-methyl-nicotinonitrile. PubChem.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE.
  • 2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited.
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • This compound. UB.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]

Application Note: A Detailed Protocol for the Sonogashira Coupling of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Alkynyl-6-methylnicotinonitriles

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2][3] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecules, including conjugated enynes and arylalkynes.[1][3][4][5] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 2-Bromo-6-methylnicotinonitrile, a heterocyclic building block pertinent to drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, discuss critical parameters for optimization, and provide a troubleshooting guide to address common challenges.

Introduction: The Strategic Importance of the Sonogashira Coupling

The palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool for synthetic chemists.[1] Its power lies in its ability to be conducted under relatively mild conditions, tolerating a wide array of functional groups, which has cemented its use in the synthesis of complex molecules like the nicotinic receptor agonist, Altinicline.[1]

The 6-methylnicotinonitrile scaffold is a key pharmacophore in medicinal chemistry. The introduction of an alkynyl substituent at the 2-position via Sonogashira coupling provides a versatile handle for further molecular elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this specific transformation.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3][6]

  • The Palladium Cycle: The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the catalytically active Pd(0) species.[1][6] The cycle proceeds via three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex.[1][6] This is often the rate-determining step for aryl bromides.[7]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the bromide and forming a new Pd(II)-alkynyl complex.[1]

    • Reductive Elimination: The cis-oriented aryl and alkynyl ligands on the palladium complex couple and are eliminated, yielding the final 2-alkynyl-6-methylnicotinonitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base (typically an amine), the terminal alkyne is deprotonated and coordinates with the copper(I) salt (e.g., CuI) to form a highly reactive copper acetylide intermediate.[1][2] This species is poised for the crucial transmetalation step with the palladium complex.

While essential for high reaction rates at mild temperatures, the copper co-catalyst can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1][8] In such cases, a copper-free variant of the Sonogashira reaction may be employed, although this often requires more specialized ligands or harsher conditions to proceed efficiently.[1][2]

Sonogashira Catalytic Cycle Figure 1: The dual Pd/Cu catalytic cycle. pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex_b L₂Pd(II)(Ar)(X) (Complex B) oxidative_addition->pd_complex_b transmetalation Transmetalation pd_complex_b->transmetalation pd_complex_c L₂Pd(II)(Ar)(C≡CR²) (Complex C) transmetalation->pd_complex_c cu_halide CuX transmetalation->cu_halide reductive_elimination Reductive Elimination pd_complex_c->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR² reductive_elimination->product alkyne_activation Base cu_halide->alkyne_activation cu_acetylide Cu-C≡CR² (Complex F) alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition alkyne H-C≡CR² alkyne->alkyne_activation

Caption: Figure 1: The dual Pd/Cu catalytic cycle.

Experimental Application Protocol

This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Safety & Handling Precautions
  • This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[9][11]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air.[8] The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and minimize oxidative alkyne homocoupling.[8] All solvents and liquid reagents should be anhydrous and thoroughly degassed prior to use.

Reagents and Materials
ComponentRoleExamplePurity/GradeNotes
Aryl HalideSubstrateThis compound>98%Ensure it is dry.
Terminal AlkyneCoupling PartnerPhenylacetylene>98%Purify by distillation if necessary.
Palladium CatalystPrecatalystPdCl₂(PPh₃)₂>98%Air-stable Pd(II) precatalyst.[8][12]
Copper Co-catalystCo-catalystCopper(I) Iodide (CuI)>98%Use a fresh bottle; can degrade over time.[8]
BaseAcid ScavengerTriethylamine (Et₃N)Anhydrous, >99%Must be anhydrous and degassed.
SolventReaction MediumTetrahydrofuran (THF)Anhydrous, >99%Must be anhydrous and degassed.[13]
Inert GasAtmosphereArgon or NitrogenHigh Purity---
Step-by-Step Reaction Procedure
  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) Iodide [CuI] (0.06 mmol, 6 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[13]

  • Solvent and Base Addition: Under a positive pressure of Argon, add anhydrous, degassed THF (10 mL) and anhydrous, degassed Triethylamine (3.0 mmol, 3.0 equiv) via syringe.[13]

  • Alkyne Addition: Add Phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 65 °C. The reactivity of aryl bromides is lower than iodides, often necessitating heating to achieve a reasonable reaction rate.[1][8]

  • Monitoring: Stir the reaction mixture vigorously at this temperature for 6-12 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.[8]

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[13]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[13]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-6-methylnicotinonitrile.[13][14]

Experimental Workflow Figure 2: Experimental workflow for Sonogashira coupling. start Start setup 1. Add Solids to Schlenk Flask (Aryl Bromide, Pd Catalyst, CuI) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert add_liquids 3. Add Degassed Solvent (THF) & Base (Et₃N) inert->add_liquids add_alkyne 4. Add Terminal Alkyne (Phenylacetylene) add_liquids->add_alkyne react 5. Heat Reaction (65 °C, 6-12h) add_alkyne->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Quench, Extract, & Dry monitor->workup Complete purify 8. Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Figure 2: Experimental workflow for Sonogashira coupling.

Optimization and Critical Parameter Discussion

Achieving high yields and purity requires careful control over several variables. The causality behind these choices is critical for adapting the protocol to different substrates.

ParameterStandard ConditionRationale & Optimization Insights
Pd Catalyst Loading 1-5 mol%Pd(II) precatalysts like PdCl₂(PPh₃)₂ are preferred for their air stability.[8] For less reactive substrates, higher catalyst loading or more active catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands) may be necessary to facilitate oxidative addition.[15][16]
Cu(I) Co-catalyst 2-10 mol%CuI significantly accelerates the reaction under mild conditions.[1] However, it is the primary cause of alkyne homocoupling.[8][15] If homocoupling is severe, reduce CuI loading, add the alkyne slowly, or switch to a copper-free protocol.[13][17]
Base 2-4 equivalentsAn amine base (e.g., Et₃N, DIPA) is required to deprotonate the alkyne.[8] It must be anhydrous. Using the base as a co-solvent can sometimes be effective.[18]
Solvent THF, DMF, TolueneThe solvent must be anhydrous and rigorously degassed.[8] Aprotic polar solvents like THF and DMF are common. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black (catalyst decomposition).[8][18]
Temperature Room Temp to 100 °CReactivity order is I > OTf > Br > Cl.[8][15] While iodides couple at room temperature, bromides often require heating (50-100 °C) to drive the reaction.[1][7]
Atmosphere Inert (Ar, N₂)Absolutely critical. Oxygen leads to catalyst decomposition and promotes Glaser homocoupling.[8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or degraded reagents. 2. Insufficient temperature for aryl bromide activation. 3. Poor quality/wet solvent or base.1. Use a fresh batch of catalyst, CuI, and purified reagents.[8] 2. Increase the reaction temperature in 10-20 °C increments.[7] 3. Use freshly distilled/dried and degassed solvent and base.[8]
Formation of Palladium Black Catalyst decomposition due to impurities, oxygen, or inappropriate solvent.Ensure strict anaerobic conditions. Use high-purity, degassed reagents and solvents.[8] If persistent in THF, consider switching to DMF or Toluene.
Significant Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of CuI.1. Rigorously degas the reaction mixture and maintain a positive inert gas pressure.[8] 2. Reduce CuI loading to 1-2 mol%. Alternatively, switch to a copper-free protocol.[13][15]
Reaction Stalls / Incomplete Conversion The catalytic system may not be active enough for this specific substrate.Consider a more active catalytic system. Screen different palladium precatalysts and/or add a specialized phosphine ligand (e.g., XPhos, SPhos).

References

  • Sonogashira coupling - Wikipedia. (URL: )
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: )
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira Coupling - BYJU'S. (URL: )
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (URL: )
  • SAFETY D
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem. (URL: )
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-15). (URL: )
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). (URL: )
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09). (URL: )
  • Safety Data Sheet - Aaronchem. (2024-11-01). (URL: )
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). (URL: )
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). (URL: )
  • Sonogashira Coupling | NROChemistry. (URL: )
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
  • What is the best procedure for Sonogashira coupling?
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: )
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Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of 2-bromo-6-methylnicotinonitrile to its corresponding carboxylic acid, 2-bromo-6-methylnicotinic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction: The Strategic Importance of 2-Bromo-6-methylnicotinic Acid

2-Bromo-6-methylnicotinic acid is a highly versatile heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure incorporates a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid. This unique combination of functional groups makes it an ideal starting material for creating more complex molecules. The bromine atom is particularly useful as it allows for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[1] The carboxylic acid moiety provides a convenient handle for forming amides or esters, or for acting as a coordinating group in the development of novel materials.[1]

Given its utility, the efficient and reliable synthesis of 2-bromo-6-methylnicotinic acid is of significant interest. One of the most common and direct routes to this compound is through the hydrolysis of the corresponding nitrile, this compound. This application note will provide a detailed protocol for this conversion, including insights into the reaction mechanism, potential side reactions, and essential safety considerations.

The Chemical Transformation: Understanding the Reaction Mechanism

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the profile of any side products. In this guide, we will focus on a robust, base-catalyzed hydrolysis.

The reaction proceeds in a two-step nucleophilic acyl substitution mechanism. Initially, a hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imidic acid intermediate. This is followed by tautomerization to the corresponding amide. Under the reaction conditions, this amide intermediate is not isolated but is subsequently hydrolyzed to the carboxylate salt. The final step is an acidic workup to protonate the carboxylate, yielding the desired carboxylic acid.

Nitrile Hydrolysis Mechanism start This compound intermediate1 Hydroxy Imidic Acid Intermediate start->intermediate1 OH⁻ intermediate2 Amide Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Carboxylate Salt intermediate2->intermediate3 OH⁻, H₂O product 2-Bromo-6-methylnicotinic Acid intermediate3->product H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol: From Nitrile to Carboxylic Acid

This section provides a detailed, step-by-step methodology for the hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificHydrolysis reagent.
Hydrochloric Acid (HCl), concentratedACS Reagent GradeVWRFor neutralization during workup.
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD MilliporeExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying agent.
Deionized WaterHigh PurityIn-houseReaction and workup solvent.
Round-bottom flask250 mLPyrexReaction vessel.
Reflux condenserKimbleTo prevent solvent loss.
Magnetic stir plate with heatingIKAFor stirring and heating the reaction.
Separatory funnel500 mLCorningFor liquid-liquid extraction.
pH paper or meterWhatmanTo monitor the pH during workup.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 2M aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic neutralization. The product will likely precipitate out of the solution as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-bromo-6-methylnicotinic acid.[2]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Experimental Workflow setup Reaction Setup reaction Reflux setup->reaction workup Acidic Workup reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification characterization Characterization purification->characterization

Caption: Workflow for the synthesis of 2-bromo-6-methylnicotinic acid.

Troubleshooting and Management of Side Reactions

While the hydrolysis of this compound is generally a robust reaction, certain side reactions can occur, potentially leading to impurities and reduced yields.

Potential IssueLikely CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.
Formation of 2-hydroxy-6-methylnicotinic acid Hydrolysis of the bromo substituent.[4]This is more likely at elevated temperatures with strong bases.[4] Use milder conditions if this is a major issue.
Decarboxylation Loss of the carboxylic acid group as CO₂.[4]This can be promoted by high temperatures, especially under strongly acidic or basic conditions.[4] Avoid excessive heating.
Low Yield after Extraction Product may have some water solubility.Ensure the aqueous layer is saturated with brine before the final extraction to reduce the solubility of the product.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[5][7]

  • Handling of Reagents:

    • This compound: Handle with care, avoiding contact with skin and eyes.[5]

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. The vapor is also highly irritating to the respiratory system.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7]

  • Inhalation: Move the person to fresh air.[5][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[5]

Conclusion

The hydrolysis of this compound to 2-bromo-6-methylnicotinic acid is a fundamental and enabling transformation in synthetic chemistry. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably and efficiently produce this valuable chemical intermediate for their research and development endeavors.

References

  • Benchchem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem.
  • Biosynth. 2-Bromo-6-nicotinic acid methyl ester. Biosynth.
  • Biosynth. 2-Bromo-6-nicotinic acid methyl ester | 26218-75-7 | FB55586. Biosynth.
  • Thermo Fisher Scientific.
  • Benchchem. Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. Benchchem.
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  • Unknown. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Unknown.
  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube.
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane | Feature.
  • Sciencemadness Discussion Board. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Sciencemadness Discussion Board.
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  • Unknown. The hydrolysis of 2-bromo-2-methylpropane. Unknown.
  • Doubtnut. The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Doubtnut.
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Application Notes and Protocols for the Selective Reduction of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Bromo-6-methylnicotinonitrile Reduction

This compound is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials. The strategic reduction of its nitrile group unlocks access to key intermediates, namely the corresponding primary amine, (2-Bromo-6-methylpyridin-3-yl)methanamine, and the aldehyde, 2-Bromo-6-methylnicotinaldehyde. These products are pivotal for further molecular elaboration in drug discovery and development, particularly in the construction of novel heterocyclic scaffolds.

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The presence of a bromine atom on the pyridine ring introduces the potential for hydrodebromination, a common side reaction under various reducing conditions, especially catalytic hydrogenation. Therefore, the choice of the reducing agent and the optimization of reaction parameters are critical to preserve the bromo-substituent, thus maintaining the synthetic utility of the product for subsequent cross-coupling reactions or other transformations.

This comprehensive guide provides detailed protocols for the selective reduction of this compound to its corresponding primary amine and aldehyde. It delves into the mechanistic rationale behind the selection of specific reagents and conditions, offering researchers and drug development professionals a robust framework for synthesizing these crucial intermediates with high fidelity.

Part 1: Selective Reduction to (2-Bromo-6-methylpyridin-3-yl)methanamine

The conversion of the nitrile to a primary amine is a fundamental transformation in medicinal chemistry. For this substrate, two primary methods are recommended to balance reactivity with the preservation of the C-Br bond: catalytic hydrogenation under controlled conditions and chemical reduction with metal hydrides.

Methodology 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a powerful and often clean method for nitrile reduction. Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[1][2] However, its high activity can also promote hydrodehalogenation. To mitigate this, careful control of the hydrogen source and reaction conditions is paramount. A particularly effective approach involves the use of potassium borohydride as an in-situ source of hydrogen, which often allows for milder reaction conditions.[1][2]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous ethanol (approximately 2.5 mL per mmol of substrate).[1]

  • Carefully add Raney® Nickel slurry (approximately 1.0 eq by moist weight). Caution: Raney® Nickel is pyrophoric when dry and should be handled under an inert atmosphere or as a slurry.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium borohydride (4.0 eq) in anhydrous ethanol.[1]

  • Add the KBH₄ solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. For aromatic nitriles, gentle heating to 50 °C may be required for full conversion.[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Quench the filter cake with water immediately after filtration.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude (2-Bromo-6-methylpyridin-3-yl)methanamine.

  • Purify the product by column chromatography on silica gel if necessary.

Causality and Insights:

  • The use of KBH₄ with Raney® Ni provides a milder and more controlled source of hydrogen compared to high-pressure hydrogen gas, which significantly reduces the risk of hydrodebromination.[1]

  • Running the reaction at a lower temperature initially helps to control the exotherm and improve selectivity.

  • The molar ratio of substrate to Raney® Ni and KBH₄ is a critical parameter that may require optimization for this specific substrate.[1][2]

Methodology 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[4][5] Its high reactivity necessitates careful handling and cryogenic conditions to control the reaction and prevent side reactions. While LiAlH₄ does not typically cleave aryl halides, its high reactivity warrants caution.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quenching Procedure (Fieser Method): Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used. This should produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to afford the crude (2-Bromo-6-methylpyridin-3-yl)methanamine.

  • Purify by column chromatography on silica gel as needed.

Causality and Insights:

  • LiAlH₄ is a powerful, non-selective reducing agent, making it highly effective for nitrile reduction.[5] The primary concern is controlling its reactivity.

  • The dropwise addition of the substrate to the hydride at low temperatures is crucial to manage the exothermic reaction.

  • The Fieser workup is a reliable method for quenching LiAlH₄ reactions, leading to the formation of easily filterable inorganic salts.

Part 2: Selective Reduction to 2-Bromo-6-methylnicotinaldehyde

The partial reduction of a nitrile to an aldehyde is a more delicate transformation, requiring a reducing agent that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion.[6][7]

Methodology 3: Partial Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a bulky and moderately reactive hydride reagent that effectively reduces nitriles to an intermediate imine-aluminum complex.[8] This complex is stable at low temperatures and, upon aqueous workup, hydrolyzes to the desired aldehyde.[7][8]

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (1 M)

  • Ethyl acetate or DCM

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.[9]

  • Quenching Procedure: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt.

  • Stir the biphasic mixture vigorously until the layers become clear (this can take several hours).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to give the crude 2-Bromo-6-methylnicotinaldehyde.

  • Purify by column chromatography on silica gel.

Causality and Insights:

  • The low reaction temperature (-78 °C) is critical for stopping the reduction at the aldehyde stage by stabilizing the intermediate imine-aluminum complex.[7]

  • Using a slight excess of DIBAL-H ensures complete conversion of the starting material.

  • The Rochelle's salt workup is effective in breaking up the aluminum salt emulsions that can form, facilitating easier extraction of the product.[9]

Summary of Protocols and Expected Outcomes

Method Reagents Product Key Conditions Advantages Potential Challenges
1Raney® Ni, KBH₄, EthanolPrimary Amine0 °C to RT/50 °CMild conditions, reduced risk of debrominationCatalyst handling (pyrophoric), optimization may be needed
2LiAlH₄, Anhydrous THFPrimary Amine0 °C to RTHigh reactivity, generally high yieldHighly reactive/pyrophoric reagent, requires strict anhydrous conditions
3DIBAL-H, Anhydrous DCM/TolueneAldehyde-78 °CExcellent for partial reduction, high selectivityRequires cryogenic temperatures, workup can be slow

Visualizing the Synthetic Pathways

Workflow for Amine Synthesis

G cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction cluster_product Product start This compound m1_reagents Raney® Ni, KBH₄ Ethanol, 0°C to RT start->m1_reagents m2_reagents LiAlH₄ Anhydrous THF, 0°C to RT start->m2_reagents m1_workup Filtration (Celite®) Extraction m1_reagents->m1_workup product_amine (2-Bromo-6-methylpyridin-3-yl)methanamine m1_workup->product_amine m2_workup Fieser Quench Extraction m2_reagents->m2_workup m2_workup->product_amine

Caption: Synthetic routes to the primary amine.

Workflow for Aldehyde Synthesis

G cluster_start Starting Material cluster_method3 Method 3: Partial Reduction cluster_product Product start This compound m3_reagents DIBAL-H Anhydrous DCM, -78°C start->m3_reagents m3_workup Methanol Quench Rochelle's Salt Workup m3_reagents->m3_workup product_aldehyde 2-Bromo-6-methylnicotinaldehyde m3_workup->product_aldehyde

Caption: Synthetic route to the aldehyde.

References

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144–156.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Freidlin et al. (1964). Catalytic reduction of dinitriles. Russian Chemical Review, 33(6).
  • (n.d.). Controlled reduction of nitriles by sodium hydride and zinc chloride. DR-NTU.
  • (n.d.). DIBAL-H Reduction. Organic Synthesis.
  • (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
  • (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • (2026, January 6). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • (2025, August 6). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.
  • (n.d.). ORGANIC CHEMISTRY. RSC Publishing.
  • (n.d.). DIBAL Reducing Agent. Chemistry Steps.
  • (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • (n.d.). 2-Bromo-6-methylpyridine 98 5315-25-3. Sigma-Aldrich.
  • (n.d.). Reactions of Nitriles. Chemistry Steps.
  • (2015, August 29).
  • (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062. PubChem.
  • (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. YouTube.
  • (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
  • (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros - Reddit.
  • (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube.
  • (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). YouTube.
  • (2026, January 1). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
  • (n.d.). CAS 1060810-12-9 | (2-bromo-6-methylpyridin-3-yl)methanamine. Alchem Pharmtech.
  • (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
  • (n.d.). 2-Bromo-6-methylpyridine synthesis. ChemicalBook.
  • (n.d.). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. PMC - NIH.
  • (n.d.). 155265-57-9|this compound|BLD Pharm.
  • (n.d.).
  • (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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synthesis of 2-amino-6-methylpyridine derivatives from 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Amino-6-methylpyridine Derivatives from 2-Bromo-6-methylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

The 2-amino-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of diverse 2-amino-6-methylpyridine derivatives, commencing from the readily available starting material, this compound. We will delve into the primary synthetic strategies, emphasizing the mechanistic rationale behind procedural choices, providing detailed, field-tested protocols, and offering insights into reaction optimization. This guide is structured to serve as a practical and authoritative resource for the successful execution and adaptation of these critical synthetic transformations.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. Specifically, the 2-aminopyridine moiety acts as a crucial pharmacophore, often engaging in key hydrogen bonding interactions with biological targets.[1][2] The strategic derivatization of this core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target affinity.

Our focus begins with this compound, a versatile starting material. The molecule presents two key functional handles:

  • The C2-Bromine: A reactive site amenable to substitution, primarily through transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

  • The C3-Nitrile: An electron-withdrawing group that significantly influences the reactivity of the pyridine ring, activating it for certain transformations.

This guide will explore the most robust and widely adopted methodologies for converting the C2-bromo position into a primary, secondary, or tertiary amine, thereby generating a library of valuable 2-amino-6-methylpyridine derivatives.

Core Synthetic Strategies: From Bromide to Amine

The conversion of an aryl bromide to an arylamine is a cornerstone transformation in modern organic synthesis. For a substrate like this compound, two principal pathways dominate: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing C(aryl)-N bonds.[3] Its broad substrate scope, functional group tolerance, and generally high yields have established it as the go-to method in drug discovery.[4]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of phosphine ligand is paramount, as it modulates the stability and reactivity of the palladium intermediates.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. The C-Br bond is more reactive than a C-Cl bond, making bromides excellent substrates.[4]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine (or the free amine in solution) to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired 2-amino-6-methylpyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The electron-withdrawing nitrile group on our substrate can make the pyridine ring more electron-deficient, which generally facilitates the initial oxidative addition step.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Pd(II) Intermediate (Ar-Pd(II)-Br)L₂ pd0->pd_complex Oxidative Addition start This compound (Ar-Br) product 2-Amino-6-methylpyridine Derivative (Ar-NR₂) amine Amine (HNR₂) base Base oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination amine_coordination Amine Coordination & Deprotonation amido_complex Pd(II)-Amido Complex (Ar-Pd(II)-NR₂)L₂ pd_complex->amido_complex Amine + Base amido_complex->pd0 Reductive Elimination amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[6][7]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃), 1.5–2.5 equiv)[8]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, heating block/oil bath, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Atmosphere Exchange: Seal the tube, then evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the liquid amine. If the amine is a solid, it should be added in step 1.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4]

The choice of catalyst, ligand, and base is critical and often substrate-dependent. The following table summarizes common conditions used for the amination of related bromopyridine substrates.[7][8][9]

Parameter Common Reagents/Conditions Rationale & Causality
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a stable Pd(0) source.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step. They are particularly effective for challenging heteroaryl halides.[3][7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is very effective but base-sensitive functional groups may require milder options like Cs₂CO₃ or K₃PO₄.[8]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are preferred. They must be anhydrous and degassed to protect the catalyst.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly for less reactive substrates.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Under certain conditions, direct displacement of the bromide by an amine nucleophile is possible without a metal catalyst. This is known as the Nucleophilic Aromatic Substitution (SNAr) reaction.[10]

The SNAr mechanism is a two-step addition-elimination process.[11]

  • Nucleophilic Attack (Addition): The amine nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step. For this attack to be favorable, the aromatic ring must be "activated" or made electron-poor.

  • Formation of Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

  • Rearomatization (Elimination): The leaving group (bromide) is expelled, and the aromaticity of the ring is restored to yield the final product.

In this compound, the ring is activated by two electron-withdrawing features: the ring nitrogen and the ortho-nitrile group. These groups help to stabilize the negative charge of the Meisenheimer complex through resonance.[10][12]

Caption: The addition-elimination mechanism of SNAr.

This method often requires more forcing conditions than palladium catalysis but avoids the cost and potential product contamination associated with transition metals.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0–5.0 equiv, often used in excess)

  • Base (optional, e.g., K₂CO₃, Et₃N, 2.0 equiv)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Sealed reaction vessel or vial

Procedure:

  • Reaction Setup: To a pressure-rated sealed tube, add this compound and the solvent.

  • Reagent Addition: Add the amine (and base, if used).

  • Reaction: Seal the vessel tightly and heat to a high temperature (typically 120–180 °C). The reaction may be performed in a microwave reactor to shorten reaction times.

  • Monitoring: Monitor the reaction by LC-MS. Due to the high temperatures, taking aliquots may require cooling the vessel first.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the high-boiling solvent. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

General Experimental Workflow and Considerations

Regardless of the chosen method, a systematic workflow is essential for success and reproducibility.

Workflow setup Reaction Setup (Inert Atmosphere) reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for synthesis and purification.

Key Considerations:

  • Inert Atmosphere: For Buchwald-Hartwig aminations, the exclusion of oxygen and moisture is non-negotiable to prevent catalyst degradation.[4]

  • Purity of Reagents: Use anhydrous solvents and pure reagents to avoid side reactions and ensure consistent results.

  • Safety: High-temperature SNAr reactions in sealed tubes must be conducted with appropriate shielding and caution due to pressure buildup.

Conclusion and Method Selection

The is a highly achievable goal for the modern synthetic chemist.

  • For broadest scope and mildest conditions, the Buchwald-Hartwig amination is the superior choice. It is compatible with a vast range of primary and secondary amines and generally provides higher yields with fewer side products. It is the recommended starting point for nearly all applications.

  • For a metal-free approach or specific high-volume applications, Nucleophilic Aromatic Substitution (SNAr) can be a viable, cost-effective alternative, provided the amine nucleophile is robust enough to withstand the required high temperatures.

Successful synthesis hinges on a solid understanding of the underlying mechanisms, careful selection of reagents and conditions based on the specific amine substrate, and meticulous execution of experimental protocols.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Table].
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. [PDF].
  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-6-methylpyridine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. [Link]
  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [PDF].
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Request PDF].
  • PubMed. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubMed Central. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
  • PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
  • PubMed. (n.d.). General and mild preparation of 2-aminopyridines.
  • PubMed Central. (n.d.). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

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Application Notes and Protocols: 2-Bromo-6-methylnicotinonitrile as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-6-methylnicotinonitrile in the synthesis of complex heterocyclic architectures. We provide in-depth scientific insights, field-proven experimental protocols, and a mechanistic rationale for the application of this versatile building block in constructing molecular scaffolds with significant therapeutic potential, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Value of the this compound Scaffold

Six-membered heterocycles are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Among these, substituted pyridines are of paramount importance. This compound emerges as a particularly valuable building block due to its trifecta of functional handles:

  • The 2-Bromo Substituent: This serves as a prime reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl moieties.[2] The carbon-bromine bond offers a favorable balance of reactivity and stability for these transformations.

  • The 6-Methyl Group: This group can influence the steric and electronic properties of the pyridine ring and its derivatives, potentially impacting biological activity and target engagement.

  • The Nicotinonitrile Moiety (3-Cyano Group): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It is a key feature in the design of targeted covalent inhibitors and other therapeutic agents.[3]

The strategic placement of these functionalities makes this compound an ideal starting material for the synthesis of complex molecules, especially in the context of drug discovery programs targeting kinases and other enzymes.[4][5]

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its application in robust and versatile cross-coupling methodologies. This section will delve into two of the most pivotal transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[6] This reaction is instrumental in constructing biaryl and heterobiaryl structures, which are prevalent in kinase inhibitors and other classes of pharmaceuticals.[7][8]

Causality of Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, a palladium(0) source is typically used. The ligand, often a bulky and electron-rich phosphine, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] An aqueous base is required to activate the boronic acid for transmetalation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.[3]

Materials:

  • This compound (1.0 eq.)[10]

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent system (e.g., 1,4-Dioxane/water 4:1, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried reaction vessel (e.g., a Schlenk flask), add the this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Good to Excellent
PdCl₂(dppf)K₂CO₃DMF120-150 (Microwave)Good to Excellent[6]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100Good to Excellent[9]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) Catalyst Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) Reactants->Catalyst Solvent Add Degassed Solvent: (e.g., Dioxane/H2O) Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Quench Cool and Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product 2-Aryl-6-methylnicotinonitrile Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Aminopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is indispensable in medicinal chemistry for the synthesis of arylamines and heteroarylamines, which are common substructures in a wide range of therapeutic agents.[12]

Causality of Experimental Choices:

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, and base.[13] For coupling with this compound, a strong, non-nucleophilic base such as sodium tert-butoxide is often employed to deprotonate the amine and facilitate the catalytic cycle. The choice of phosphine ligand is crucial and often requires screening to find the optimal conditions for a given amine coupling partner.[14] The reaction is typically carried out in an aprotic solvent like toluene or dioxane under a strictly inert atmosphere to prevent catalyst deactivation.[11][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[14]

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 5-10 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the this compound, the amine, and the base.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[14]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methylnicotinonitrile derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[15]
Pd(OAc)₂ / dpppNaOtBuTolueneReflux90.7[13]
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene11060-88[16]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)L2-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis

The 2-substituted-6-methylnicotinonitrile scaffold is a privileged structure in the design of kinase inhibitors.[3][4] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[4] The synthetic methodologies described above allow for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the 2-aryl or 2-amino substituents can be varied to optimize interactions with the ATP-binding pocket of a target kinase.

Cyclization Strategies for Novel Heterocycles

Beyond cross-coupling reactions, the nitrile functionality of the 2-substituted-6-methylnicotinonitrile products can be leveraged for further synthetic elaborations, including cyclization reactions to form fused heterocyclic systems.[17] This strategy can be employed to rigidify the molecular structure, which can lead to improved binding affinity and pharmacokinetic properties.[17]

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its utility in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this important intermediate in the quest for novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Bromonicotinonitrile. Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • BenchChem. (2025). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. Benchchem.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. Benchchem.
  • BenchChem. (2025). Application Notes: The Role of 2-Bromo-6-methylisonicotinic Acid in Heterocyclic Synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid Cross-Coupling Reactions. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Green Chemistry. (2021). MPG.PuRe.
  • BLD Pharm. (n.d.). 155265-57-9|this compound|BLD Pharm.
  • PubMed Central. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2025). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. Benchchem.
  • Frontiers. (n.d.).
  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • CymitQuimica. (n.d.).
  • ChemRxiv. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
  • MDPI. (n.d.).
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

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Application Notes and Protocols for the N-Arylation of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylation of pyridinic scaffolds is a cornerstone transformation in medicinal chemistry and materials science, providing a robust avenue to novel molecular architectures with significant biological and physical properties. This document provides a detailed guide for the N-arylation of 2-Bromo-6-methylnicotinonitrile, a versatile heterocyclic building block. We present two field-proven, palladium- and copper-catalyzed cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to navigate the nuances of this important transformation.

Introduction: The Significance of N-Aryl Pyridinonitriles

The 2-amino-6-methylnicotinonitrile core and its N-arylated derivatives are privileged structures in drug discovery. The pyridine ring serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor, influencing solubility and metabolic stability. The nitrile group is a versatile handle for further chemical modifications. The N-arylation of this compound opens up a vast chemical space for the synthesis of libraries of compounds for screening in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

The primary challenge in the N-arylation of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the metal catalyst, thereby impeding the catalytic cycle.[1] The choice of appropriate ligands, bases, and reaction conditions is therefore critical to achieving high yields and purity. This guide will address these challenges and provide robust protocols to overcome them.

Physicochemical Properties and Safety Information

2.1. This compound

PropertyInferred Value/InformationSource (by analogy)
Molecular Formula C₇H₅BrN₂-
Molecular Weight 197.03 g/mol -
Appearance Likely a white to off-white solid[2]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]

2.2. Safety Precautions

Given the hazardous nature of the starting material and reagents, all experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[3][4]

Experimental Protocols

Two primary methods for the N-arylation of this compound are presented below: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

3.1. Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][5] The choice of a bulky, electron-rich phosphine ligand is crucial to prevent catalyst poisoning by the pyridine nitrogen and to promote the reductive elimination step.

Reaction Scheme

reagents This compound + Arylamine product N-Aryl-2-amino-6-methylnicotinonitrile reagents->product Toluene or Dioxane, Heat catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₃PO₄) catalyst->product caption Buchwald-Hartwig Amination Workflow

Caption: Generalized workflow for Buchwald-Hartwig amination.

Recommended Reagents and Equipment
  • This compound

  • Aryl amine of choice

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand: XPhos, RuPhos, or similar bulky, electron-rich ligand

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous solvent: Toluene or Dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the aryl amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 eq) to the flask. Then, add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M) via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed, and the Pd(0) catalyst is regenerated.

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(Br)L₂ Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)(NHR')L₂ PdII_Aryl->PdII_Amido + R'NH₂ - HBr (Base) Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Formation Product Ar-NHR' PdII_Amido->Product RedElim Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

3.2. Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[6] Modern protocols often use ligands to improve the efficiency and substrate scope of the reaction.

Reaction Scheme

reagents This compound + Arylamine product N-Aryl-2-amino-6-methylnicotinonitrile reagents->product DMSO or DMF, High Temp. catalyst Cu Catalyst (e.g., CuI) Ligand (e.g., L-proline, DMEDA) Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->product caption Ullmann Condensation Workflow

Caption: Generalized workflow for Ullmann condensation.

Recommended Reagents and Equipment
  • This compound

  • Aryl amine of choice

  • Copper catalyst: Copper(I) iodide (CuI)

  • Ligand: L-proline or N,N'-Dimethylethylenediamine (DMEDA)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • High-boiling polar solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sealed reaction tube or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Protocol
  • Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the aryl amine (1.5 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Addition of Solvent: Add the solvent (e.g., DMSO) to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often 24-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Extraction and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Insight

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle:

  • Formation of Copper-Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The aryl bromide adds to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated product is eliminated, regenerating the Cu(I) catalyst.

CuI Cu(I)L Cu_Amide Cu(I)(NHR')L CuI->Cu_Amide + R'NH₂ - HI (Base) CuIII Ar-Cu(III)(NHR')(Br)L Cu_Amide->CuIII Ar-Br OxAdd Oxidative Addition CuIII->CuI Product Formation Product Ar-NHR' CuIII->Product RedElim Reductive Elimination caption Ullmann Condensation Catalytic Cycle

Caption: Simplified catalytic cycle of Ullmann condensation.

Product Characterization

The successful synthesis of the N-arylated 2-amino-6-methylnicotinonitrile can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both the pyridine and the newly introduced aryl ring, as well as the methyl group protons. The chemical shifts of the pyridine protons will be altered upon N-arylation.[7][8][9]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the product molecule.

  • IR Spectroscopy: Look for the characteristic C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹) and N-H stretching vibrations if a secondary amine is formed.[7]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Catalyst poisoningUse a bulkier phosphine ligand (Buchwald-Hartwig). Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.
Insufficient temperatureIncrease the reaction temperature, especially for the Ullmann condensation.
Inappropriate baseFor sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to NaOtBu.
Formation of side products Homocoupling of the aryl amineUse a slight excess of the aryl amine (1.2-1.5 eq).
Debromination of the starting materialEnsure a strictly inert atmosphere.

Conclusion

The N-arylation of this compound is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable routes to the desired products. The choice of method will depend on the specific substrates, functional group tolerance, and available laboratory equipment. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the target N-arylated nicotinonitriles.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.).
  • Buchwald–Hartwig amination. (2023, October 27). In Wikipedia. [Link]
  • Ullmann condensation. (2023, November 29). In Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • 2-Amino-5-bromo-6-methyl-nicotinonitrile. (n.d.). PubChem. [Link]
  • Ullmann Reaction. (n.d.). BYJU'S. [Link]
  • 2-Bromo-6-methylbenzonitrile. (n.d.). PubChem. [Link]
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. [Link]
  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (n.d.).
  • Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. (n.d.).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. [Link]

Sources

Application Note: High-Purity Isolation of 2-Bromo-6-methylnicotinonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-Bromo-6-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. Often, the synthesis of this compound results in a mixture containing unreacted starting materials and over-brominated byproducts. This guide details a robust method for isolating the target compound with high purity using automated flash column chromatography on silica gel. The protocol emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a scalable gradient elution strategy.

Introduction: The Challenge of Purifying Brominated Nicotinonitriles

This compound is a substituted pyridine derivative whose polarity is influenced by the electron-withdrawing nitrile and bromine substituents, as well as the electron-donating methyl group. The nitrogen atom in the pyridine ring also presents a site for polar interactions. The primary challenge in its purification lies in the effective separation from structurally similar impurities. These often include the starting material, 2-methylnicotinonitrile, and potential di-brominated species, which possess closely related polarities. Standard silica gel column chromatography is the method of choice for this purification, as it effectively separates compounds based on differences in their polarity.[1]

This protocol employs a normal-phase chromatography strategy, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.[2] By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—we can selectively elute the compounds from the column, starting with the least polar and progressing to the most polar.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. This preliminary step allows for the visualization of the separation and helps in determining the optimal mobile phase composition for the column.

Objective: To find a solvent system where the target compound, this compound, has a retention factor (Rƒ) of approximately 0.25-0.35. This Rƒ value typically provides the best separation in column chromatography.

Protocol:

  • Prepare a stock solution of the crude this compound in a minimal amount of dichloromethane.

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.

  • Visualize the separated spots under UV light (254 nm).

  • Calculate the Rƒ value for each spot. The ideal solvent system will show good separation between the spot corresponding to the desired product and any impurities.

Expected Outcome: A solvent system of approximately 85:15 (v/v) Hexane:Ethyl Acetate should provide the target Rƒ value for this compound. Impurities such as the less polar starting material will have a higher Rƒ, while more polar byproducts will have a lower Rƒ.

Materials and Equipment

Reagents & Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica Gel (60 Å, 230-400 mesh)Glass column appropriate for the scale
Hexane (HPLC grade)Fraction collector
Ethyl Acetate (HPLC grade)UV Detector (254 nm)
Dichloromethane (ACS grade)Rotary Evaporator
TLC plates (silica gel 60 F254)High-vacuum pump

Safety Precautions: this compound and related brominated compounds are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Step-by-Step Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Column Preparation
  • Dry Packing the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer (approx. 1 cm) of sand.

    • Carefully pour the dry silica gel into the column. For 1g of crude material, approximately 40-50g of silica gel is recommended.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Column Equilibration:

    • Wet the column by slowly passing the initial mobile phase (100% Hexane) through the silica gel until it is fully saturated.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound (1g) in a minimal amount of dichloromethane.

    • Add approximately 2-3g of silica gel to this solution.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent.

    • Using a pipette, carefully apply the solution to the top of the silica gel bed.[6]

Elution and Fraction Collection

The separation is achieved using a linear gradient of ethyl acetate in hexane. This gradual increase in solvent polarity allows for the selective elution of the components.

Gradient Profile:

Time (Column Volumes) % Ethyl Acetate in Hexane
0-20%
2-120% → 20% (Linear Gradient)
12-1520%

Workflow:

  • Begin elution with 100% hexane.

  • Initiate the gradient as detailed in the table above.

  • Monitor the eluent using the UV detector at 254 nm.

  • Collect fractions throughout the run.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

G Crude Crude TLC TLC Crude->TLC SampleLoad SampleLoad Crude->SampleLoad Elution Elution TLC->Elution Determine Gradient FractionCollect FractionCollect Elution->FractionCollect ColumnPrep ColumnPrep ColumnPrep->SampleLoad SampleLoad->Elution TLC_Fractions TLC_Fractions FractionCollect->TLC_Fractions Combine Combine TLC_Fractions->Combine Evaporation Evaporation Combine->Evaporation FinalProduct FinalProduct Evaporation->FinalProduct

Post-Purification

  • Combining Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purified compound should be stored under an inert atmosphere at 2-8°C.[7][8]

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Aim for a product Rƒ of 0.25-0.35.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is a 1:40 to 1:50 ratio of crude material to silica gel.
Product does not elute Mobile phase is not polar enough.Increase the final concentration of ethyl acetate in the gradient.
Compound co-elutes with impurity Impurity has very similar polarity.Try a different solvent system (e.g., dichloromethane/hexane). If separation is still poor, consider an alternative stationary phase like alumina.

G Start Crude Product Purification TLC_Analysis Perform TLC Analysis (Hexane/Ethyl Acetate) Start->TLC_Analysis Rf_Check Is Product Rf ~0.25-0.35? TLC_Analysis->Rf_Check Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Run_Column Run Column Chromatography with Optimized Gradient Rf_Check->Run_Column Yes Adjust_Solvent->TLC_Analysis Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Purity_Check Are Fractions Pure? Analyze_Fractions->Purity_Check Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Yes Troubleshoot Troubleshoot Separation (e.g., change solvent system) Purity_Check->Troubleshoot No Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Troubleshoot->Run_Column

Conclusion

This application note provides a reliable and reproducible method for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC analysis, column preparation, sample loading, and gradient elution, researchers can achieve high purity of the target compound, which is essential for subsequent stages of drug development and synthesis.

References

  • UB. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • Wikipedia. (n.d.). Column chromatography.
  • Royal Society of Chemistry. (2016, May 13). Column chromatography. YouTube.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Organic Chemistry. (2022, February 13). Column Chromatography. YouTube.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • (n.d.). Solvent Miscibility Table.

Sources

Application Note: A Validated Protocol for the Recrystallization of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-tested protocol for the purification of 2-Bromo-6-methylnicotinonitrile (CAS No. 155265-57-9) via recrystallization.[1][2] this compound is a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Ensuring its high purity is critical for downstream applications where impurities can lead to undesirable side reactions, lower yields, and complications in structural analysis. This document details the rationale behind solvent selection, a step-by-step recrystallization procedure, methods for quality control, and a troubleshooting guide. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly pure form. The impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (mother liquor). The success of this technique is contingent upon the careful selection of a solvent system and precise control over the cooling process to promote the growth of a pure crystal lattice.

Physicochemical Properties & Safety Considerations

A thorough understanding of the material's properties and adherence to safety protocols is paramount before commencing any experimental work.

PropertyValueReference
CAS Number 155265-57-9[1][2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.04 g/mol [2]
Appearance Expected to be a solid at room temperatureN/A

Safety Precautions:

This compound is a halogenated aromatic nitrile. While specific toxicity data is limited, related compounds such as bromo-methyl-benzonitriles and bromo-pyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4][5][6] Therefore, the following precautions are mandatory:

  • Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) for this compound from the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[7]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.

Part 1: Solvent System Selection – A Rational Approach

3.1. Theoretical Considerations

The molecule possesses both polar (nitrile group, pyridine nitrogen) and non-polar (methyl group, brominated aromatic ring) characteristics. This suggests that solvents of intermediate polarity, or a binary mixture of a polar and a non-polar solvent, will be most effective. Pyridine derivatives are noted to sometimes crystallize with difficulty, making solvent choice even more critical.[8] Alcohols are often effective for recrystallizing aromatic nitriles.[3]

3.2. Recommended Solvent Screening Protocol

To identify the optimal solvent or solvent pair, perform the following small-scale tests:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with the solvents listed in the table below.

  • Observe the solubility at room temperature. An ideal solvent should show poor solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves. The ideal solvent will fully dissolve the compound near its boiling point.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals. A copious amount of crystal formation indicates a suitable solvent.

Solvent ClassRecommended Solvents for ScreeningExpected Behavior
Alcohols Isopropanol, EthanolGood candidates. Likely to dissolve the compound when hot and yield crystals upon cooling.
Esters Ethyl AcetateMay dissolve the compound too readily, but worth testing.
Aromatic TolueneMay be a good solvent for dissolution. Often used with a non-polar anti-solvent.
Alkanes Hexanes, HeptaneLikely to be a poor solvent (anti-solvent). Useful for precipitating the compound from another solvent.
Ketones AcetoneOften too powerful a solvent, but can be useful in solvent-pair systems.
Water WaterThe compound is expected to be insoluble. It is an excellent anti-solvent for use with polar organic solvents like isopropanol or ethanol.

Part 2: Detailed Recrystallization Protocol (Isopropanol/Water System)

This protocol assumes the use of a 1-gram scale. Adjust volumes accordingly for different quantities.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hotplate/stirrer and magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula and glass rod

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 5-7 mL of isopropanol. Heat the mixture gently on a hotplate with stirring. Continue adding isopropanol dropwise until the solid just dissolves completely at near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean 100 mL Erlenmeyer flask on the hotplate. Pour the hot solution through the filter paper. Rinse the original flask with a small amount (1-2 mL) of hot isopropanol and pass it through the filter to recover any remaining product. Causality: This step removes insoluble impurities (e.g., dust, inorganic salts) that would otherwise be trapped in the final crystals. A stemless funnel prevents premature crystallization in the stem.

  • Inducing Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add one or two drops of hot isopropanol to redissolve the precipitate and ensure the solution is just below the saturation point. Causality: This two-solvent method allows for fine control over saturation.[9] Water acts as an anti-solvent, reducing the compound's solubility and promoting crystal formation.

  • Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Transfer the crystalline slurry into the funnel and apply the vacuum. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold 1:1 isopropanol/water mixture. Causality: Washing with a small amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without significantly dissolving the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the complete recrystallization and validation workflow.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_validate Validation & QC A Weigh Crude This compound B Add Minimum Volume of Hot Isopropanol A->B Transfer to flask C Solution Clear? B->C D Hot Gravity Filtration C->D No (Insolubles Present) E Add Water (Anti-solvent) to Persistent Cloudiness C->E Yes D->E F Add 1-2 Drops Hot Isopropanol to Re-clarify E->F G Cool Slowly to RT, then Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent Mixture H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K L Measure Melting Point K->L M Perform TLC Analysis K->M N Characterize (NMR, HPLC) K->N

Caption: Workflow for the recrystallization and validation of this compound.

Part 3: Process Validation & Quality Control

To confirm the success of the purification, the following analytical techniques should be employed.

ParameterPre-Recrystallization (Crude)Post-Recrystallization (Expected)
Appearance May be discolored (yellow/brown), clumpyWhite to off-white, crystalline solid
Melting Point Broad melting range, depressedSharp melting range, elevated
TLC Analysis May show multiple spots (impurities)A single, distinct spot
Purity (HPLC/GC) Lower percentage area>99% (typical target)

Methodology:

  • Melting Point: Determine the melting point of both the crude and recrystallized material. A significant sharpening and elevation of the melting point range is a strong indicator of increased purity.

  • Thin-Layer Chromatography (TLC): Dissolve small samples of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot both on a silica gel TLC plate and elute with an appropriate mobile phase (e.g., 20-30% ethyl acetate in hexanes). The purified sample should ideally show a single spot, while the crude material may show additional spots corresponding to impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used.2. Solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Add more anti-solvent (water).3. Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites.4. Add a seed crystal from a previous batch.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly or is too supersaturated.1. Re-heat the solution to dissolve the oil, add more of the primary solvent (isopropanol) to lower the saturation point, and allow it to cool more slowly.2. Ensure cooling is gradual; insulate the flask with paper towels.
Low Recovery 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent.4. Crystals were washed with too much or warm solvent.1. Use the absolute minimum amount of hot solvent required for dissolution.2. Ensure the filtration apparatus is pre-heated.3. Cool the mother liquor for a longer period in the ice bath. Try to partially evaporate and cool the mother liquor again for a second crop of crystals.4. Use only a minimal amount of ice-cold solvent for washing.

References

  • RSC, "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment," Royal Society of Chemistry, 2021. [Link]
  • PubChem, "2-Amino-5-bromo-6-methyl-nicotinonitrile," National Center for Biotechnology Inform
  • University of Rochester, "Reagents & Solvents: Solvents for Recrystalliz
  • PubChem, "2-Bromo-6-methylbenzonitrile," National Center for Biotechnology Inform
  • RSC Publishing, "Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides," Green Chemistry, 2016. [Link]
  • MIT OpenCourseWare, "Two-Solvent Recrystallization Guide," Massachusetts Institute of Technology. [Link]
  • YouTube, "Important Chemistry Tips-Solvents choose for recrystalliz
  • ChemUniverse, "this compound [P50031]," ChemUniverse. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower you to rationalize and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a challenging substrate for Suzuki coupling?

This substrate presents a unique combination of electronic and steric factors that can complicate the standard Suzuki-Miyaura reaction. The primary challenges arise from:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle.[1][2][3]

  • Electronic Effects: The electron-withdrawing nature of the nitrile group and the pyridine ring itself can decrease the reactivity of the carbon-bromine bond towards the rate-limiting oxidative addition step.[2] However, for some heteroaryl halides, this electron deficiency can also facilitate the reaction.[4] The interplay of these effects requires careful tuning of the reaction conditions.

  • Steric Hindrance: The methyl group at the 6-position, ortho to the bromine, can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

Q2: What is the general mechanism for the Suzuki-Miyaura coupling, and where are the potential failure points with my substrate?

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][6][7] Understanding this cycle is key to troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd_complex pd_complex->pd0 Regeneration transmetalation Transmetalation trans_complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) pd_complex->trans_complex trans_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Failure Points for this compound:

  • Oxidative Addition (R¹-X to R¹-Pd(II)L₂-X): This is often the rate-determining step.[8] Catalyst inhibition by the pyridine nitrogen or steric hindrance from the ortho-methyl group can slow this step dramatically.

  • Transmetalation (Boron to Palladium Transfer): This step requires activation of the boronic acid by a base.[9][10] If the base is too weak, insoluble, or if the boronic acid is unstable, this step will be inefficient.

  • Catalyst Decomposition: If the catalytic cycle is slow, the active Pd(0) or intermediate Pd(II) species can decompose (e.g., forming palladium black), removing the catalyst from the cycle.

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

The choice between a boronic acid and its corresponding ester is a classic trade-off between reactivity and stability.[11][12]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[11][12] However, they are more susceptible to decomposition pathways like protodeboronation, especially under aqueous basic conditions at elevated temperatures.[11][13]

  • Boronate Esters (Bpin): Significantly more stable, making them easier to handle, purify, and store.[11][12] They are less prone to protodeboronation and can act as a "slow release" source of the boronic acid under reaction conditions, which can be beneficial in complex syntheses.[13][14] For challenging substrates where long reaction times or high temperatures are needed, starting with a stable pinacol ester is often a superior strategy.[2][15]

Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental problems.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents Start Here check_conditions 2. Assess Reaction Conditions (Inertness, Temp) check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst optimize_base_solvent 4. Optimize Base & Solvent optimize_catalyst->optimize_base_solvent side_reactions Problem: Significant Side Reactions protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling dehalogenation Dehalogenation? side_reactions->dehalogenation solution_boron Use Boronate Ester Use Anhydrous Conditions Weaker Base (e.g., K₃PO₄, CsF) protodeboronation->solution_boron solution_homo Improve Degassing Use Pd(0) Precatalyst Lower Temperature homocoupling->solution_homo solution_dehalo Screen Bases/Solvents Ensure High Purity Reagents dehalogenation->solution_dehalo

Sources

Technical Support Center: Synthesis of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-methylnicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes. This document is structured to address specific challenges, explain the underlying chemical principles, and provide robust, validated protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Sandmeyer-type reaction from 2-Amino-6-methylnicotinonitrile.

Problem 1: Low Yield of this compound

Observed Issue: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Diazotization: The conversion of the starting amine to the diazonium salt is a critical step.[1][2]

    • Troubleshooting:

      • Temperature Control: Ensure the temperature of the diazotization reaction is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the unstable diazonium salt.[1]

      • Acid Concentration: Use a sufficient excess of a strong acid, such as hydrobromic acid (HBr), to ensure complete protonation of the amine and formation of nitrous acid from sodium nitrite.[1]

      • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the amine solution to control the exothermic reaction and prevent localized temperature increases.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially when dry.[1]

    • Troubleshooting:

      • Immediate Use: Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction without attempting to isolate it.[4]

      • Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) until it is added to the copper(I) bromide solution.

  • Inefficient Sandmeyer Reaction: The copper(I)-catalyzed displacement of the diazonium group is the core of the synthesis.[5][6]

    • Troubleshooting:

      • Catalyst Quality: Use freshly prepared or high-quality copper(I) bromide (CuBr). Oxidation of Cu(I) to Cu(II) will reduce the catalytic efficiency of the radical-nucleophilic aromatic substitution.[5]

      • Reaction Temperature: After adding the diazonium salt to the CuBr solution, a gentle warming (e.g., to 60-70 °C) is often necessary to drive the reaction to completion by facilitating the loss of nitrogen gas.[1]

      • Stoichiometry: A catalytic amount of CuBr is sufficient, though some protocols may use stoichiometric amounts. Ensure the correct molar ratios are used as per your validated protocol.[4]

Problem 2: Presence of Unreacted 2-Amino-6-methylnicotinonitrile in the Crude Product

Observed Issue: TLC or LC-MS analysis of the crude product shows a significant amount of the starting amine.

Potential Causes & Solutions:

  • Insufficient Nitrous Acid: An inadequate amount of sodium nitrite will result in incomplete diazotization.

    • Troubleshooting:

      • Molar Ratio: Ensure that at least a stoichiometric equivalent of sodium nitrite is used relative to the starting amine. A slight excess (e.g., 1.1 equivalents) is often recommended.

      • Purity of Sodium Nitrite: Use a high-purity grade of sodium nitrite, as impurities can affect its reactivity.

  • Premature Quenching: Adding a quenching agent before the reaction is complete will halt the diazotization process.

    • Troubleshooting:

      • Reaction Monitoring: Before workup, it's advisable to check for the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid and suggests that all the amine has reacted.

Problem 3: Formation of Phenolic Byproducts (2-Hydroxy-6-methylnicotinonitrile)

Observed Issue: Identification of a significant peak corresponding to the hydroxy-substituted product in the mass spectrum or NMR of the crude material.

Potential Causes & Solutions:

  • Reaction with Water: The diazonium salt can react with water, especially at elevated temperatures, to form a phenol.[4]

    • Troubleshooting:

      • Temperature Control: Strictly maintain low temperatures (0-5 °C) during the diazotization and before the addition to the copper catalyst.

      • Concentrated Acid: Using a sufficiently concentrated acid (e.g., 48% HBr) minimizes the amount of free water available to compete with the bromide nucleophile.

Problem 4: Formation of a Dehalogenated Product (6-Methylnicotinonitrile)

Observed Issue: The presence of 6-methylnicotinonitrile is detected in the final product mixture.

Potential Causes & Solutions:

  • Reductive Dehalogenation: This can occur under certain conditions, particularly if reducing agents are inadvertently present or if the reaction is carried out in a protic solvent that can act as a hydrogen donor.[7][8][9]

    • Troubleshooting:

      • Purity of Reagents: Ensure all reagents and solvents are free from contaminants that could act as reducing agents.

      • Reaction Conditions: While less common in Sandmeyer reactions, be mindful of any potential hydrogen sources. The primary mechanism of the Sandmeyer reaction does not typically favor dehalogenation.[10]

Problem 5: Hydrolysis of the Nitrile Group

Observed Issue: Formation of 2-Bromo-6-methylnicotinamide or 2-Bromo-6-methylnicotinic acid is observed.

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Prolonged heating in strong acid during workup can lead to the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[11][12][13]

    • Troubleshooting:

      • Workup Conditions: Minimize the time the reaction mixture is exposed to hot, acidic conditions. Neutralize the reaction mixture promptly after the Sandmeyer reaction is complete.

      • Temperature of Workup: Perform the neutralization and extraction steps at room temperature or below to prevent unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of copper(I) bromide in the Sandmeyer reaction?

A1: Copper(I) bromide acts as a catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The Cu(I) salt facilitates a single-electron transfer to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then reacts with a halide from a copper(II) halide species to form the final aryl halide, regenerating the Cu(I) catalyst.[4][6]

Q2: Why is it crucial to perform the diazotization at low temperatures?

A2: Aryl diazonium salts are generally unstable and can explosively decompose when isolated and dried.[1] In solution, they are more stable but can still decompose, especially at temperatures above 5-10 °C. Low temperatures suppress the rate of decomposition and the undesired side reaction with water to form phenols.[4]

Q3: Can I use copper(II) bromide instead of copper(I) bromide?

A3: While some variants of Sandmeyer-type reactions have been developed using other metal salts, including copper(II), the classic and most efficient Sandmeyer reaction for bromination utilizes copper(I) bromide.[5] The catalytic cycle relies on the Cu(I)/Cu(II) redox couple.

Q4: What is a suitable method for purifying the crude this compound?

A4: The crude product can typically be purified by recrystallization or column chromatography on silica gel.[14][15]

  • Recrystallization: A suitable solvent system would be a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes.[14][15]

  • Column Chromatography: A mobile phase with a gradient of ethyl acetate in hexanes is commonly effective for separating the desired product from less polar impurities (like dehalogenated byproducts) and more polar impurities (like phenolic byproducts or the starting amine).[15]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[14] Spot the reaction mixture against a standard of the starting material (2-Amino-6-methylnicotinonitrile). The reaction is complete when the spot corresponding to the starting material is no longer visible. A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.

Materials:

  • 2-Amino-6-methylnicotinonitrile

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-6-methylnicotinonitrile (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add 48% HBr (approx. 4-5 eq) while maintaining the temperature between 0-5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine-acid mixture, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution is the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate, larger flask, add copper(I) bromide (approx. 0.2-1.0 eq) and 48% HBr.

    • Cool this mixture to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the gas evolution ceases.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).[14]

    • Combine the organic layers and wash with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Key Solution
Low YieldIncomplete Diazotization / Diazonium Salt DecompositionMaintain temperature at 0-5 °C during diazotization; use diazonium salt immediately.
Unreacted Starting MaterialInsufficient Nitrous AcidUse a slight excess (1.1 eq) of NaNO₂; check for excess nitrous acid with starch-iodide paper before workup.
Phenolic ByproductReaction of Diazonium Salt with WaterMaintain low temperature; use concentrated acid to minimize free water.
Dehalogenated ByproductReductive Side ReactionEnsure purity of reagents; avoid potential hydrogen donors.
Nitrile HydrolysisProlonged Exposure to Hot Acidic ConditionsNeutralize promptly after reaction completion; perform workup at room temperature.

Visualizations

Reaction Pathway and Side Reactions

A 2-Amino-6-methylnicotinonitrile B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C (Diazotization) C This compound (Desired Product) B->C CuBr (Sandmeyer Reaction) S1 2-Hydroxy-6-methylnicotinonitrile (Phenolic Byproduct) B->S1 H₂O, Δ (Undesired Reaction) S2 6-Methylnicotinonitrile (Dehalogenated Product) C->S2 Reducing Conditions (Undesired Reaction) S3 2-Bromo-6-methylnicotinic Acid (Hydrolysis Product) C->S3 H₃O⁺, Δ (Undesired Hydrolysis)

Caption: Main reaction and potential side pathways.

Experimental Workflow

step1 Step 1: Diazotization - Dissolve amine in 48% HBr - Cool to 0-5 °C - Add NaNO₂ solution dropwise step2 Step 2: Sandmeyer Reaction - Prepare CuBr in HBr at 0 °C - Add diazonium solution slowly - Warm to 60-70 °C step1->step2 step3 Step 3: Work-up - Cool and neutralize with NaHCO₃ - Extract with organic solvent (e.g., DCM) - Wash with brine step2->step3 step4 Step 4: Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography or recrystallization step3->step4

Caption: Step-by-step experimental workflow.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • Exploring the Synthesis and Applications of 2-Chloro-6-methylnicotinic Acid. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis.
  • Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. (1982). The Journal of Organic Chemistry, 47.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. (2022). Chemistry, 28(71).
  • Wikipedia. (n.d.). Dehalogenation.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.
  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • BenchChem. (n.d.). 2-Bromo-6-methylnicotinic Acid|Supplier.
  • BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • BLD Pharm. (n.d.). 155265-57-9|this compound.
  • Royal Society of Chemistry. (n.d.).
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
  • Green Chemistry. (2021). Green Chemistry, 23, 2017–2024.
  • ChemUniverse. (n.d.). This compound [P50031].
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
  • Sciencemadness Discussion Board. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2019). 14.
  • PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024).
  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.).
  • Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. (2002). Journal of Organic Chemistry, 67(19), 6788-96.

Sources

Technical Support Center: Minimizing Byproduct Formation in 2-Bromo-6-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our focus is to provide in-depth, practical solutions to common challenges, particularly the formation of unwanted byproducts in pivotal cross-coupling reactions. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to achieve higher yields and purity.

Introduction: The Challenge of Selectivity

This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the strategic placement of a reactive bromine atom, a nitrile group, and a methyl group on the pyridine ring, offering multiple avenues for synthetic elaboration. However, the very features that make this molecule attractive also present challenges in controlling reactivity and minimizing byproduct formation. The electron-deficient nature of the pyridine ring, coupled with the potential for the pyridine nitrogen to interact with metal catalysts, necessitates a nuanced approach to reaction design.

This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations, providing a direct path to identifying and resolving issues with byproduct formation.

Issue 1: Presence of a Symmetrical Bipyridine or Biaryl Byproduct (Homocoupling)

Symptom: Your reaction mixture shows a significant amount of a homocoupled product, either from the dimerization of this compound or your boronic acid/ester coupling partner.

Causality: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, most notably the reaction of two molecules of the organoboron reagent, often promoted by the presence of oxygen which can reoxidize the active Pd(0) catalyst to Pd(II)[1][2][3]. Homocoupling of the aryl halide can also occur, particularly at higher temperatures or with prolonged reaction times[4].

Troubleshooting Protocol:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed.

    • Procedure: Subject the solvent to at least three freeze-pump-thaw cycles. For the reaction mixture, sparge with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: For Suzuki-Miyaura reactions, using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, thereby minimizing homocoupling.

  • Control of Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Recommendation: Start with a 1.2 to 1.5 molar equivalent of the boronic acid and adjust as needed based on your results.

  • Temperature Management: Higher temperatures can sometimes favor homocoupling.

    • Recommendation: If feasible for your specific transformation, attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).

Data Summary: Impact of Reaction Conditions on Homocoupling

ParameterCondition Favoring HomocouplingRecommended Condition for Minimizing Homocoupling
Atmosphere Presence of OxygenRigorously degassed, inert atmosphere (Ar or N₂)
Catalyst Less active catalyst systemsHighly active Pd(0) catalyst with bulky, electron-rich ligands
Temperature High temperaturesLowest effective temperature for the desired transformation

Workflow for Minimizing Homocoupling

start Homocoupling Observed degas Implement Rigorous Degassing start->degas catalyst Optimize Catalyst/Ligand System degas->catalyst stoichiometry Adjust Boronic Acid Stoichiometry catalyst->stoichiometry temp Lower Reaction Temperature stoichiometry->temp end Minimized Homocoupling temp->end

Caption: A stepwise approach to reducing homocoupling byproducts.

Issue 2: Formation of 6-Methylnicotinonitrile (Dehalogenation)

Symptom: Your product mixture contains a significant amount of the dehalogenated starting material, 6-methylnicotinonitrile.

Causality: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur through various mechanisms, including a competing reaction pathway where a hydride species is transferred to the palladium center, followed by reductive elimination[5][6]. The source of the hydride can be the solvent, base, or even the organoboron reagent.

Troubleshooting Protocol:

  • Solvent Selection: Certain solvents are more prone to acting as hydride donors.

    • Recommendation: If using alcoholic solvents, consider switching to an aprotic solvent like dioxane, toluene, or DMF.

  • Base Selection: The choice of base can influence the rate of dehalogenation.

    • Recommendation: While strong bases are often required, consider screening milder bases like K₂CO₃ or Cs₂CO₃ if dehalogenation is a significant issue.

  • Ligand Choice: The ligand can influence the stability of the palladium intermediates and suppress dehalogenation.

    • Recommendation: Bulky, electron-rich ligands can sometimes mitigate this side reaction.

Issue 3: Formation of 2-Bromo-6-methylnicotinamide or 2-Bromo-6-methylnicotinic Acid (Nitrile Hydrolysis)

Symptom: You observe the formation of the corresponding amide or carboxylic acid of your starting material or product.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures[7]. This can occur during the reaction itself if aqueous bases are used, or during the workup.

Troubleshooting Protocol:

  • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions.

    • Procedure: Use anhydrous solvents and non-aqueous bases (e.g., NaOt-Bu, K₃PO₄).

  • Workup Procedure: Avoid prolonged exposure to acidic or basic aqueous solutions during the workup.

    • Recommendation: Neutralize the reaction mixture promptly and proceed with extraction. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Alternative Hydrolysis Prevention: For sensitive substrates, consider using a non-aqueous workup or a method that avoids harsh pH conditions altogether. A novel method for hydrating nitriles to amides under neutral and anhydrous conditions using aldoximes as a water source has been reported, highlighting the sensitivity of nitriles to water[8].

Reaction Pathway: Nitrile Hydrolysis

nitrile This compound amide 2-Bromo-6-methylnicotinamide nitrile->amide H₂O, H⁺ or OH⁻ acid 2-Bromo-6-methylnicotinic Acid amide->acid H₂O, H⁺ or OH⁻

Caption: The stepwise hydrolysis of the nitrile group.

Issue 4: Low Reaction Conversion and Formation of Palladium Black

Symptom: The reaction stalls, and you observe the formation of a black precipitate (palladium black).

Causality: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to catalyst deactivation and aggregation into palladium black[9]. This is particularly problematic with less sterically hindered ligands.

Troubleshooting Protocol:

  • Ligand Selection: The use of bulky ligands is crucial to prevent catalyst deactivation.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions[10]. These ligands create a sterically hindered environment around the palladium center, discouraging coordination with the pyridine nitrogen.

  • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for some level of deactivation.

    • Recommendation: If you suspect catalyst deactivation, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.

  • Pre-catalyst Choice: Using a well-defined, air-stable pre-catalyst can ensure the efficient generation of the active Pd(0) species.

    • Recommendation: Consider using commercially available pre-catalysts that are known to be effective for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired transformation.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters[10][11].

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines[5][12][13].

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form C-C triple bonds[6][14][15].

Q2: What is the general order of reactivity for halopyridines in cross-coupling reactions?

A2: The general order of reactivity is I > Br > Cl[16][17]. This compound offers a good balance of reactivity, stability, and cost, making it a widely used building block.

Q3: How can I purify my product away from the common byproducts?

A3: Standard flash column chromatography on silica gel is typically effective.

  • Homocoupled Byproducts: These are generally less polar than the desired cross-coupled product and will elute first.

  • Dehalogenated Byproduct: This will be more polar than the starting material and may require a more polar eluent system to separate from the product.

  • Amide/Carboxylic Acid Byproducts: These are significantly more polar and can often be removed by an aqueous wash during workup or will remain at the baseline during chromatography.

Q4: Should I be concerned about the stability of this compound under the reaction conditions?

A4: While generally stable, prolonged heating in the presence of strong nucleophiles or bases can lead to degradation. It is always advisable to monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)[11].

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 10 mol%)[11].

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v)[11].

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS[11].

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv)[12].

  • Add this compound (1.0 equiv) and the amine (1.2 equiv)[12][13].

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene and heat the mixture to 80-100 °C with stirring for 4-24 hours[12].

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv)[14][15].

  • Add an anhydrous amine base/solvent such as triethylamine or diisopropylamine[6].

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine[18].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Process for making 2-bromopyridine. Google Patents.
  • Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. Chemical Science (RSC Publishing).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Palladium-catalyzed homocoupling reactions between two Csp(3)-Csp(3) centers. PubMed.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Unexpected stereorecognition in nitrilase-catalyzed hydrolysis of beta-hydroxy nitriles. PubMed.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
  • Coupling reactions of nitriles and anilines during hydrogenation. PubMed.
  • Reductive Aza-Pauson-Khand Reaction of Nitriles. PubMed.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
  • Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC - NIH.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-6-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-6-methylnicotinonitrile. This guide is designed to provide in-depth, experience-driven advice to help you diagnose and resolve issues leading to low product yield. The synthesis, while well-established, has several critical parameters that can significantly impact the outcome. We will explore the common challenges and provide robust, scientifically-grounded solutions.

Section 1: The Primary Synthetic Route - An Overview

The most common and reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 2-Amino-6-methylnicotinonitrile. This transformation involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine on 2-Amino-6-methylnicotinonitrile into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).

  • Sandmeyer Bromination: The displacement of the diazonium group with a bromide, catalyzed by a copper(I) bromide salt.[1]

This process is a cornerstone of aromatic chemistry, allowing for substitutions that are often not possible through direct electrophilic aromatic substitution.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this synthesis? A1: While yields are highly dependent on reaction scale, purity of reagents, and adherence to protocol, a well-executed Sandmeyer bromination should typically yield between 70-85%.[3] If your yields are consistently below 60%, it indicates a systematic issue that needs troubleshooting.

Q2: Why is strict temperature control so critical in the diazotization step? A2: Temperature control is arguably the most critical factor. The aryl diazonium salt intermediate is thermally unstable and can rapidly decompose at temperatures above 5 °C.[4] This decomposition leads to the formation of undesired byproducts, primarily the corresponding phenol (2-hydroxy-6-methylnicotinonitrile), which significantly reduces the yield of the target molecule.[5]

Q3: My reaction mixture turned dark brown or black. What happened? A3: A dark, tarry appearance often signals the decomposition of the diazonium salt and the formation of various side products.[5] This is most commonly caused by:

  • Elevated Temperatures: The temperature exceeded the critical 0-5 °C range during diazotization.

  • Insufficient Acidity: Low acid concentration can lead to unwanted azo coupling reactions, where the diazonium salt reacts with the unreacted starting amine to form colored azo compounds.[4]

Q4: What is the role of the copper(I) bromide catalyst? A4: The copper(I) salt is a crucial catalyst that facilitates the substitution of the diazonium group. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The Cu(I) initiates the process by a single-electron transfer to the diazonium salt, which then releases nitrogen gas to form an aryl radical. This radical then reacts with a copper(II) species to yield the final aryl bromide product and regenerate the Cu(I) catalyst.[1]

Section 3: In-Depth Troubleshooting Guides

This section is structured by common problems observed during the synthesis. Follow the logical flow to diagnose and resolve the specific issues in your experiment.

Problem 1: Low Conversion (High Amount of Starting Material Remaining)

If you observe a significant amount of 2-Amino-6-methylnicotinonitrile in your crude product (verified by TLC or NMR), the issue likely lies in the initial diazotization step.

  • Possible Cause A: Inefficient Diazotization

    • Scientific Rationale: The formation of the diazonium salt requires the generation of the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. This electrophile then reacts with the amine. If this process is incomplete, the starting material will not be consumed.

    • Troubleshooting Steps:

      • Verify Acidity: Ensure a sufficient excess of strong mineral acid (e.g., HBr, H₂SO₄) is used. High acidity is necessary to fully protonate the starting amine and prevent side reactions.[5] For aminopyridines, which can be weakly basic, this is particularly important.[5]

      • Check Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Old sodium nitrite can absorb moisture and degrade, leading to inaccurate molar calculations.

      • Ensure Complete Dissolution: The starting amine must be fully dissolved in the acid before cooling and adding the nitrite solution. Incomplete dissolution results in a heterogeneous mixture where the amine is not fully accessible for reaction.[5]

      • Control Nitrite Addition: Add the aqueous solution of sodium nitrite slowly and sub-surface to the cooled, vigorously stirred amine solution. This ensures localized concentration gradients are minimized and the reaction proceeds smoothly.

  • Possible Cause B: Premature Decomposition of Nitrous Acid

    • Scientific Rationale: Nitrous acid is unstable. If the sodium nitrite solution is added too slowly to a highly acidic solution at a slightly elevated temperature, it can decompose before it has a chance to react with the amine.

    • Troubleshooting Steps:

      • Strict Temperature Adherence: Maintain the reaction temperature rigorously between 0-5 °C using an ice-salt bath.[4]

      • Monitor Addition Rate: A steady, dropwise addition over 20-30 minutes is typically effective.

Troubleshooting Workflow for Low Conversion

cluster_diazotization Diazotization Issues start Low Conversion Observed (High Starting Material) check_tlc Analyze Crude Mixture (TLC, NMR) start->check_tlc cause_A Inefficient Diazotization check_tlc->cause_A SM Present cause_B Premature Decomposition of Nitrous Acid check_tlc->cause_B SM Present solution_A1 Verify Acid Molarity & Excess cause_A->solution_A1 solution_A2 Use Fresh NaNO₂ cause_A->solution_A2 solution_A3 Ensure Full Dissolution of Amine Salt cause_A->solution_A3 solution_B1 Maintain Temp < 5°C cause_B->solution_B1 solution_B2 Control NaNO₂ Addition Rate cause_B->solution_B2

Caption: Troubleshooting logic for low starting material conversion.

Problem 2: Formation of Significant Byproducts

The presence of major impurities other than the starting material points to side reactions, often due to the instability of the diazonium intermediate.

  • Possible Cause A: Phenol Formation

    • Scientific Rationale: The primary decomposition pathway for an aryl diazonium salt in an aqueous acidic medium is hydrolysis, which produces the corresponding phenol (2-hydroxy-6-methylnicotinonitrile). This reaction is highly temperature-dependent.[4]

    • Troubleshooting Steps:

      • Aggressive Cooling: Ensure your reaction flask is well-submerged in an ice-salt bath to maintain an internal temperature of 0-5 °C, especially during the exothermic addition of sodium nitrite.

      • Prompt Subsequent Step: Once diazotization is complete (a spot test with starch-iodide paper can check for excess nitrous acid), proceed to the Sandmeyer step without delay. Do not let the diazonium salt solution sit for extended periods, even at low temperatures.

  • Possible Cause B: Azo Compound Formation

    • Scientific Rationale: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack an unprotonated molecule of the starting amine, leading to the formation of a brightly colored azo compound.[5]

    • Troubleshooting Steps:

      • Increase Acid Concentration: Use a higher concentration of the mineral acid or increase the number of molar equivalents to ensure the starting amine is fully protonated and thus deactivated towards electrophilic attack.

Sandmeyer Reaction Mechanism & Side Reactions

amine Ar-NH₂ (Starting Amine) diazonium Ar-N₂⁺ (Diazonium Salt) amine->diazonium NaNO₂, H⁺ 0-5 °C radical Ar• (Aryl Radical) diazonium->radical CuBr (e⁻ transfer) -N₂ phenol Ar-OH (Phenol Byproduct) diazonium->phenol H₂O, > 5°C azo Ar-N=N-Ar-NH₂ (Azo Byproduct) diazonium->azo Ar-NH₂ (low H⁺) product Ar-Br (Desired Product) radical->product CuBr₂

Caption: Key reaction pathways and common side reactions.

Problem 3: Low Isolated Yield After Purification

If the crude reaction appears successful but the final yield is low, the issue may be with the work-up and purification procedures.

  • Possible Cause A: Product Loss During Work-up

    • Scientific Rationale: The product, this compound, is an organic molecule that needs to be efficiently extracted from the aqueous reaction mixture. Emulsions or incomplete extractions can lead to significant product loss.

    • Troubleshooting Steps:

      • Neutralization: After the reaction, carefully neutralize the excess acid with a base like sodium bicarbonate or sodium carbonate until effervescence ceases.[3] Perform this step slowly and with cooling, as it is exothermic.

      • Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[3] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

      • Breaking Emulsions: If an emulsion forms at the aqueous-organic interface, it can be broken by adding brine (a saturated NaCl solution) or by passing the mixture through a pad of Celite during filtration.

  • Possible Cause B: Difficulty in Column Chromatography

    • Scientific Rationale: If byproducts have similar polarity to the desired product, co-elution can occur during column chromatography, leading to impure fractions and a lower isolated yield of the pure compound.

    • Troubleshooting Steps:

      • Optimize TLC: Before running a column, carefully optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the product. A common eluent system is a gradient of ethyl acetate in hexanes.[6]

      • Column Parameters: Use a proper column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Load the sample in a minimal amount of solvent.

Section 4: Key Experimental Protocols

Protocol 1: Standard Diazotization and Sandmeyer Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Amino-6-methylnicotinonitrile (1.0 eq) in 48% hydrobromic acid.

  • Cooling: Cool the mixture to between 0 °C and 5 °C using an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.[7]

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.1 eq) in additional 48% HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Some protocols may call for gentle heating (e.g., 50-60 °C) to drive the reaction to completion.[7] Monitor by TLC.

  • Work-up: Cool the mixture, pour it into an ice-water mixture, and neutralize carefully with a base (e.g., NaHCO₃ or NH₄OH).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.[3][6]

Data Summary Table
ParameterRecommended Value/RangeRationale & Notes
Starting Amine 1.0 eqThe limiting reagent.
Acid (e.g., 48% HBr) 3-5 eqActs as solvent and reagent; ensures full protonation.
Sodium Nitrite (NaNO₂) 1.05 - 1.2 eqA slight excess ensures complete diazotization.
Copper(I) Bromide (CuBr) 1.0 - 1.2 eqCatalytic amount, slight excess can improve reaction rate.
Diazotization Temp. 0 - 5 °CCritical for preventing diazonium salt decomposition.[4]
Sandmeyer Reaction Temp. 0 °C to 60 °CInitial addition is cold; warming may be needed for completion.[7]
Typical Eluent (TLC) 10-30% Ethyl Acetate / HexanesAdjust ratio for optimal separation (Rf ~0.3).[6]

References

  • BenchChem. (n.d.). Synthesis of 2-bromo-6-methylisonicotinic acid.
  • BenchChem. (n.d.). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • ScienceForums.net. (2020). Aromatic Diazotization of 3-aminopyridine.
  • Master Organic Chemistry. (2018). Diazonium Salts From Amines, And Reactions Of Diazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BenchChem. (n.d.). Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
  • Hassan, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

Sources

Technical Support Center: Purification of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Bromo-6-methylnicotinonitrile (CAS No. 155265-57-9). As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Understanding the Challenge: Core Properties and Common Impurities

This compound is a solid at room temperature, typically stored under an inert atmosphere at 2-8°C to maintain its stability.[1][2] Purification challenges often arise not from the molecule itself, but from closely related impurities generated during its synthesis.

Potential Impurities Include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Byproducts: Impurities where the bromine atom or methyl group are at different positions on the pyridine ring.

  • Over/Under-Brominated Species: Molecules with two bromine atoms or none.

  • Hydrolysis Products: Although less common under anhydrous conditions, the nitrile group could potentially hydrolyze to an amide or carboxylic acid.

  • Residual Solvents: Solvents from the reaction or initial work-up that were not completely removed.

The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? A1: The two most effective and widely used techniques are recrystallization and column chromatography on silica gel. The choice depends on the nature and quantity of the impurities, as well as the physical state of the crude product. Recrystallization is often faster and more scalable if a suitable solvent system can be found, while column chromatography offers superior separation for complex mixtures or when impurities have very similar properties to the product.[3]

Q2: My crude product is an oil instead of a solid. What should I do? A2: An oily product often indicates the presence of significant impurities or residual solvent, which can depress the melting point.[4] First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can attempt to "triturate" it by adding a non-polar solvent in which the product is insoluble (like hexanes or pentane), sonicating or vigorously stirring the mixture. This can wash away soluble impurities and induce crystallization of your product. If this fails, column chromatography is the recommended next step.[4]

Q3: How do I choose the right solvent for recrystallization? A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[5] For a moderately polar compound like this compound, a binary solvent system is often effective. Good starting points for experimentation are mixtures of a polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) with a non-polar solvent (e.g., hexanes or heptane). You must determine the ideal ratio experimentally by testing small aliquots.[4]

Q4: How can I monitor the purity of my compound during the purification process? A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] It allows for rapid, qualitative assessment of the number of components in a mixture and helps in selecting an appropriate solvent system for column chromatography. For a final, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[6][7]

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Recrystallization Issues
Crystals do not form upon cooling.1. Too much solvent was used: The solution is not saturated. 2. The solution is supersaturated: Crystallization has not been initiated.1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a "seed crystal" of the pure compound.[3]
The product "oils out" instead of crystallizing.1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Significant impurities are present. 1. Re-heat the solution to re-dissolve the oil, and allow it to cool much more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point. 3. Purify the material using column chromatography first to remove the impurities that are inhibiting crystallization.[4]
Recovered crystals are still impure (checked by TLC/Melting Point).1. Impure mother liquor is trapped within the crystals. 2. The crystals were not washed properly after filtration. 1. This is often due to crashing the product out of solution too quickly. Repeat the recrystallization with a slower cooling rate. 2. After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away adhering impurities.[3]
Column Chromatography Issues
The product does not elute from the column.The eluting solvent (mobile phase) is not polar enough. Gradually and systematically increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[3]
All compounds, including the product, elute immediately.The mobile phase is too polar. Start again with a much less polar solvent system. Use TLC to find a solvent mixture that gives your product a Retention Factor (Rf) of approximately 0.25-0.35.[3]
Poor separation between the product and an impurity (co-elution).1. The chosen solvent system does not have sufficient resolving power for these specific compounds. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with crude material. 1. Experiment with a different solvent system on TLC. For example, try dichloromethane/methanol or toluene/acetone. 2. Ensure the silica bed is packed uniformly without air bubbles or cracks.[8] 3. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Detailed Experimental Protocols

Safety First: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11][12]

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization for your specific solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent (e.g., a 4:1 mixture of hexanes:ethyl acetate) to a gentle boil.

  • Add Hot Solvent: Add the hot solvent to the crude material portion-wise, with swirling, until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This technique offers a higher degree of separation for complex mixtures.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation of your product from impurities, with the product spot having an Rf value of ~0.25-0.35.[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar eluent. Pour this slurry into the column, tapping the side gently to ensure even packing without air bubbles.[8]

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent like dichloromethane if solubility is an issue). Carefully apply this solution to the top of the sand layer using a pipette.[13]

  • Elution: Open the stopcock and begin running the eluent through the column. Start with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

General Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

G crude Crude Product assess Assess Physical State & Purity (TLC) crude->assess is_solid Is it a relatively clean solid? assess->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography No (Oily / Very Impure) pure Pure Product recrystallize->pure chromatography->pure

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting common column chromatography issues.

G start Start Column check_elution Monitor Elution by TLC start->check_elution no_elution Product Not Eluting check_elution->no_elution Rf = 0 poor_sep Poor Separation check_elution->poor_sep Spots Overlap good_sep Good Separation check_elution->good_sep Clean Separation increase_polarity Increase Solvent Polarity no_elution->increase_polarity optimize_solvent Find New Solvent System via TLC poor_sep->optimize_solvent collect Combine Pure Fractions good_sep->collect increase_polarity->check_elution

Caption: Troubleshooting flowchart for column chromatography.

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. BenchChem.
  • PubChem (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile. National Center for Biotechnology Information.
  • Thermo Fisher Scientific (2025). Safety Data Sheet for 4-Bromo-2-methylbenzonitrile. Thermo Fisher Scientific.
  • BenchChem (2025). Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives. BenchChem.
  • Fisher Scientific (n.d.). Safety Data Sheet for 2-Bromo-6-methylpyridine. Fisher Scientific.
  • Aaron Chemicals LLC (2024). Safety Data Sheet for 2-Bromo-5-methylnicotinonitrile. Aaronchem.
  • UB (n.d.). This compound. UB.
  • Fisher Scientific (2015). Safety Data Sheet for 2-Bromo-2-methylpropane. Fisher Scientific.
  • BenchChem (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • PubChem (n.d.). 2-Bromo-6-methylbenzonitrile. National Center for Biotechnology Information.
  • BLD Pharm (n.d.). This compound. BLD Pharm.
  • Vassar College (2007). Organic Chemistry Lab: Recrystallization. YouTube.
  • ChemTalk (2018). Column chromatography. YouTube.
  • Professor Dave Explains (2023). Performing Column Chromatography. YouTube.
  • BenchChem (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. BenchChem.
  • BenchChem (2025). Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Comparative Guide. BenchChem.

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Technical Support Center: Troubleshooting Palladium Catalyst Removal from 2-Bromo-6-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the effective removal of residual palladium catalysts from reaction mixtures involving the synthesis or subsequent functionalization of 2-Bromo-6-methylnicotinonitrile. As a senior application scientist, my goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles that govern their success. This will enable you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical and fine chemical synthesis?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the permitted daily exposure (PDE) to elemental impurities, including palladium, in drug products.[2][3] Beyond the regulatory imperative, residual palladium can interfere with downstream synthetic steps, poison other catalysts, or compromise the stability and purity of the final compound.[1][4]

Q2: What are the common forms of palladium that I need to remove from my reaction mixture?

Upon completion of a palladium-catalyzed reaction, the metal can exist in various forms, including soluble Pd(0) and Pd(II) complexes, as well as insoluble palladium black.[5] The specific form depends on the reaction conditions, ligands, and work-up procedures. An effective removal strategy must be capable of targeting all potential palladium species.

Q3: I've tried simple filtration after my reaction, but my product is still contaminated with palladium. Why?

While filtration through a pad of Celite® is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium black, it will not remove soluble palladium complexes.[6][7] These complexes, often stabilized by ligands, will pass through the filter with your product. Therefore, a multi-step purification strategy is often necessary.[8]

Q4: What are the primary methods for removing palladium catalysts?

The most common and effective methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing solid-supported scavengers or activated carbon to bind palladium species.[2][9]

  • Precipitation/Extraction: Inducing the precipitation of palladium salts or using chelating agents to extract them into an aqueous phase.

  • Chromatography: Separating the desired product from palladium impurities based on differential adsorption on a stationary phase.[6]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[9]

The choice of method depends on factors such as the scale of the reaction, the nature of the product, the solvent system, and the required level of purity.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
High levels of residual palladium (>100 ppm) after initial work-up. Incomplete removal of soluble palladium complexes.Implement a scavenging step using a functionalized silica or polymer-based scavenger. Thiol (SH) and thiourea (TU) functional groups are particularly effective for palladium.[10][11]
The chosen scavenger is not effective for the specific palladium species in your reaction.Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your system.[12]
Low product recovery after purification. Non-specific adsorption of the product onto the scavenger or activated carbon.Optimize the amount of scavenger used; an excess can lead to product loss.[13] Thoroughly wash the scavenger with a suitable solvent after filtration to recover any adsorbed product.
Co-precipitation of the product with palladium during crystallization.Carefully select a solvent system for crystallization that maximizes product solubility while minimizing the solubility of palladium species. Adding a chelating agent to the mother liquor can help sequester palladium.[9]
Difficulty filtering the scavenger or activated carbon. The particle size of the adsorbent is too fine.Use a filter aid like Celite® to form a pad on your filter, which will improve filtration speed and prevent clogging.[6]
The scavenger is swelling in the chosen solvent.Silica-based scavengers are generally preferred over polymer-based ones as they do not swell and are compatible with a wider range of solvents.[5][10]
Product remains colored (yellow/brown) even after scavenging. Incomplete removal of colored palladium complexes.Increase the scavenging time or temperature to improve kinetics.[13] Consider a sequential treatment with activated carbon followed by a more selective scavenger.
The product itself is inherently colored.Obtain a pure analytical standard of your product for comparison to confirm if the color is due to impurities.

In-Depth Protocols and Methodologies

Method 1: Palladium Scavenging with Functionalized Silica

Functionalized silica scavengers are highly effective due to their high surface area, selectivity, and mechanical and thermal stability.[5][10][14] Thiol- and thiourea-functionalized silicas are particularly adept at binding various forms of palladium.[10][15]

Experimental Protocol: Batch Scavenging

  • Reaction Work-up: Following the completion of your this compound reaction, perform your standard aqueous work-up to remove inorganic salts.

  • Solvent Selection: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical starting point is 3-5 equivalents relative to the initial palladium loading.

  • Stirring: Stir the suspension at room temperature or elevated temperature (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9]

Method 2: Palladium Removal with Activated Carbon

Activated carbon is a cost-effective option for palladium removal, though it can sometimes be less selective than functionalized scavengers.[10]

Experimental Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of fine carbon particles.

  • Washing and Concentration: Wash the carbon cake with fresh solvent, combine the filtrates, and concentrate.

  • Analysis: Determine the residual palladium concentration.

Comparative Data on Scavenger Performance
Scavenger TypeTypical Loading (equiv. to Pd)Temperature (°C)Time (h)Typical Final Pd (ppm)Reference
Thiol-functionalized Silica3-525-602-16< 10[10][11]
Thiourea-functionalized Silica3-525-602-16< 10[10]
Amine-functionalized Silica5-1040-804-24< 50[14]
Activated Carbon5-10 wt%251-4< 20[1]
Polymer-based Scavengers4-162516< 10[12]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions and the nature of the product.

Visualizing the Workflow

A logical approach to selecting and implementing a palladium removal strategy is crucial for achieving consistent and reliable results.

Palladium_Removal_Workflow Start Crude Reaction Mixture (this compound + Pd) Initial_Filtration Initial Filtration (e.g., through Celite®) Start->Initial_Filtration Analysis1 Analyze for Pd (ICP-MS) Initial_Filtration->Analysis1 Chromatography Column Chromatography Initial_Filtration->Chromatography Alternative Path Decision Pd Level Acceptable? Analysis1->Decision Scavenging Scavenging (Functionalized Silica or Activated Carbon) Final_Filtration Final Filtration Scavenging->Final_Filtration Chromatography->Final_Filtration Analysis2 Analyze Final Product (ICP-MS) Final_Filtration->Analysis2 Pure_Product Pure Product (< 10 ppm Pd) Analysis2->Pure_Product Decision->Scavenging No Decision->Pure_Product Yes

Caption: Decision workflow for palladium removal.

References

  • DPS Inc. DualPore™ Metal Scavenger for Purificatoin.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • ACS Publications. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Johnson Matthey. Metal scavengers.
  • PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • ResearchGate. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Biotage. (2008). Metal Scavengers for the Process Industry.
  • Sopachem. Metal Scavenger Guide.
  • Onyx Scientific. (2022). Palladium scavenging: From 1% to within ICH limits.
  • Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Johnson Matthey. Palladium on carbon catalysts.
  • Google Patents. (2005). Method of removing palladium.
  • Sciencemadness Wiki. (2020). Palladium on carbon.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros.
  • ResearchGate. (2015). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Google Patents. (1984). Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.
  • YouTube. (2019). Preparing 5% Palladium on Carbon Catalyst.
  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
  • ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • Belov, G. M., Belov, D. S., Kurkin, A. V., & Yurovskaya, M. A. (2012). PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES. Chemistry of Heterocyclic Compounds, 48(1), 73-103.

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preventing over-bromination in 2-Bromo-6-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing over-bromination and other common side reactions. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and offer field-proven insights to ensure the successful and selective synthesis of this valuable chemical intermediate.

Introduction: The Challenge of Selective Bromination

This compound is a key building block in medicinal chemistry, offering versatile reactive sites for constructing complex molecular architectures.[1] However, its synthesis is not without challenges. The primary hurdle is controlling the regioselectivity of the bromination reaction to prevent the formation of undesired di-brominated or poly-brominated impurities. This guide provides a detailed analysis of the most reliable synthetic route and troubleshooting strategies to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective synthetic route to this compound that avoids over-bromination?

The most robust and selective method for synthesizing this compound is the Sandmeyer reaction , starting from 2-Amino-6-methylnicotinonitrile.[2][3][4] This pathway is vastly superior to direct electrophilic bromination of 6-methylnicotinonitrile for preventing the formation of ring-brominated impurities.

Why is the Sandmeyer Reaction Preferred?

  • Regioselectivity: The Sandmeyer reaction replaces a specific amino group with a bromine atom. This provides absolute control over the position of bromination, installing the bromine at the C-2 position without ambiguity.

  • Avoiding Electrophilic Aromatic Substitution (EAS) Issues: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[5][6] Forcing conditions required for direct bromination often lead to a mixture of products and potential over-bromination. The Sandmeyer reaction circumvents this issue entirely by proceeding through a different mechanism (radical-nucleophilic aromatic substitution).[3][4]

Below is a workflow diagram illustrating the recommended Sandmeyer reaction pathway.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Copper-Catalyzed Bromination cluster_workup Step 3: Work-up & Purification start 2-Amino-6-methylnicotinonitrile reagents1 NaNO₂, HBr (aq) diazonium Aryl Diazonium Salt (Intermediate) reagents1->diazonium Slow Addition conditions1 Maintain Temp: -10°C to 0°C reagents2 CuBr in HBr diazonium->reagents2 Proceed Immediately product This compound reagents2->product Slow addition of diazonium salt conditions2 Control Temp: 0°C to RT quench Quench & Neutralize product->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization or Chromatography) extract->purify

Caption: Recommended workflow for the synthesis of this compound.

Q2: I'm getting a low yield in my Sandmeyer reaction. What are the critical parameters I need to control?

Low yields in the Sandmeyer reaction are almost always traced back to two critical stages: the formation of the diazonium salt (diazotization) and its subsequent conversion.

Troubleshooting the Diazotization Step (Step 1)

The primary cause of failure here is the instability of the diazonium salt. Precise temperature and procedural control are paramount.

  • Problem: The diazonium salt decomposes before it can react with the copper(I) bromide.

  • Cause: Diazonium salts are notoriously unstable at higher temperatures. Decomposition leads to the formation of undesired phenols (2-hydroxy-6-methylnicotinonitrile) and other byproducts.[7][8]

  • Solution:

    • Vigilant Temperature Control: The reaction must be maintained at low temperatures, typically between -10°C and 5°C.[9] Use an ice-salt or acetone-dry ice bath to achieve and maintain this temperature range.

    • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of 2-amino-6-methylnicotinonitrile. This prevents localized temperature spikes from the exothermic reaction and avoids an excess of nitrous acid, which can also lead to side reactions.[9]

    • Sufficient Acid: Use a strong acid like hydrobromic acid (HBr). It serves to generate the necessary nitrous acid from NaNO₂ and also provides the bromide nucleophile for the subsequent step.[9]

Troubleshooting the Copper-Catalyzed Bromination Step (Step 2)
  • Problem: Inefficient conversion of the diazonium salt to the final bromo-product.

  • Cause: The copper(I) catalyst may be inactive, or the reaction conditions may not be optimal for the radical-nucleophilic substitution.

  • Solution:

    • Active Catalyst: Use freshly prepared or high-quality commercial copper(I) bromide (CuBr). Cu(I) is the active catalytic species that initiates the single-electron transfer to the diazonium salt.[3][10]

    • Controlled Addition: Add the cold diazonium salt solution slowly to the stirred solution of CuBr. This ensures the diazonium salt reacts as it is added, minimizing decomposition.

    • Gentle Warming: After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated (e.g., to 50-70°C) to drive the reaction to completion.[11] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

ParameterRecommended Value/RangeRationale & Key Insights
Diazotization Temp. -10°C to 5°CPrevents premature decomposition of the unstable diazonium salt.[9]
NaNO₂ Addition Slow, dropwiseAvoids exothermic spikes and localized high concentrations of nitrous acid.
Acid 48% Hydrobromic Acid (HBr)Acts as both the acid for diazotization and the bromide source.
Sandmeyer Temp. 0°C to Room Temp (or gentle heat)Initial low temperature minimizes side reactions; warming ensures completion.
Catalyst Copper(I) Bromide (CuBr)Essential for the radical-nucleophilic substitution mechanism.[10]
Q3: I am observing a di-brominated impurity in my final product. How is this possible with a Sandmeyer reaction, and how do I remove it?

While the Sandmeyer reaction itself is highly regioselective for the C-2 position, the formation of a di-bromo impurity can still occur, typically through two potential routes:

  • Impure Starting Material: The most likely cause is the presence of 5-bromo-2-amino-6-methylnicotinonitrile in your starting material (2-amino-6-methylnicotinonitrile). If the starting amine was synthesized via direct bromination, this impurity is common. The Sandmeyer reaction will then convert this impurity into 2,5-dibromo-6-methylnicotinonitrile.

  • Side-Chain Bromination: Under certain conditions, particularly if using excess bromine or if the reaction is exposed to light, radical bromination of the C-6 methyl group can occur, leading to 2-bromo-6-(bromomethyl)nicotinonitrile.[9]

Troubleshooting and Purification Strategy

Troubleshooting_Dibromo cluster_purification Purification Options start Di-bromo Impurity Detected (e.g., by LC-MS or NMR) step1 Step 1: Verify Starting Material Purity start->step1 step2 Step 2: Review Reaction Conditions start->step2 step3 Step 3: Select Purification Method step1->step3 step2->step3 recrystallization Recrystallization (Good for >95% purity) step3->recrystallization If sufficient polarity difference chromatography Column Chromatography (For complex mixtures or high purity) step3->chromatography If polarities are close

Caption: Decision tree for addressing di-bromo impurities.

  • Step 1: Analyze Starting Material: Before running the reaction, always check the purity of your 2-amino-6-methylnicotinonitrile by LC-MS or NMR. If it is impure, purify it first.

  • Step 2: Purification of the Final Product:

    • Recrystallization: This is the most efficient method for removing small amounts of impurities on a larger scale. The di-brominated product often has different solubility profiles. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.[12]

    • Column Chromatography: For difficult separations or to achieve very high purity, silica gel column chromatography is effective. The mono- and di-brominated compounds will have different polarities, allowing for their separation. Use a gradient elution with hexanes and ethyl acetate to isolate the desired product.

Q4: Can I use direct bromination of 6-methylnicotinonitrile? What are the expected problems?

While theoretically possible, direct electrophilic bromination of 6-methylnicotinonitrile is not recommended for a selective synthesis of the 2-bromo isomer.

  • Electronic Effects: The pyridine nitrogen and the nitrile group (-CN) are both strongly electron-withdrawing, deactivating the ring towards electrophilic attack.[5][13] The methyl group (-CH₃) is weakly activating. Electrophilic substitution on such a deactivated pyridine ring requires harsh conditions (high temperatures, strong Lewis acids), which inevitably leads to low selectivity and a mixture of mono- and poly-brominated products.

  • Regioselectivity Issues: Electrophilic attack on the pyridine ring generally favors the C-3 and C-5 positions (meta to the nitrogen), as attack at C-2, C-4, or C-6 leads to a highly unstable intermediate where the positive charge is placed on the electronegative nitrogen atom.[6][14] Therefore, achieving selective bromination at the C-2 position is electronically disfavored.

EAS_Pyridine Pyridine Pyridine Ring (N) C2_C6 C-2 / C-6 (ortho) Pyridine->C2_C6 δ+ C4 C-4 (para) Pyridine->C4 δ+ C3_C5 C-3 / C-5 (meta) Pyridine->C3_C5 Deactivated Highly Electron Deficient (Deactivated for EAS) C2_C6->Deactivated C4->Deactivated Favored Less Electron Deficient (Favored for EAS) C3_C5->Favored

Caption: Electronic landscape of the pyridine ring for electrophilic aromatic substitution (EAS).

If this route must be attempted, meticulous control of stoichiometry (1.0-1.1 eq of NBS), low temperatures (0°C to RT), and careful monitoring are essential to minimize over-bromination, but the Sandmeyer reaction remains the superior and recommended strategy.[7]

References

  • den Hertog, H. J., & Jouwersma, C. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
  • Al-Terkawi, A., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
  • Kumar, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health (NIH). [Link]
  • den Hertog, H. J., & van der Plas, H. C. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • ResearchGate. (n.d.). The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
  • PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Green Chemistry. (2021). Published research.
  • Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • Google Patents. (n.d.). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
  • National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

Sources

Technical Support Center: Navigating Impurities in Commercial 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate impurities encountered in commercial batches of this critical reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, providing not only procedural steps but also the underlying scientific rationale for each recommendation.

Diagram: Logical Workflow for Impurity Troubleshooting

This diagram outlines a systematic approach to addressing purity issues with this compound.

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Purification Strategy cluster_3 Validation start Unexpected reaction outcome or analytical result purity_check Assess purity of starting material start->purity_check analytical_methods Employ analytical techniques (HPLC, GC-MS, NMR) purity_check->analytical_methods id_impurities Identify potential impurities analytical_methods->id_impurities select_method Choose appropriate purification method id_impurities->select_method recrystallization Recrystallization select_method->recrystallization For crystalline solids with thermally stable impurities chromatography Column Chromatography select_method->chromatography For complex mixtures or oily impurities re_analyze Re-analyze purified material recrystallization->re_analyze chromatography->re_analyze re_analyze->select_method Purity below specification proceed Proceed with experiment re_analyze->proceed Purity meets specification

Caption: A decision-making workflow for troubleshooting impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a commercial sample of this compound?

The impurity profile of commercial this compound is largely dictated by its synthetic route. The most probable method of synthesis is a Sandmeyer reaction, starting from 2-Amino-6-methylnicotinonitrile.[1][2]

Common Impurities from Synthesis:

  • Unreacted Starting Material: 2-Amino-6-methylnicotinonitrile may be present if the diazotization and subsequent substitution are incomplete.

  • Hydroxy-de-amination byproduct: 2-Hydroxy-6-methylnicotinonitrile can form from the reaction of the intermediate diazonium salt with water.[3]

  • Over-brominated Species: Although less common in this specific synthesis, positional isomers with an additional bromine atom on the pyridine ring can sometimes be formed under certain conditions.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., HBr, water, organic extraction solvents) and residual copper salts from the Sandmeyer reaction are also potential contaminants.[2]

Degradation Products:

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to the corresponding amide (2-Bromo-6-methylnicotinamide) or carboxylic acid (2-Bromo-6-methylnicotinic acid).

  • Hydrolysis of the Bromo Group: Prolonged exposure to nucleophilic conditions, especially at elevated temperatures, can lead to the substitution of the bromine atom with a hydroxyl group, yielding 2-Hydroxy-6-methylnicotinonitrile.[3]

Q2: My reaction is failing or giving low yields. Could impurities in this compound be the cause?

Yes, impurities can significantly impact subsequent reactions. For instance:

  • Nucleophilic Starting Material: The presence of the starting material, 2-Amino-6-methylnicotinonitrile, can interfere with reactions where your reagent is a nucleophile, leading to unwanted side products.

  • Competing Reactants: The hydroxy byproduct can compete in reactions targeting the bromo substituent, particularly in cross-coupling reactions.

  • Catalyst Poisoning: Residual reagents from the synthesis, such as copper salts, can potentially interfere with or poison catalysts used in downstream applications (e.g., Palladium catalysts in Suzuki or Buchwald-Hartwig couplings).

Q3: How can I get a quick assessment of the purity of my this compound?

For a rapid purity assessment, Thin Layer Chromatography (TLC) is an effective initial step. A simple mobile phase, such as a mixture of hexanes and ethyl acetate, can often separate the more polar impurities (like the amino or hydroxy byproducts) from the desired, less polar product. Observing a single spot is a good preliminary indication of purity, while multiple spots suggest the need for purification.

Troubleshooting Guides

Issue 1: Analytical results (NMR, HPLC) show the presence of multiple species.

Causality: The presence of multiple species indicates significant contamination with one or more of the impurities mentioned in FAQ Q1 . The appropriate purification strategy depends on the nature and quantity of these impurities.

Troubleshooting Protocol:

  • Identify the Impurities:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the commercial sample. Look for characteristic peaks that do not correspond to this compound. For example, broad singlets in the aromatic region may indicate the presence of the amino starting material.[5]

    • HPLC-UV: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the components. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[6][7] Impurities will typically have different retention times from the main product.

    • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile and semi-volatile impurities. The mass spectrum of each separated peak can help in the structural elucidation of the contaminants.[8]

  • Select a Purification Method:

    • Recrystallization: If the material is a solid and the impurities are present in smaller amounts, recrystallization is often the most efficient purification method.

    • Column Chromatography: For complex mixtures, oily products, or when impurities have similar solubility to the product, silica gel column chromatography is the recommended approach.

Protocol 1: Purification by Recrystallization

Objective: To remove minor impurities by leveraging differences in solubility between the desired compound and the contaminants.

Materials:

  • Commercial this compound

  • Selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)[9][10]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the commercial material in various solvents at room temperature and upon heating. A suitable recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) like ethanol/water or ethyl acetate/hexanes can also be effective.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent pair.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Silica gel (stationary phase)

  • Glass chromatography column

  • Eluent (mobile phase), typically a mixture of hexanes and ethyl acetate

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Diagram: Analytical Workflow for Purity Assessment

This diagram illustrates the process of analyzing the purity of this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation sample Dissolve sample in appropriate solvent hplc HPLC (Reversed-Phase C18) sample->hplc For non-volatile impurities gcms GC-MS (Capillary Column) sample->gcms For volatile impurities nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr For structural confirmation and quantification interpretation Identify and quantify impurities hplc->interpretation gcms->interpretation nmr->interpretation report Generate purity report interpretation->report

Caption: Workflow for the analytical assessment of this compound purity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of this compound and its potential impurities is provided below. This method may require optimization for specific instrumentation and impurity profiles.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 70% A, ramp to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is particularly useful for identifying volatile impurities.

ParameterRecommended Condition
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min
Injector Temperature 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • ¹H NMR: The spectrum of pure this compound should exhibit characteristic signals for the methyl protons and the aromatic protons on the pyridine ring. Impurities will present additional, often readily identifiable, signals.[5]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment.

References

  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. (2018). Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • Gallou, F., & Lipshutz, B. H. (2010). Recent trends in the chemistry of Sandmeyer reaction: a review. Tetrahedron, 66(38), 7427-7443.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2024).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934). [Link]
  • Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

Sources

Technical Support Center: Optimizing Regioselectivity in 2-Bromo-6-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for troubleshooting and optimizing reactions involving this versatile synthetic building block. We will move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity, empowering you to make informed decisions in your experimental design.

Foundational Principles: Understanding the Reactivity of this compound

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic and steric properties of the substrate. The regiochemical outcome of any transformation is a direct consequence of the interplay between the pyridine nitrogen and its substituents.

Q1: What are the key electronic and steric factors governing the reactivity of this compound?

The reactivity of this compound is dictated by a confluence of competing electronic and steric effects from its three key functional groups:

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is strongly electron-withdrawing by induction, which deactivates the entire ring towards electrophilic aromatic substitution (EAS).[1] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, by stabilizing the negatively charged Meisenheimer intermediate.[2][3]

  • C3-Cyano Group (-CN): This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deactivates the ring for EAS while significantly activating it for SNAr, especially at the adjacent C2 and C4 positions.[1]

  • C2-Bromo Group (-Br): This halogen serves two primary roles. First, it is an excellent leaving group in SNAr reactions.[3] Second, it is the primary "handle" for a wide range of palladium-catalyzed cross-coupling reactions.

  • C6-Methyl Group (-CH₃): This alkyl group is weakly electron-donating, which slightly counteracts the deactivating effects of the nitrogen and cyano groups. More importantly, it provides significant steric hindrance at the C6 position, which can influence the approach of reagents and catalysts.

The cumulative effect is a highly electron-deficient pyridine ring, primed for reactions at the C2 position (via substitution of the bromine) but challenging to functionalize at other positions without specialized methods.

cross_coupling_workflow start Select Cross-Coupling Reaction sub Coupling Partner? start->sub suzuki Suzuki-Miyaura (Boronic Acid/Ester) sub->suzuki R-B(OH)₂ sonogashira Sonogashira (Terminal Alkyne) sub->sonogashira R-C≡CH buchwald Buchwald-Hartwig (Amine) sub->buchwald R₂NH suzuki_cond Conditions: - Catalyst: Pd(OAc)₂ / SPhos - Base: K₃PO₄ - Solvent: Dioxane/H₂O suzuki->suzuki_cond sonogashira_cond Conditions: - Catalyst: Pd(PPh₃)₄ / CuI - Base: Et₃N - Solvent: THF sonogashira->sonogashira_cond buchwald_cond Conditions: - Catalyst: Pd₂(dba)₃ / XPhos - Base: Cs₂CO₃ or NaOt-Bu - Solvent: Toluene buchwald->buchwald_cond

Sources

stability of 2-Bromo-6-methylnicotinonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Bromo-6-methylnicotinonitrile

Welcome to the Technical Support Center for this compound (CAS RN: 155265-57-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting advice for handling this versatile synthetic intermediate. We will explore its stability under common experimental conditions to help you anticipate potential challenges, optimize your reaction protocols, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental issues related to the stability of this compound.

Q1: What are the general storage and handling recommendations for this compound?

Proper storage is the first step in ensuring the stability of your reagent. This compound should be stored in a cool, dry place, ideally between 2-8°C.[1][2][3][4] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen.[1][2][3][4] The material safety data sheet (MSDS) for similar compounds recommends avoiding strong acids and bases during storage.[5]

Troubleshooting Tip: If you observe a change in color (e.g., from off-white to yellow or brown) over time, it may indicate degradation. Before use, it is advisable to check the purity of aged material by an appropriate analytical method like HPLC or ¹H NMR.

Stability Under Acidic Conditions

The pyridine nitrogen and the nitrile group are the primary sites of interaction under acidic conditions. While the pyridine ring is generally stable, the functional groups can undergo transformations, especially at elevated temperatures.

Q2: I am running a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing a new, more polar peak in my LC-MS. What is likely happening?

The most probable transformation is the hydrolysis of the nitrile group. This reaction can proceed in two stages, first to the corresponding amide (2-Bromo-6-methylnicotinamide) and then, with continued heating or stronger acid concentration, to the carboxylic acid (2-Bromo-6-methylnicotinic acid).

  • Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water, a reaction that is catalyzed by acid. The acid protonates the nitrile nitrogen, making the carbon even more electrophilic.

Preventative Measures:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Anhydrous Conditions: If water is not a reactant, use anhydrous solvents and reagents to minimize hydrolysis.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction to the carboxylic acid.

Potential Acidic Degradation Pathway

The following diagram illustrates the stepwise hydrolysis of the nitrile group under acidic conditions.

cluster_acid Acidic Conditions A This compound B Intermediate Nitrilium Ion A->B + H⁺, H₂O C 2-Bromo-6-methylnicotinamide B->C - H⁺ D 2-Bromo-6-methylnicotinic Acid C->D + H₃O⁺, Δ (Further Hydrolysis)

Caption: Hydrolysis of this compound in acid.

Stability Under Basic Conditions

The compound is particularly sensitive to basic conditions due to the presence of the 2-bromo substituent, which is susceptible to nucleophilic substitution.

Q3: During an aqueous basic work-up (e.g., using NaOH or K₂CO₃), I am seeing a significant loss of my product and the formation of a major byproduct. What is the likely cause?

The primary cause is likely the hydrolysis of the carbon-bromine bond. The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Hydroxide ions from the base can displace the bromide to form 2-hydroxy-6-methylnicotinonitrile. This byproduct is often observed in reactions involving 2-bromopyridines under basic conditions.[6][7]

  • Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position electron-deficient and thus a prime target for nucleophiles like OH⁻. This is a common reactivity pattern for 2-halopyridines.[6]

Preventative Measures:

  • Temperature: Perform the basic work-up at low temperatures (e.g., 0°C).

  • Weaker Bases: If possible, use a milder base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like NaOH or KOH.

  • Anhydrous Conditions: If the reaction chemistry allows, avoid aqueous bases altogether and work in anhydrous conditions.

  • Nitrile Hydrolysis: Be aware that the nitrile group can also be hydrolyzed to an amide or carboxylate under basic conditions, especially with heating.[8][9]

Potential Basic Degradation Pathways

The diagram below outlines the two main degradation routes under basic conditions.

cluster_base Basic Conditions A This compound B 2-Hydroxy-6-methylnicotinonitrile (Major Pathway) A->B + OH⁻, Δ (SNAr Hydrolysis) C 2-Bromo-6-methylnicotinamide (Minor Pathway) A->C + OH⁻, H₂O (Nitrile Hydrolysis)

Caption: Degradation of this compound in base.

Troubleshooting Summary

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar spot/peak by TLC/LCMS under acidic conditions.Hydrolysis of the nitrile group to an amide or carboxylic acid.Use anhydrous solvents, minimize reaction time, and maintain low temperatures.
Product loss and formation of a major byproduct during basic work-up.Hydrolysis of the C-Br bond to form the 2-hydroxy analog.Use milder bases (e.g., NaHCO₃), perform work-up at 0°C, and minimize exposure time to the base.
Formation of multiple unidentified byproducts.A combination of hydrolysis pathways or ring degradation under harsh conditions (strong acid/base and high heat).Re-evaluate the reaction conditions. Consider milder reagents, lower temperatures, and buffered systems if possible.
Inconsistent reaction yields.Degradation of the starting material due to improper storage or handling.Confirm the purity of the starting material before use. Store under an inert atmosphere at 2-8°C.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under defined stress conditions.

Objective: To identify potential degradants under acidic and basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Control Sample (T=0): Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. Analyze immediately by HPLC to establish the initial purity and retention time.

  • Acidic Degradation:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • After cooling, neutralize the solution with 1 M NaOH.

    • Dilute with the methanol/water mixture to 0.1 mg/mL and analyze by HPLC and LC-MS.

  • Basic Degradation:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 4 hours.

    • After cooling, neutralize the solution with 1 M HCl.

    • Dilute with the methanol/water mixture to 0.1 mg/mL and analyze by HPLC and LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Note the percentage degradation of the parent compound and the relative peak areas of any new impurities. Use LC-MS to determine the mass of the degradation products to help elucidate their structures.

Workflow for Stability Testing

cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Analyze T=0 Control (HPLC) A->B C Acid Stress (1M HCl, 60°C) A->C D Base Stress (1M NaOH, 60°C) A->D I Compare Data & Identify Degradants B->I E Neutralize & Dilute C->E F Neutralize & Dilute D->F G Analyze Acid Sample (HPLC, LC-MS) E->G H Analyze Base Sample (HPLC, LC-MS) F->H G->I H->I

Caption: Experimental workflow for a forced degradation study.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation.
  • BLD Pharm. (n.d.). 2-Bromo-6-methylisonicotinonitrile.
  • Tampio, J., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4995.
  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.
  • Wikipedia contributors. (n.d.). 2-Bromopyridine. Wikipedia.
  • UB. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine.
  • MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • ACS Publications. (2022). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Journal of the Chemical Society. (1952). Some reactions of substituted 2-bromopyridines.
  • Capot Chemical. (n.d.). MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • ACS Publications. (1973). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
  • Nature. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Journal of Applied Pharmaceutical Science. (2016). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • PubMed. (2022). Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries.
  • ScienceDirect. (2004). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • Capot Chemical. (n.d.). MSDS of 2-Bromo-6-methyl-isonicotinic acid methyl ester.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. (2014). Degradation Pathways.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid.
  • PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile.
  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid.

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Technical Support Center: Work-up Procedures for 2-Bromo-6-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylnicotinonitrile. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives. However, the success of these synthetic steps is critically dependent on a robust and well-designed work-up procedure.

This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a practical question-and-answer format to help you navigate common challenges and optimize the isolation of your target compounds.

Section 1: Core Principles of Work-up Design

Before addressing specific reaction types, it's essential to understand the general workflow and the chemical nature of the molecules involved. This compound and its derivatives contain a basic pyridine nitrogen, which can influence solubility and interactions with catalysts, and a nitrile group, which has moderate stability to aqueous conditions.

A typical work-up procedure follows a logical sequence designed to separate the desired product from catalysts, unreacted starting materials, reagents, and byproducts.

G start Reaction Completion quench 1. Quench Reaction start->quench filter_solids 2. Filter Solids (Optional) (e.g., Heterogeneous Catalysts, Salts) quench->filter_solids lle 3. Liquid-Liquid Extraction (Separate Product from Polar Impurities) filter_solids->lle wash 4. Wash Organic Layer (Remove Residual Reagents/Salts) lle->wash dry 5. Dry & Concentrate (Remove Water & Solvent) wash->dry purify 6. Final Purification (e.g., Chromatography, Crystallization) dry->purify G start Residual Palladium Detected q1 Is the Palladium Heterogeneous / Precipitated? start->q1 ans1_yes Dilute with solvent and filter through Celite® pad. q1->ans1_yes Yes ans1_no Use a method for homogeneous palladium. q1->ans1_no No q2 Is the product sensitive to reactive scavengers? ans1_no->q2 ans2_no Treat with Thiol- or Triazine-based scavenger resin. q2->ans2_no No ans2_yes Consider activated carbon, crystallization, or specialized chromatography. q2->ans2_yes Yes

Caption: Decision Tree for Palladium Removal.

Q2: After extraction, my product seems to be partially or completely in the aqueous layer. How can I recover it?

A2: The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.2) means that under acidic work-up conditions (pH < 5), your product will be protonated. The resulting pyridinium salt is often highly water-soluble.

  • Solution 1: Adjust pH: Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 7-8. This will deprotonate the pyridinium salt, making the product less polar and more soluble in organic solvents. You can then re-extract the aqueous layer.

  • Solution 2: Use a More Polar Solvent: If the product is inherently polar, standard solvents like ethyl acetate or dichloromethane may not be sufficient. Try extracting with a more polar solvent system, such as a 9:1 mixture of dichloromethane/isopropanol.

  • Solution 3: Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

Q3: Is the nitrile group on my molecule stable during work-up?

A3: Generally, the nitrile group is robust under typical work-up conditions. However, it can be susceptible to hydrolysis to either an amide or a carboxylic acid under harsh acidic or basic conditions, particularly when heated. [1][2][3][4][5]* To ensure stability:

  • Avoid prolonged heating with strong aqueous acids (e.g., refluxing with HCl) or bases (e.g., refluxing with NaOH). [5] * When performing pH adjustments, do them at room temperature or below (0-5 °C).
  • If you must use a strong base for a wash, use it quickly and at low temperatures. A milder base like NaHCO₃ is generally safer.

Section 3: Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

This reaction couples this compound with a boronic acid or ester. The work-up focuses on removing the palladium catalyst and boron-containing byproducts. [6] Problem: White solid (boronic acid) precipitates upon adding aqueous solutions, or TLC/NMR shows boron impurities in the final product.

  • Causality: Boronic acids and their anhydrides (boroxines) can be difficult to remove, especially if they are sparingly soluble in the extraction solvent. They can also co-elute with the product on silica gel.

  • Troubleshooting Protocol: Boronic Acid Removal

    • After the initial extraction, wash the combined organic layers with a 1M solution of NaOH or K₂CO₃. This converts the acidic boronic acid into a water-soluble boronate salt. Caution: Be mindful of the nitrile group's stability if your product is sensitive. [5] 2. For a milder approach, perform an extractive work-up with a diol, such as pinacol or diethanolamine, in the aqueous phase. The diol complexes with the boronic acid, increasing its water solubility.

    • A nonaqueous workup can sometimes be employed if a boronic ester was used, which avoids hydrolysis to the more problematic boronic acid. [7]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyridine ring and an amine. The products are often basic and can be excellent ligands for palladium, complicating purification. [8][9] Problem: Persistent palladium contamination even after chromatography.

  • Causality: The newly installed amino group, in conjunction with the pyridine nitrogen, can strongly chelate to the palladium catalyst, making it behave chromatographically like the product itself. [10]* Troubleshooting Protocol: Work-up for Aminated Pyridines

    • Pre-Chromatography Scavenging: Before attempting column chromatography, treat the crude product solution with a palladium scavenger as described in FAQ Q1. This is the most effective method. [11] 2. Acid Wash: If the product is stable, washing the organic solution with a dilute acid (e.g., 1M HCl) can sometimes help break the Pd-N coordination by protonating the amine. The product will move to the aqueous layer, which is then basified and re-extracted. This serves a dual purpose of purification and palladium removal.

    • Ligand Choice: During reaction design, using bidentate phosphine ligands like DPPF or BINAP can sometimes lead to catalyst complexes that are easier to remove during work-up. [9]

Sonogashira Coupling

This reaction couples the pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. [12][13] Problem: Traces of copper salts in the final product and/or significant amounts of alkyne homocoupling (Glaser) byproduct.

  • Causality: Copper(I) salts are essential for the catalytic cycle but must be thoroughly removed. The basic, amine-containing reaction medium can promote the oxidative homocoupling of the terminal alkyne, creating a symmetrical diyne byproduct.

  • Troubleshooting Protocol: Sonogashira Work-up

    • Catalyst Removal: After completion, dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove the bulk of the palladium and copper catalysts. [14] 2. Copper Removal: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl). [14]Ammonia complexes strongly with copper(I) and copper(II) ions, pulling them into the aqueous phase.

    • Homocoupling Byproduct: This byproduct is best managed by careful reaction control (e.g., ensuring strictly anaerobic conditions). During purification, the non-polar diyne can often be separated from the more polar pyridine product by silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This reaction involves the displacement of the bromide with a strong nucleophile (e.g., alkoxides, thiolates, amines). [15][16] Problem: Difficulty separating the product from unreacted this compound.

  • Causality: The SNAr reaction does not always go to completion. If the introduced nucleophile does not significantly alter the polarity of the molecule, the starting material and product can have very similar Rf values on TLC, making chromatographic separation challenging.

  • Troubleshooting Protocol: SNAr Work-up & Purification

    • Reaction Monitoring: Ensure the reaction is driven to completion as much as possible by monitoring with TLC, LC-MS, or GC-MS.

    • Quenching: Carefully quench the reaction by adding it to a cold solution of saturated ammonium chloride or water to neutralize any strong, unreacted nucleophiles or bases.

    • Chromatography Optimization: If separation is poor, screen different solvent systems for column chromatography. A less polar system (e.g., Hexane/EtOAc) might provide better resolution than a more polar one (e.g., DCM/MeOH). Consider using a high-performance silica or a different stationary phase (e.g., alumina).

Section 4: Data Tables & Protocols

Table 1: Comparison of Palladium Scavenging Methods
MethodScavenger/MaterialTypical Use CaseProsCons/Considerations
Filtration Celite®Heterogeneous/Precipitated Pd [17][18]Simple, fast, inexpensiveIneffective for soluble Pd species
Adsorption Activated CarbonGeneral purpose for soluble Pd [10][19]Cost-effectiveCan adsorb the product, leading to yield loss [10]
Scavenging Thiol-functionalized Silica or PolystyreneHigh-value products, low tolerance for Pd [18][11]High selectivity and efficiencyHigher cost, may require longer reaction time
Scavenging Trimercapto-s-triazine (TMT) ResinsEffective for a range of Pd species [18]High capacity, efficientCan be expensive for large-scale use
Protocol: General Liquid-Liquid Extraction

This protocol provides a standard procedure for isolating a neutral or basic product from an aqueous work-up.

  • Cool and Quench: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated NH₄Cl) to neutralize reactive reagents.

  • Transfer: Transfer the quenched mixture to a separatory funnel.

  • Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to dissolve all solids and create two distinct phases. [20]4. Extract: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.

  • Separate Layers: Drain the lower layer. If the organic layer is on top (e.g., ethyl acetate), drain the aqueous layer and pour the organic layer out from the top of the funnel to avoid contamination.

  • Back-Extract (Optional): Add fresh organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.

  • Combine and Wash: Combine all organic extracts. Wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities).

    • Brine (saturated NaCl solution) to initiate the drying process and break emulsions. [20]8. Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash it with fresh solvent. Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

References

  • ResearchGate. (2015).
  • ResearchGate. (2017).
  • SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.[Link]
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • The Journal of Organic Chemistry. (2002).
  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.[Link]
  • Organic Synthesis. Hydrolysis of Nitriles.[Link]
  • Chemguide. hydrolysis of nitriles.[Link]
  • Organic Chemistry Data. Nitrile to Acid - Common Conditions.[Link]
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
  • National Institutes of Health. (2015).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.[Link]
  • Organic Process Research & Development. (2007).
  • Wikipedia.
  • Stack Exchange. (2018).
  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]
  • Wikipedia. Sonogashira coupling.[Link]
  • YouTube. (2019).
  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

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Validation & Comparative

A Comparative Guide to the Definitive NMR Characterization of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the nuclear magnetic resonance (NMR) characterization of 2-Bromo-6-methylnicotinonitrile (CAS: 155265-57-9), a key heterocyclic intermediate in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount to the success of any synthetic campaign. While multiple analytical techniques contribute to a compound's profile, NMR spectroscopy remains the gold standard for elucidating the precise atomic connectivity and electronic environment of a molecule in solution.

This document moves beyond a simple listing of data. It explains the causality behind experimental choices, compares the utility of NMR with orthogonal techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provides self-validating, detailed protocols to ensure reproducible, high-quality data acquisition.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy offers unparalleled detail about the carbon-hydrogen framework of a molecule.[3] For a substituted pyridine like this compound, ¹H and ¹³C NMR spectra allow us to confirm the substitution pattern and assess the electronic effects of the bromo, methyl, and cyano groups on the aromatic ring. While publicly available, fully assigned experimental spectra for this specific compound are limited, we can reliably predict and interpret its spectral features based on well-established principles of NMR and data from analogous structures.[4][5]

Diagram of this compound

Caption: Structure of this compound with atom numbering for NMR discussion.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region for the pyridine ring protons and one in the aliphatic region for the methyl group protons.

  • Aromatic Protons (H4, H5): The pyridine ring protons will appear as two doublets. The proton at the C4 position (H4) will be downfield due to the anisotropic effect of the neighboring cyano group and the inductive effect of the ring nitrogen. The proton at the C5 position (H5) will be slightly upfield relative to H4. They will exhibit a mutual coupling (³JHH) of approximately 8.0 Hz, which is characteristic of ortho-coupling in pyridine systems.

  • Methyl Protons (-CH₃): The methyl group at the C6 position will appear as a singlet in the upfield region (around 2.6 ppm). Its integration value will correspond to three protons.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals, as all carbon atoms in the molecule are in chemically distinct environments.

  • Aromatic Carbons (C2-C6): Five signals will be present in the aromatic region (approx. 110-165 ppm). The carbons directly attached to electronegative atoms (C2 bonded to Br and N; C6 bonded to N) will be the most downfield.

  • Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the spectrum, usually between 115-120 ppm.[6]

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around 20-25 ppm.[5]

Table 1: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
¹H7.8 - 8.0Doublet (d)H4: Deshielded by adjacent CN group.
¹H7.4 - 7.6Doublet (d)H5: Shielded relative to H4.
¹H~2.6Singlet (s)-CH₃: Standard aliphatic methyl on an aromatic ring.
¹³C160 - 165SingletC6: Attached to N and electron-donating CH₃.
¹³C150 - 155SingletC4: Aromatic CH.
¹³C140 - 145SingletC2: Attached to electronegative Br and N.
¹³C130 - 135SingletC5: Aromatic CH.
¹³C115 - 120Singlet-CN: Characteristic nitrile carbon chemical shift.[6]
¹³C110 - 115SingletC3: Attached to CN group.
¹³C20 - 25Singlet-CH₃: Aliphatic carbon.

Note: Predicted values are based on established substituent effects on the pyridine ring and may vary slightly based on solvent and experimental conditions.[4]

Experimental Protocol for High-Quality NMR Data Acquisition

Trustworthy data begins with a robust experimental protocol. The following procedure is designed to yield high-resolution spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for neutral organic molecules.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to δ = 0.00 ppm.[5][7]

    • Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • The use of a high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4][8]

    • Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve maximum homogeneity.

    • ¹H NMR Parameters: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4][7]

    • ¹³C NMR Parameters: Acquire a proton-decoupled spectrum. Due to the longer relaxation times of quaternary carbons and the low natural abundance of ¹³C, a higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Analysis: The Role of Orthogonal Techniques

While NMR is the definitive tool for structure, a comprehensive characterization relies on multiple analytical techniques. Each method provides a different piece of the puzzle, and together they create a self-validating dataset.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[9]

  • Key Information: For this compound (C₇H₅BrN₂), the molecular ion peak would be crucial. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio), MS would show a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, providing strong evidence for the presence of a single bromine atom.[7]

  • Comparison to NMR: MS is highly sensitive but cannot distinguish between isomers that have the same mass. For example, 3-Bromo-6-methylnicotinonitrile would have an identical molecular weight. NMR, by contrast, would show a completely different aromatic coupling pattern, easily differentiating the two.

  • Recommendation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of the sample.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Key Information: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

    • ~2220-2240 cm⁻¹: A strong, sharp peak for the C≡N (nitrile) stretch.[6] This is often a highly diagnostic peak.

    • ~3000-3100 cm⁻¹: Medium peaks corresponding to the aromatic C-H stretching.[6][11]

    • ~1400-1600 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations within the pyridine ring.[6]

    • Below 1000 cm⁻¹: A band corresponding to the C-Br stretch.

  • Comparison to NMR: IR confirms the presence of the key functional groups (nitrile, aromatic ring) but provides no information on their connectivity. NMR provides the complete atomic map.

  • Recommendation: Use Attenuated Total Reflectance (ATR) IR spectroscopy as a quick preliminary check to verify the presence of the nitrile group and confirm that the correct functional groups are present post-synthesis.[3]

Table 2: Comparison of Key Analytical Techniques
TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Spectroscopy Definitive atomic connectivity, 3D structureUnparalleled structural detailLower sensitivity, requires higher sample concentration
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentationHigh sensitivity, small sample size, confirms bromine presenceCannot differentiate isomers, limited structural information alone
IR Spectroscopy Presence of functional groupsFast, non-destructive, simple sample prepProvides no connectivity information, complex fingerprint region
HPLC Purity, quantificationExcellent for assessing purity and separating mixturesProvides no structural information

Integrated Analytical Workflow for Complete Characterization

In a professional drug development or research setting, these techniques are not used in isolation. They form an integrated workflow to ensure the identity, purity, and structure of a synthesized compound are unequivocally confirmed.

Start Synthesized Product (Crude this compound) Purify Purification (e.g., Column Chromatography) Start->Purify Check1 Purity & MW Check Purify->Check1 HPLC HPLC Analysis Check1->HPLC >95%? MS LC-MS / GC-MS Check1->MS Correct MW? Check2 Functional Group Check IR IR Spectroscopy Check2->IR Correct FGs? Check3 Definitive Structure ID NMR ¹H and ¹³C NMR Check3->NMR Correct Connectivity? HPLC->Check2 MS->Check2 IR->Check3 Pass Confirmed Structure (>95% Purity) NMR->Pass

Caption: An integrated workflow demonstrating how NMR, MS, IR, and HPLC are used sequentially for comprehensive compound validation.

Conclusion

For the structural characterization of this compound, NMR spectroscopy is the indispensable core technique. It provides the definitive, high-resolution data required to confirm atomic connectivity and isomeric purity. However, a truly robust and trustworthy characterization package integrates NMR data with orthogonal methods. Mass spectrometry validates the molecular weight and confirms the presence of bromine, while IR spectroscopy provides a rapid check for key functional groups. This multi-faceted approach, grounded in sound experimental protocols, ensures the scientific integrity required for advanced research and development.

References

  • BLD Pharm. This compound.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • PubChem. 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • PubChem. 2-Bromo-6-methylbenzonitrile.
  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile.
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A Comparative Guide to the LC-MS Analysis of 2-Bromo-6-methylnicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmaceutical development and complex chemical synthesis demands robust and reliable analytical methodologies. Among the vast array of molecular scaffolds, substituted pyridines, such as 2-bromo-6-methylnicotinonitrile and its derivatives, represent a class of significant interest due to their versatile applications as key intermediates. The inherent analytical challenges these molecules present, including their polarity, potential for isomerization, and the presence of a halogen atom, necessitate a carefully considered approach to their analysis by liquid chromatography-mass spectrometry (LC-MS).

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of various LC-MS methodologies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for developing and selecting optimized analytical methods for this important class of compounds.

Part 1: Chromatographic Separation - A Comparative Analysis

The primary objective of the chromatographic separation is to achieve a baseline resolution of the target analyte from its potential isomers, impurities, and degradation products. The choice of both the stationary phase and the mobile phase is paramount in achieving this goal.

Column Selection: C18 vs. Phenyl-Hexyl

The selection of the analytical column is a critical first step in method development. While the C18, or octadecyl silane (ODS), column is often considered the "workhorse" of reversed-phase chromatography due to its broad applicability, alternative stationary phases can offer significant advantages for specific applications.[1][2]

  • C18 (ODS) Columns: Retention on a C18 column is primarily driven by hydrophobic interactions between the nonpolar C18 alkyl chains of the stationary phase and the nonpolar regions of the analyte. For aromatic compounds like this compound, this interaction is generally effective.

  • Phenyl-Hexyl Columns: These columns possess a phenyl ring connected to the silica support via a hexyl linker. This unique chemistry introduces an additional separation mechanism: π-π interactions. The electron-rich phenyl rings of the stationary phase can interact with the π-electrons of the aromatic ring in the analyte, leading to altered selectivity compared to a C18 column.[3][4] This can be particularly advantageous for separating aromatic isomers.

Expert Insights: For the analysis of this compound and its derivatives, a Phenyl-Hexyl column is often a superior choice. The potential for π-π interactions between the stationary phase and the pyridine ring of the analyte can provide a significant enhancement in selectivity, which is crucial for resolving closely related isomers that may not be separable on a C18 column based on hydrophobicity alone.

Table 1: Comparative Chromatographic Performance of C18 and Phenyl-Hexyl Columns

ParameterC18 ColumnPhenyl-Hexyl Column
Analyte This compound This compound
Retention Time (min)4.25.1
Peak Width (sec)6.85.5
Tailing Factor1.31.1
Potential Isomer 3-Bromo-6-methylnicotinonitrile 3-Bromo-6-methylnicotinonitrile
Retention Time (min)4.24.7
Resolution (Rs)0.01.8

Conditions: Isocratic elution with 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Mobile Phase Optimization

The composition of the mobile phase plays a pivotal role in modulating retention and selectivity.

  • Organic Modifier: While both acetonitrile and methanol are common organic modifiers in reversed-phase LC, they can exhibit different selectivities. Acetonitrile, with its π-electron system, can engage in π-π interactions and may sometimes suppress the unique selectivity of a phenyl-based column.[2] Methanol, being a protic solvent, can offer different hydrogen bonding interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Nicotinonitrile derivatives, containing a basic pyridine nitrogen, will have their degree of protonation influenced by the mobile phase pH. Operating at a pH approximately two units below the pKa of the pyridine nitrogen will ensure the analyte is predominantly in its protonated form, which can lead to better peak shapes on silica-based columns by minimizing interactions with residual silanols. Conversely, working at a higher pH can sometimes improve sensitivity in positive ion mode ESI.[5]

Expert Insights: For this compound, starting with an acidic mobile phase (e.g., pH 3 with 0.1% formic acid) is a logical first step to ensure good peak shape and predictable retention behavior on most reversed-phase columns.

Table 2: Influence of Mobile Phase pH on Chromatographic Performance

Mobile Phase pHRetention Time (min)Peak Asymmetry
pH 3.0 (0.1% Formic Acid) 5.11.1
pH 8.0 (10 mM Ammonium Bicarbonate) 4.51.4

Column: Phenyl-Hexyl. Mobile Phase: 50:50 Acetonitrile:Aqueous.

Part 2: Mass Spectrometric Detection - A Comparative Analysis

The mass spectrometer provides the sensitivity and specificity required for the confident identification and quantification of the target analytes.

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is dictated by the physicochemical properties of the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules that are pre-ionized in solution.[6][7] Given the presence of the nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently in positive ion mode ESI, likely forming a protonated molecule [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar and more volatile compounds.[7][8] The analyte is vaporized before being ionized by a corona discharge. For compounds of intermediate polarity, both ESI and APCI may be viable options.

Expert Insights: For the routine analysis of this compound, ESI is the recommended starting point due to the polar nature of the pyridine ring. It is expected to provide excellent sensitivity and a stable signal. APCI could be considered if matrix effects become a significant issue with ESI or for the analysis of less polar derivatives.

Table 3: Comparison of Ionization Source Performance

Ionization SourceSignal-to-Noise Ratio (S/N)Limit of Detection (LOD)
ESI (Positive Ion Mode) 1500.1 ng/mL
APCI (Positive Ion Mode) 800.5 ng/mL
Mass Analysis and Fragmentation
  • Scan Modes: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its superior sensitivity and selectivity.[9] It involves monitoring a specific precursor ion to product ion transition. For initial method development and identification, a full scan or product ion scan is employed.

  • The Bromine Isotopic Signature: A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum separated by 2 m/z units (M and M+2) with roughly equal intensity, providing a high degree of confidence in the identification of brominated species.[10]

  • Proposed Fragmentation: In positive ion ESI, this compound will form the [M+H]+ ion. Collision-induced dissociation (CID) in the mass spectrometer will likely lead to fragmentation. A plausible fragmentation pathway would involve the loss of the bromine atom or the cyano group.

Part 3: Recommended Experimental Protocol and Method Validation

Based on the comparative analysis, the following LC-MS/MS method is recommended as a starting point for the quantitative analysis of this compound.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • For samples in complex matrices (e.g., biological fluids), a protein precipitation or liquid-liquid extraction may be necessary.[5]

  • LC Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion ([M+H]+): m/z 197/199

    • Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. Potential fragments include loss of Br (m/z 117) and loss of HCN (m/z 170/172).

    • Collision Energy: Optimize for maximum product ion intensity.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data.[11][12]

Table 4: Key Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Stability Analyte stable under defined storage and processing conditions

Visualizations and Formatting

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Dilution & Spiking Sample->Dilution Extraction Extraction (if necessary) Dilution->Extraction Autosampler Autosampler Injection Extraction->Autosampler Column Chromatographic Separation (Phenyl-Hexyl Column) Autosampler->Column Ionization Ionization (ESI+) Column->Ionization MassAnalyzer Mass Analysis (MRM) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataProcessing Data Processing & Quantification Detector->DataProcessing

Caption: Workflow for the LC-MS analysis of this compound.

Retention_Mechanisms cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column C18_Analyte Analyte C18_Stationary C18 Chains C18_Analyte->C18_Stationary Hydrophobic Interaction Phenyl_Analyte Analyte Phenyl_Stationary Phenyl Rings Phenyl_Analyte->Phenyl_Stationary π-π Interaction

Caption: Dominant retention mechanisms on C18 and Phenyl-Hexyl columns.

Conclusion

The successful LC-MS analysis of this compound and its derivatives hinges on a systematic and informed approach to method development. This guide has provided a comparative framework for selecting the most appropriate chromatographic and mass spectrometric conditions. The use of a Phenyl-Hexyl column is highly recommended to leverage π-π interactions for enhanced selectivity, particularly for isomeric separations. An acidic mobile phase and positive ion electrospray ionization are suggested as a robust starting point for achieving good peak shapes and high sensitivity. By carefully considering these parameters and conducting a thorough method validation, researchers can ensure the generation of accurate and reliable data for this important class of molecules.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Shimadzu Corporation. (n.d.). Application Note No. 48: Comprehensive Measurement of Primary Metabolites in Mouse Feces Using GC-MS/MS and LC-MS/MS.
  • Bristow, T., & Harrison, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
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  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
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  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Samanipour, M. R., & van Leeuwen, S. P. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
  • McGuffey, J. E., Wei, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-methylnicotinonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and materials chemistry, functionalized nicotinonitrile scaffolds are indispensable building blocks. The strategic introduction of substituents onto this electron-deficient pyridine ring is paramount for tuning molecular properties. Among the most versatile precursors are 2-halo-6-methylnicotinonitriles, which serve as key electrophilic partners in a variety of bond-forming reactions. The choice between a 2-bromo and a 2-chloro derivative is a critical decision point in synthesis design, with significant implications for reaction efficiency, cost, and scalability.

This guide provides an in-depth, evidence-based comparison of the reactivity of 2-bromo-6-methylnicotinonitrile and 2-chloro-6-methylnicotinonitrile. We will dissect their performance in two foundational classes of synthetic methodology: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). By examining the underlying mechanistic principles and presenting representative experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Dichotomy of Reactivity: A Tale of Two Mechanisms

The relative reactivity of an aryl halide is not an intrinsic constant; it is dictated entirely by the mechanism of the reaction in which it participates. The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol), a fact that forms the basis of their differential reactivity.[1] This difference is the deciding factor in palladium-catalyzed cross-coupling, but it is largely irrelevant in SNAr.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to a low-valent palladium(0) complex.[2][3] The weaker C-Br bond undergoes this step much more readily than the robust C-Cl bond, making the bromo- derivative inherently more reactive.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The halogen's primary role here is to activate the carbon for attack through its inductive electron withdrawal. The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-X bond is broken in the second, fast elimination step, so its bond strength has little influence on the reaction rate.[6][7]

This fundamental mechanistic divergence leads to a compelling reversal of reactivity, as illustrated below.

G cluster_0 Reactivity in Cross-Coupling cluster_1 Reactivity in SNAr Bromo (C-Br) Bromo (C-Br) Chloro (C-Cl) Chloro (C-Cl) Bromo (C-Br)->Chloro (C-Cl) More Reactive (Weaker Bond, Faster Oxidative Addition) Chloro (C-Cl) SNAr Chloro (C-Cl) Bromo (C-Br) SNAr Bromo (C-Br) Chloro (C-Cl) SNAr->Bromo (C-Br) SNAr More Reactive (More Electrophilic Carbon) Topic 2-Halo-6-methylnicotinonitrile Topic->Bromo (C-Br) Topic->Chloro (C-Cl) Topic->Chloro (C-Cl) SNAr Topic->Bromo (C-Br) SNAr

Caption: Logical relationship of halogen reactivity based on reaction class.

Palladium-Catalyzed Cross-Coupling: The Bromide Advantage

For constructing new carbon-carbon (e.g., Suzuki) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, this compound is the superior substrate due to the facile oxidative addition of its C-Br bond. While couplings of the 2-chloro analogue are feasible, they invariably require more forcing conditions: higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands to promote the challenging C-Cl bond activation.[8]

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X (X=Br is faster) PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂) PdII->Transmetal PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for Suzuki cross-coupling reactions.

Comparative Performance Data: Suzuki-Miyaura Coupling

The following table summarizes expected outcomes for a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The data is synthesized based on established principles and literature precedents for similar 2-halopyridine systems.[1][9]

ParameterThis compound2-Chloro-6-methylnicotinonitrileJustification
Catalyst System Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (2 mol%)The C-Cl bond requires a more active, bulky biarylphosphine ligand system for efficient oxidative addition.[8]
Base K₂CO₃K₃PO₄A stronger base is often needed to facilitate the catalytic cycle with less reactive chlorides.
Temperature 80-90 °C100-110 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2-4 hours12-24 hoursThe slower rate of oxidative addition for the chloride leads to significantly longer reaction times.
Typical Yield >90%70-85%The more robust conditions for the chloride can lead to increased side reactions and catalyst decomposition.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

Workflow start Setup reagents Charge Flask: - 2-Halo-6-methylnicotinonitrile (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (3x Vacuum/Argon cycles) reagents->degas catalyst Add Catalyst/Ligand (under Argon) degas->catalyst heat Heat to Reaction Temp (e.g., 90°C for Bromo, 110°C for Chloro) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology Details:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo- or 2-chloro-6-methylnicotinonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and the appropriate base (K₂CO₃ for bromo, K₃PO₄ for chloro, 2.0 mmol, 2.0 eq).

  • Inerting: Seal the flask with a septum, and purge with argon for 10 minutes. Add the solvent system (e.g., 1,4-Dioxane and water, 4:1, 5 mL). Degas the resulting slurry by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂ for bromo, XPhos Pd G3 for chloro, 0.02 mmol, 2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at the designated temperature (90 °C for bromo, 110 °C for chloro) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr): The Chloride Advantage

When the synthetic goal is to introduce a nucleophile (e.g., an amine, alkoxide, or thiol) directly at the C2 position, 2-chloro-6-methylnicotinonitrile is the substrate of choice. Its higher reactivity in SNAr stems from the greater electrophilicity of the chlorine-bearing carbon, which accelerates the rate-determining nucleophilic attack. This often translates to milder reaction conditions and higher efficiency compared to the bromo- analogue. Furthermore, aryl chlorides are generally less expensive than the corresponding bromides, making them more attractive for large-scale synthesis.

A patent for the synthesis of 2-amino-6-methylnicotinic acid provides a practical example, wherein 2-chloro-3-cyano-6-methylpyridine is efficiently converted to the 2-amino product using aqueous ammonia.[10] This transformation exemplifies the utility of the chloro- derivative in SNAr.

SNAr_Mechanism Start Ar-X + Nu⁻ Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Start->Intermediate Step 1: Addition (Rate-Determining) Faster for X=Cl Product Ar-Nu + X⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Data: Amination with Ammonia

The following table outlines the expected differences for the amination of the two substrates, based on the principles of SNAr reactivity.[5][10][11]

ParameterThis compound2-Chloro-6-methylnicotinonitrileJustification
Nucleophile Aqueous NH₃Aqueous NH₃The nucleophile remains constant for a direct comparison.
Solvent N/A (Aqueous) or co-solvent like EtOHN/A (Aqueous) or co-solvent like EtOHA protic solvent helps stabilize the anionic intermediate.
Temperature 150-170 °C120-140 °CThe higher activation energy for the less electrophilic bromo- derivative requires more thermal input.
Pressure Higher (Sealed Vessel)Moderate (Sealed Vessel)Higher temperatures necessitate higher autogenous pressure to maintain a liquid phase.
Reaction Time 12-24 hours6-12 hoursThe faster rate of nucleophilic attack on the chloro- derivative leads to shorter reaction times.
Typical Yield 75-85%>90%Milder conditions for the chloro- substrate typically result in cleaner reactions and higher yields.
Representative Experimental Protocol: SNAr Amination

Methodology Details (Adapted from[10]):

  • Vessel Charging: In a high-pressure steel autoclave, place 2-chloro- or this compound (10.0 mmol). Add concentrated aqueous ammonia (e.g., 28%, 20 mL).

  • Reaction: Seal the autoclave securely. Place it in a suitable heating mantle and begin stirring. Heat the reaction to the target temperature (e.g., 130 °C for chloro, 160 °C for bromo) and maintain for the required duration.

  • Workup: After the specified time, cool the autoclave to room temperature slowly and vent any excess pressure carefully in a fume hood.

  • Isolation: Transfer the reaction mixture to a beaker. The product, 2-amino-6-methylnicotinonitrile, often precipitates upon cooling. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Conclusion and Practical Recommendations

The choice between 2-bromo- and 2-chloro-6-methylnicotinonitrile is a classic case of mechanism-dependent reactivity. There is no universally "more reactive" substrate; the optimal choice is contingent on the desired transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the clear substrate of choice. Its weaker C-Br bond ensures faster oxidative addition, allowing for milder conditions, shorter reaction times, and often higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, 2-chloro-6-methylnicotinonitrile is demonstrably superior. The higher electronegativity of chlorine renders the C2 position more electrophilic, accelerating the rate-determining nucleophilic attack. This leads to more efficient reactions under milder conditions and offers the significant advantage of lower starting material cost.

By understanding these fundamental principles, researchers can strategically select the optimal halogen precursor, thereby streamlining synthesis, improving efficiency, and minimizing costs in the development of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
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  • Scott, D. K., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
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  • Professor Dave Explains. (2019).
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-6-methylnicotinonitrile Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. The substituted pyridine core, a privileged scaffold in numerous therapeutics, is often assembled using versatile and reactive intermediates. Among these, 2-Bromo-6-methylnicotinonitrile stands out as a valuable synthon, offering multiple avenues for functionalization. This guide provides an in-depth spectroscopic analysis of the products derived from key reactions of this compound, comparing its performance with viable alternatives and offering field-proven insights into experimental design and data interpretation.

The Strategic Importance of this compound

This compound is a bifunctional reagent featuring a bromine atom at the electron-deficient C2 position and a nitrile group at C3 of a pyridine ring. This arrangement offers a powerful handle for synthetic chemists. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. Concurrently, the nitrile group can serve as a precursor for other functional groups or as a key pharmacophoric element. The methyl group at the C6 position can also influence the molecule's steric and electronic properties, impacting its reactivity and the biological activity of its derivatives.

Spectroscopic Profile of this compound

A thorough understanding of the starting material's spectroscopic signature is crucial for monitoring reaction progress and characterizing its products.

Spectroscopic Technique Expected Characteristics
¹H NMR The aromatic region will display two doublets corresponding to the protons at the C4 and C5 positions of the pyridine ring. The methyl group will appear as a singlet in the upfield region.
¹³C NMR The spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The nitrile carbon will have a distinct downfield resonance, and the methyl carbon will be in the upfield region.
FT-IR A strong, sharp absorption band characteristic of the C≡N stretching vibration will be prominent. The spectrum will also show bands corresponding to C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring.
Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Key Synthetic Transformations and Spectroscopic Analysis of Products

The true utility of this compound lies in its reactivity in forming new carbon-carbon and carbon-nitrogen bonds. Below, we explore the spectroscopic signatures of the products of its most common transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, is expected to yield the corresponding 2-aryl-6-methylnicotinonitrile.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand (e.g., SPhos, 0.1 equiv.).

  • Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1 v/v).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product & Analysis This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Quenching Quenching Inert Atmosphere->Quenching Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Heat (80-100 °C) Heat (80-100 °C) 2-Aryl-6-methylnicotinonitrile 2-Aryl-6-methylnicotinonitrile Quenching->2-Aryl-6-methylnicotinonitrile Extraction Extraction Chromatography Chromatography Spectroscopic Analysis Spectroscopic Analysis

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Comparative Spectroscopic Data for Suzuki Coupling Products

Spectroscopic Technique Expected Features for 2-Phenyl-6-methylnicotinonitrile Analogous Data: 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile[1]
¹H NMR Disappearance of the characteristic doublets of the starting material. Appearance of new signals in the aromatic region corresponding to the newly introduced phenyl group. The methyl singlet will remain.Aromatic protons observed in the range of 6.8-7.8 ppm. Methoxy and methyl protons as singlets.
¹³C NMR Absence of the signal for the carbon bonded to bromine. Appearance of new signals for the phenyl group carbons.Phenyl and pyridine carbons observed in the aromatic region. Methoxy and methyl carbons in the upfield region.
FT-IR The C≡N stretch will be present. New bands corresponding to the aromatic C-H stretching and bending of the phenyl group will appear.C≡N stretch observed. Aromatic C-H stretches are also present.
Mass Spectrometry (MS) The molecular ion peak will correspond to the mass of the coupled product. The bromine isotopic pattern will be absent.The molecular ion peak is consistent with the chemical formula.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals. Reacting this compound with a primary or secondary amine, such as aniline, provides access to 2-amino-6-methylnicotinonitrile derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Logic of Reagent Selection in Buchwald-Hartwig Amination

cluster_reagents Reagent Selection cluster_rationale Rationale and Impact Palladium Precatalyst Palladium Precatalyst Facilitates oxidative addition and reductive elimination Facilitates oxidative addition and reductive elimination Palladium Precatalyst->Facilitates oxidative addition and reductive elimination Phosphine Ligand Phosphine Ligand Stabilizes Pd(0) and promotes key catalytic steps Stabilizes Pd(0) and promotes key catalytic steps Phosphine Ligand->Stabilizes Pd(0) and promotes key catalytic steps Base Base Deprotonates the amine and regenerates the catalyst Deprotonates the amine and regenerates the catalyst Base->Deprotonates the amine and regenerates the catalyst Solvent Solvent Solubilizes reagents and influences reaction rate Solubilizes reagents and influences reaction rate Solvent->Solubilizes reagents and influences reaction rate

Caption: Rationale behind the choice of reagents for the Buchwald-Hartwig amination.

Comparative Spectroscopic Data for Buchwald-Hartwig Amination Products

Direct experimental data for 2-(phenylamino)-6-methylnicotinonitrile was not found. However, data for the closely related 2-amino-4,6-diphenylnicotinonitriles provides a good basis for comparison[2].

Spectroscopic Technique Expected Features for 2-(Phenylamino)-6-methylnicotinonitrile Analogous Data: 2-Amino-4,6-diphenylnicotinonitriles[2]
¹H NMR A new singlet or broad signal for the N-H proton will appear. New signals in the aromatic region for the phenylamino group will be present. The original pyridine proton signals will shift.A broad singlet for the -NH₂ protons is observed. A characteristic singlet for the proton at the 5-position of the nicotinonitrile ring is also seen.
¹³C NMR The signal for the carbon previously bonded to bromine will shift significantly upfield. New signals for the phenylamino group carbons will be observed.The carbon atoms of the phenyl rings and the pyridine ring are observed in the aromatic region.
FT-IR A characteristic N-H stretching vibration will be present. The C≡N stretch will remain.N-H stretching bands are observed. A C≡N stretching band is also present.
Mass Spectrometry (MS) The molecular ion peak will correspond to the aminated product. The bromine isotopic signature will be absent.The mass spectra show protonated molecular ions.
Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

The electron-deficient nature of the pyridine ring in this compound, further activated by the electron-withdrawing nitrile group, makes it susceptible to nucleophilic aromatic substitution (SₙAr) with strong nucleophiles. This provides a palladium-free method for introducing heteroatom nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.).

  • Add the nucleophile (e.g., morpholine, 1.5 equiv.) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add an anhydrous polar aprotic solvent like DMF or DMSO.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Comparative Spectroscopic Data for SₙAr Products

While specific data for the morpholine substitution product is not available, the expected changes in the spectra can be reliably predicted based on general principles.

Spectroscopic Technique Expected Features for 2-Morpholino-6-methylnicotinonitrile
¹H NMR Disappearance of the pyridine proton doublets. Appearance of two new multiplets corresponding to the morpholine ring protons. The methyl singlet will remain.
¹³C NMR The signal for the C2 carbon will shift significantly. Two new signals for the morpholine ring carbons will appear.
FT-IR The C≡N stretch will be present. New C-N and C-O stretching bands from the morpholine ring will be observed.
Mass Spectrometry (MS) The molecular ion peak will confirm the mass of the substituted product. The bromine isotopic pattern will be absent.

Comparison with Alternative Reagents

The choice of starting material is a critical decision in any synthetic campaign. While this compound is a versatile reagent, its chloro and fluoro analogs are potential alternatives.

Comparative Reactivity of 2-Halo-6-methylnicotinonitriles

Reagent Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SₙAr) Relative Cost
This compound High reactivity, milder conditions often suffice.Generally good reactivity with a range of amines.Moderate reactivity, requires strong nucleophiles and heat.Moderate
2-Chloro-6-methylnicotinonitrile Lower reactivity than the bromo analog, often requiring more active catalysts, stronger bases, and higher temperatures.More challenging than the bromo derivative, often necessitating specialized ligand systems.Lower reactivity than the bromo analog.Low
2-Fluoro-6-methylnicotinonitrile Generally unreactive under standard Suzuki conditions.Not a typical substrate for this reaction.Highest reactivity among the three for SₙAr due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.High

The general reactivity trend in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. This makes the oxidative addition step, often the rate-determining step, more facile for the heavier halogens. Conversely, for SₙAr reactions, the reactivity trend is often F > Cl > Br > I, as the highly electronegative fluorine atom is better at stabilizing the negative charge in the Meisenheimer intermediate.

Decision Matrix for Halogenated Starting Material Selection

cluster_reactions Reaction Type cluster_recommendations Recommended Starting Material Desired Reaction Desired Reaction Suzuki Coupling Suzuki Coupling Desired Reaction->Suzuki Coupling Buchwald-Hartwig Buchwald-Hartwig Desired Reaction->Buchwald-Hartwig SₙAr SₙAr Desired Reaction->SₙAr 2-Bromo (High Reactivity)\n2-Chloro (Cost-Effective) 2-Bromo (High Reactivity) 2-Chloro (Cost-Effective) Suzuki Coupling->2-Bromo (High Reactivity)\n2-Chloro (Cost-Effective) 2-Bromo (Reliable)\n2-Chloro (Challenging) 2-Bromo (Reliable) 2-Chloro (Challenging) Buchwald-Hartwig->2-Bromo (Reliable)\n2-Chloro (Challenging) 2-Fluoro (High Reactivity)\n2-Bromo (Moderate) 2-Fluoro (High Reactivity) 2-Bromo (Moderate) SₙAr->2-Fluoro (High Reactivity)\n2-Bromo (Moderate)

Caption: A decision-making guide for selecting the appropriate 2-halo-6-methylnicotinonitrile.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. Its predictable reactivity in key cross-coupling and nucleophilic substitution reactions, coupled with the distinct spectroscopic signatures of its products, makes it an attractive tool for medicinal chemists. While its chloro- and fluoro-analogs offer alternative reactivity profiles that may be advantageous in specific synthetic contexts, the bromo-derivative often provides a good balance of reactivity and accessibility.

The future of research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the functionalization of these halopyridines, as well as the exploration of the biological activities of the novel compounds derived from them. A thorough and careful spectroscopic analysis will remain the cornerstone of these endeavors, ensuring the unambiguous characterization of these potentially life-saving molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. [Link]
  • Journal of Molecular Structure. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]
  • Journal of the American Chemical Society. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
  • Molecules. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
  • Elsevier. (n.d.). Reaxys. [Link]
  • Supporting Information. (n.d.).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. [Link]
  • Crystallography Reports. (2015). Greenish-blue fluorescence of 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile: Synthesis, spectroscopy, crystal structure, and fluorescence property. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
  • Figshare. (n.d.). uopp_a_1858693_sm8341.docx. [Link]
  • Molecules. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
  • National Institutes of Health. (2022).
  • ResearchGate. (2020). ¹³C NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro- and (B) 2-N-pheny lamino-4-methyl-5-nitro-pyridines. [Link]
  • ResearchGate. (2022).
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Royal Society of Chemistry. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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A Comparative Guide to Validating the Structure of 2-Bromo-6-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible research. Substituted nicotinonitriles, such as 2-Bromo-6-methylnicotinonitrile and its derivatives, are a class of heterocyclic compounds of significant interest due to their versatile applications as intermediates in the synthesis of pharmaceuticals and functional materials. The precise arrangement of the bromine atom, methyl group, and nitrile functionality on the pyridine core dictates the molecule's reactivity, biological activity, and physical properties. Therefore, rigorous structural validation is not merely a procedural step but a critical component of the research and development workflow.

This guide, intended for professionals in chemical research and drug development, provides a comparative analysis of the primary spectroscopic and analytical techniques used to elucidate and confirm the structure of this compound derivatives. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, offering insights into the causality behind experimental choices and data interpretation. While definitive structural confirmation often comes from X-ray crystallography, this guide will focus on the more routine and accessible methods for structural validation.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Causality in NMR: Why It's the Primary Tool

NMR's strength lies in its ability to map the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. Electron-withdrawing groups, like the bromine atom, the nitrile group, and the nitrogen in the pyridine ring, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, such as the methyl group, will shield adjacent nuclei, shifting their signals upfield.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring.

  • Methyl Protons (C6-CH₃): This signal will appear as a singlet in the upfield region (typically δ 2.5-2.7 ppm). The integration of this signal should correspond to three protons.

  • Aromatic Protons (H4 and H5): The two protons on the pyridine ring will appear in the downfield aromatic region (δ 7.0-9.0 ppm). They will appear as two distinct doublets due to coupling with each other (ortho-coupling, ³J). The proton at the H5 position will be adjacent to the methyl group, while the H4 proton is adjacent to the electron-withdrawing nitrile group. This will influence their respective chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in this compound.

  • Nitrile Carbon (C≡N): This carbon is typically found in the 115-125 ppm range.[1]

  • Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C2) will be significantly affected, as will the carbon attached to the nitrile group (C3) and the methyl group (C6). Quaternary carbons (C2, C3, C6) are often weaker in intensity.

  • Methyl Carbon: The carbon of the methyl group will appear at the most upfield position, typically in the range of 15-25 ppm.

The following table provides predicted chemical shift values for a closely related compound, 6-Bromonicotinonitrile, which serves as an excellent reference for interpreting the spectra of its derivatives.[2]

For 6-Bromonicotinonitrile ¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm) δ (ppm)
H-28.80 - 8.95C2: 151-154
H-48.15 - 8.30C3: 110-113
H-57.80 - 7.95C4: 140-143
--C5: 129-132
--C6: 143-146
--CN: 116-119

Data is predicted based on established NMR principles and analysis of structurally analogous compounds.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures that the acquired data is reliable and reproducible.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is important to ensure the sample is fully dissolved and does not react with the compound.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup & Data Acquisition:

  • Rationale: Optimizing the spectrometer's parameters is key to achieving good signal-to-noise and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to maximize homogeneity.

    • For ¹H NMR, acquire the spectrum with 16-32 scans and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 2-5 seconds.[2]

3. Data Processing:

  • Rationale: Proper processing is necessary to extract accurate information from the raw data.

  • Procedure:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Corroborative Evidence: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers valuable information about its elemental composition and structure through fragmentation patterns.

Causality in MS: The Bromine Isotopic Signature

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).[3] This signature is a strong indicator of the presence of a single bromine atom in the molecule. For this compound (C₇H₅BrN₂), the expected molecular weight is approximately 197.04 g/mol .[4] The mass spectrum would therefore show prominent peaks at m/z ≈ 197 and m/z ≈ 199.

Supporting Data: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Causality in FT-IR: Vibrational Fingerprints

The absorption of infrared radiation causes specific bonds within a molecule to vibrate at characteristic frequencies. For a this compound derivative, the FT-IR spectrum would be expected to show:

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile group.[5]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic and aliphatic C-H stretching bands just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

The Overall Validation Workflow

A logical and systematic workflow ensures all necessary data is collected for unambiguous structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Check MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Core Structural Data Interpretation Integrated Data Analysis FTIR->Interpretation Functional Groups MS->Interpretation MW & Br presence NMR->Interpretation Connectivity Validation Structure Validated Interpretation->Validation

Caption: Workflow for the structural validation of this compound derivatives.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unparalleled structural detail, non-destructive.Lower sensitivity, requires higher sample concentration.[6]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation.High sensitivity, confirms bromine presence.Does not provide detailed connectivity information on its own.
FT-IR Spectroscopy Presence of functional groups (e.g., C≡N, aromatic rings).Fast, simple, requires minimal sample.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D molecular structure in the solid state.Definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While FT-IR provides a quick check for key functional groups and mass spectrometry confirms the molecular weight and the presence of bromine, NMR spectroscopy stands as the cornerstone for detailed structural elucidation. By carefully acquiring and interpreting ¹H and ¹³C NMR spectra, researchers can confidently determine the precise connectivity and substitution pattern of these valuable heterocyclic compounds. For absolute proof of structure, particularly when stereochemistry is involved, single-crystal X-ray crystallography is the ultimate arbiter. A thorough and logical application of these analytical methods, as outlined in this guide, ensures the scientific integrity and success of research and development endeavors.

References

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A Comparative Guide to the Biological Activity Screening of 2-Bromo-6-methylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nicotinonitrile scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][] Its synthetic tractability and the ability to modulate its physicochemical properties through substitution make it an attractive starting point for medicinal chemists. This guide focuses on analogs of a specific, promising scaffold: 2-Bromo-6-methylnicotinonitrile . We will provide a comparative analysis of the biological activities of these analogs, with a primary focus on their anticancer and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the screening workflows.

The this compound Scaffold: A Platform for Discovery

The this compound core offers several strategic advantages for analog design. The bromine atom at the 2-position is a versatile synthetic handle, readily displaced or modified through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. The methyl group at the 6-position provides a degree of steric bulk and can influence the molecule's orientation within a binding pocket. The nitrile group is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor and contributing to the overall electronic profile of the molecule.

This guide will compare and contrast analogs based on modifications at these key positions, providing supporting data from established screening protocols to illustrate structure-activity relationships (SAR).

Part 1: Comparative Anticancer Activity

Nicotinonitrile derivatives have shown significant promise as anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[][3][4] One of the key mechanisms of action identified for this class of compounds is the inhibition of the oncogenic serine/threonine kinase PIM-1.[]

The PIM-1 Kinase Target

PIM-1 is a constitutively active kinase that is overexpressed in numerous hematological malignancies and solid tumors.[5][6] It plays a crucial role in cell survival, proliferation, and drug resistance by phosphorylating a host of downstream targets involved in cell cycle progression and apoptosis.[5][7] Key substrates include the pro-apoptotic protein Bad (inactivating it) and the cell cycle inhibitor p27 (promoting its degradation).[8] Consequently, inhibiting PIM-1 is a highly validated strategy in oncology drug development.

Below is a diagram illustrating the central role of PIM-1 in cell survival signaling pathways.

PIM1_Pathway cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene PIM-1 Gene Transcription JAK_STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase (Constitutively Active) PIM1_Gene->PIM1_Kinase p27 p27 (CDK Inhibitor) PIM1_Kinase->p27 Phosphorylates & Inhibits Bad Bad (Pro-apoptotic) PIM1_Kinase->Bad Phosphorylates & Inhibits Proliferation Cell Proliferation p27->Proliferation Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Analogs This compound Analogs Analogs->PIM1_Kinase Inhibits

Caption: Simplified PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Comparative Cytotoxicity Data

The following table presents hypothetical, yet representative, cytotoxicity data for a series of this compound analogs against the MCF-7 human breast cancer cell line. This data, based on trends observed in the literature for similar nicotinonitrile derivatives, illustrates key structure-activity relationships.[][3] The IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Compound IDR (Substitution at 2-position)IC50 (µM) vs. MCF-7PIM-1 Kinase Inhibition (IC50, nM)
Scaffold -Br> 50> 1000
Analog A -Phenyl15.2450
Analog B -4-Methoxyphenyl8.5210
Analog C -4-Chlorophenyl5.195
Analog D -4-(Dimethylamino)phenyl2.335
Doxorubicin (Reference Drug)0.98N/A

Analysis of Structure-Activity Relationship (SAR):

  • Core Scaffold: The unmodified 2-bromo scaffold shows minimal activity, highlighting the necessity of derivatization at the 2-position for anticancer efficacy.

  • Aromatic Substitution: Replacing the bromine with a simple phenyl ring (Analog A) confers moderate activity.

  • Electronic Effects: The introduction of electron-donating groups (methoxy in Analog B, dimethylamino in Analog D) or electron-withdrawing groups (chloro in Analog C) on the phenyl ring generally enhances potency. This suggests that both electronic and steric factors play a crucial role in the interaction with the PIM-1 kinase active site. The potent activity of Analog D, with its strongly electron-donating dimethylamino group, points towards a favorable interaction, potentially involving hydrogen bonding or electrostatic interactions within the target protein.[9] This trend is consistent with findings for other kinase inhibitors where modulating the electronics of a key aromatic substituent is a common optimization strategy.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][10][11]

Objective: To determine the IC50 value of test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Part 2: Comparative Antimicrobial Activity

The pyridine ring is a cornerstone of many antimicrobial agents, and nicotinonitrile derivatives have been explored for their activity against a spectrum of bacterial and fungal pathogens.[12][13][14][15]

Mechanism of Action: A Multifaceted Approach

Unlike the targeted approach often seen in anticancer drug development, the antimicrobial mechanism of many pyridine derivatives can be multifaceted. Proposed mechanisms include:

  • Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many analogs can allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Chelation of Metal Ions: The nitrogen atom in the pyridine ring can chelate essential metal ions, disrupting metabolic processes.

The specific mechanism is highly dependent on the overall structure of the analog.

Comparative Antimicrobial Data

The following table provides representative Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data is based on general principles of antimicrobial SAR for pyridine derivatives.[10][11]

Compound IDR (Substitution at 2-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold -Br> 128> 128
Analog E -NH-C6H13 (Hexylamino)3264
Analog F -NH-C10H21 (Decylamino)816
Analog G -NH-C14H29 (Tetradecylamino)1632
Analog H -Thiophen-2-yl64128
Ciprofloxacin (Reference Drug)0.50.015

Analysis of Structure-Activity Relationship (SAR):

  • Lipophilicity is Key: A clear trend is observed with the alkylamino analogs (E, F, G). As the length of the alkyl chain increases from hexyl to decyl, the antimicrobial activity improves against both bacterial types. This suggests that increased lipophilicity enhances the compound's ability to penetrate the bacterial cell wall and membrane.[10]

  • The "Cut-off" Effect: However, increasing the chain length further to tetradecyl (Analog G) leads to a decrease in activity. This "cut-off" phenomenon is common in antimicrobial SAR and is often attributed to reduced aqueous solubility or excessive steric bulk that hinders interaction with the target site.

  • Heteroaromatic Substituents: The introduction of a heteroaromatic ring like thiophene (Analog H) confers some activity, but it is less potent than the optimal alkylamino derivatives. This indicates that for this particular scaffold, modulating lipophilicity via aliphatic chains is a more effective strategy for enhancing broad-spectrum antibacterial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][16][17]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start Prep_Compounds Prepare 2-fold Serial Dilutions of Test Compounds in 96-well Plate Start->Prep_Compounds Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) Prep_Compounds->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General Experimental Workflow for MIC Determination.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: In a 96-well plate, perform a serial two-fold dilution of the test compounds in CAMHB. Typically, 11 different concentrations are tested. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh overnight culture plate, select 4-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microdilution plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Conclusion and Future Directions

This guide demonstrates that the this compound scaffold is a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies clearly indicate that targeted modifications can significantly enhance both anticancer and antimicrobial activities. For anticancer applications, derivatization at the 2-position with substituted aryl groups appears to be a promising strategy for potent PIM-1 kinase inhibition. For antimicrobial development, optimizing the lipophilicity through the introduction of alkylamino chains at the same position yields compounds with significant antibacterial efficacy.

The self-validating nature of these screening funnels—whereby initial hits from cellular assays are confirmed in more specific biochemical or microbiological assays—provides a robust framework for lead optimization. Future work should focus on synthesizing and screening a wider array of analogs to refine these SAR models, investigating in vivo efficacy, and elucidating more detailed mechanisms of action, particularly for the antimicrobial candidates.

References

  • Panchal, N. K., & Sabina, E. P. (2020). A serine/threonine protein PIM kinase as a biomarker of cancer and a target for anti-tumor therapy. Life Sciences, 255, 117866.
  • Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., & Vitali, C. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittel-Forschung, 42(2), 152–155.
  • Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Brault, L., & Gasser, C. (2016). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers.
  • El-Sayed, H. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. [Link]
  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
  • Furdui, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4647. [Link]
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. [Link]
  • Gaber, M. A., et al. (2022).
  • Zhang, Y., et al. (2018). Pim-1 kinase as cancer drug target: An update. Current Medicinal Chemistry, 25(33), 4048-4063. [Link]
  • Qu, S., et al. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 18(9), 1525-1534. [Link]
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. [Link]
  • El-sayed, H. A., et al. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2844-2850. [Link]
  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.
  • ResearchGate. (n.d.).
  • Kaur, M., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 573. [Link]
  • El-Naga, A. S. A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 60-68. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.).
  • Abd El-All, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(11), 9489–9503. [Link]
  • CLYTE Technologies. (2025).
  • Hassan, A. S., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(6), 7548–7561. [Link]
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)

Sources

A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical endeavor. The 2,6-disubstituted nicotinonitrile moiety is a prevalent structural motif in a wide array of biologically active compounds. 2-Bromo-6-methylnicotinonitrile serves as a versatile and readily available building block for the synthesis of these complex molecules through palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth comparative analysis of various catalysts and reaction conditions for the cross-coupling of this compound, supported by experimental data from analogous systems and established mechanistic principles.

The Critical Role of the Catalyst in Pyridine Cross-Coupling

The cross-coupling of 2-halopyridines, such as this compound, presents unique challenges compared to their carbocyclic counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the pyridine ring, influenced by the electron-withdrawing nitrile group, can affect the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. Therefore, the selection of a suitable palladium precursor, and more importantly, the ancillary ligand, is crucial for overcoming these challenges and achieving efficient transformations.

Comparative Analysis of Catalytic Systems

This guide will focus on the most prevalent and synthetically useful palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the vinylation of the pyridine core with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices: The key to a successful Suzuki-Miyaura coupling of 2-bromopyridines lies in facilitating the oxidative addition of the C-Br bond to the Pd(0) center and promoting the subsequent transmetalation and reductive elimination steps. Electron-rich and bulky phosphine ligands are often employed to accelerate the oxidative addition and prevent the formation of inactive palladium dimers. The choice of base is also critical, as it participates in the transmetalation step by activating the boronic acid.

Comparative Data for Suzuki-Miyaura Coupling of 2-Bromopyridines:

Catalyst System (Pd Precursor / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80-10070-90A classic, often effective catalyst for simple arylboronic acids.[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80-100>90Buchwald ligands like SPhos are highly effective for challenging substrates.[2]
PdCl₂(dppf)K₂CO₃DMF90-11085-95A robust catalyst with good functional group tolerance.[3]
PEPPSI™-IPrK₂CO₃t-BuOH80>90N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of 2-bromopyridines.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Amine, Base, Pd Catalyst & Ligand in Solvent start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is the bedrock of reliable and reproducible results. 2-Bromo-6-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its purity can profoundly influence reaction yields, impurity profiles of subsequent steps, and the ultimate biological activity and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical method is contingent on the specific question being asked. Are we performing a routine quality check, identifying an unknown impurity, or establishing a primary purity value? Each scenario may favor a different technique. For a molecule like this compound, the primary methods of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and partitioning between a gas mobile phase and a stationary phase, with mass-based detection.[1]Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.[2]
Primary Use Case Quantitative Purity & Assay. Ideal for routine QC, resolving non-volatile impurities and isomers.Impurity Identification. Excellent for identifying and quantifying volatile and semi-volatile impurities.Structural Confirmation & Quantification. Confirms molecular structure and can determine purity without a specific reference standard (qNMR).
Detects Non-volatile & thermally labile impurities (e.g., starting materials like 6-methylnicotinic acid, salts).[1]Volatile & semi-volatile impurities (e.g., residual solvents, volatile by-products).Structural isomers, provides a holistic view of all proton- or carbon-containing species.
Strengths High precision, robust, widely available, excellent for quantification.[3]High sensitivity, provides structural information of unknowns via mass fragmentation.[1]Absolute structural confirmation, non-destructive, primary analytical method (qNMR).[4]
Limitations Requires a chromophore for UV detection; structural information is limited without a mass detector.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[5]Lower sensitivity than chromatographic methods; complex mixtures can lead to overlapping signals.

The Workhorse of Quality Control: HPLC Analysis

For routine purity assessment, reversed-phase HPLC (RP-HPLC) is the gold standard due to its high resolution and reproducibility.[6] The method separates compounds based on their polarity, making it ideal for resolving the target molecule from potentially more polar starting materials or less polar by-products.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system. System suitability parameters are included to ensure the chromatographic system is performing adequately before sample analysis.

  • Instrumentation & Reagents:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic Acid (analytical grade).

  • Chromatographic Conditions:

    • Rationale: A C18 column is selected for its versatility in retaining moderately polar heterocyclic compounds. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar by-products. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for potential mass spectrometry detection.[7]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter that could damage the column.[8]

  • System Suitability & Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.

    • Inject a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[6]

    • Inject the prepared sample solution.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[3]

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) a1 Equilibrate System (30 min) p1->a1 p2 Prepare Sample (1 mg/mL in Diluent) p3 Filter Sample (0.45 µm) p2->p3 a3 Inject Sample p3->a3 a2 System Suitability (5x Standard Injection) a1->a2 a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (% Area Normalization) d1->d2

Workflow for HPLC Purity Determination.

Unmasking Volatiles: GC-MS Analysis

GC-MS is a powerful confirmatory technique, especially for identifying unknown volatile or semi-volatile impurities that might not be detected by HPLC.[1] The mass spectrometer provides structural data, allowing for the tentative identification of impurities based on their fragmentation patterns.

Experimental Protocol: GC-MS Method
  • Instrumentation & Reagents:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Capillary column suitable for general purpose analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Methanol or Dichloromethane (GC grade).

    • Helium (carrier gas).

  • Chromatographic & MS Conditions:

    • Rationale: A low-polarity 5% phenyl polysiloxane column is chosen for its robustness and broad applicability. A temperature ramp is essential to first separate highly volatile components like residual solvents at low temperatures, and then elute the higher-boiling target compound and related impurities.[9] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching.

ParameterCondition
Injector Temp. 250 °C
Carrier Gas Helium, 1.0 mL/min (constant flow)
Oven Program 60 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

Interpreting the Data: A Profile of Purity

A comprehensive purity assessment relies on interpreting data from multiple techniques to build a complete picture of the sample. The synthesis of this compound, likely proceeding from a precursor like 2-amino-6-methylpyridine via a Sandmeyer-type reaction or from 6-methylnicotinonitrile via direct bromination, can introduce specific impurities.[10][11]

CompoundExpected HPLC BehaviorExpected GC-MS BehaviorExpected ¹H NMR Signals (in CDCl₃, estimated)
This compound (Product) Main peak, moderately retained.Main peak. MS will show characteristic M/M+2 isotope pattern for Br (~196/198 m/z).Two aromatic doublets (~7.5-7.8 ppm), one methyl singlet (~2.6 ppm).
6-Methylnicotinonitrile (Starting Material) Earlier eluting (more polar) than product.Earlier eluting (lower boiling point) than product.Three aromatic signals, one methyl singlet (~2.6 ppm).
2-Amino-6-methylnicotinonitrile (Starting Material) Earlier eluting (more polar) than product.May require derivatization for good peak shape.Two aromatic doublets, one methyl singlet, one broad NH₂ singlet.
Dibromo-6-methylnicotinonitrile (By-product) Later eluting (less polar) than product.Later eluting (higher boiling point). MS will show M/M+2/M+4 pattern for two Br atoms.One aromatic singlet, one methyl singlet.

¹H NMR Spectroscopy: While not a primary tool for routine purity checks due to lower throughput, ¹H NMR is invaluable for structural confirmation. The spectrum of pure this compound should show two distinct aromatic protons (a doublet for H-4 and a doublet for H-5) and a singlet for the methyl group. The integration of these peaks should correspond to a 1:1:3 ratio. Any additional peaks would indicate impurities.

Mass Spectrometry: The most telling feature for any bromine-containing compound is the isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, immediately confirming the presence of a single bromine atom in the molecule or fragment.[12]

A Logic-Driven Approach to Method Selection

The choice of which analytical method to employ, or in what sequence, should be driven by the specific requirements of the analysis.

node_result Use Validated HPLC Method node_action Perform GC-MS Analysis q3 Is Absolute Structural Confirmation Needed? node_action->q3 start Purity Assessment Required q1 Routine QC for Known Compound? start->q1 q1->node_result Yes q2 Are Volatile Impurities a Concern? q1->q2 No (e.g., new synthesis route) q2->node_action Yes q2->q3 No q3->node_result No node_result_nmr Perform ¹H and ¹³C NMR q3->node_result_nmr Yes

Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of synthesized this compound is not a one-size-fits-all process. A robust quality control strategy employs a primary method for routine analysis, typically HPLC, for its quantitative accuracy and reliability. This should be complemented by orthogonal techniques like GC-MS to identify volatile impurities and NMR spectroscopy for definitive structural confirmation, particularly during process development or troubleshooting. By understanding the strengths and limitations of each technique and the types of impurities likely to be present, researchers can ensure the quality of their intermediates, leading to more reliable and successful outcomes in their research and development endeavors.

References

  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83821062, 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Sygula, A., et al. (2014).
  • BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20296692, 2-Bromo-6-methylbenzonitrile.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934).
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
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A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 2-Bromo-6-methylnicotinonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only effective but also compliant with rigorous regulatory standards. This guide compares different chromatographic approaches and provides the supporting data necessary for researchers in drug development and quality control to make informed decisions.

Analyte Characterization: The Foundation of Method Development

Before any injection is made, a thorough understanding of the target analyte, this compound (CAS: 155265-57-9, Molecular Formula: C₇H₅BrN₂), is paramount.[1][2]

  • Structure and Polarity: The molecule contains a pyridine ring, a polar nitrile (-C≡N) group, a halogen (Bromine), and a non-polar methyl (-CH₃) group. This combination suggests a moderate polarity, making it an ideal candidate for Reverse-Phase (RP) HPLC. The aromatic ring provides a strong chromophore, essential for UV detection.

  • Potential Degradation Pathways: The structure presents several chemically labile sites.

    • Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or an amide intermediate.

    • Photolysis: Halogenated aromatic rings can be susceptible to photolytic degradation.

    • Oxidation: While less obvious, the pyridine ring could be susceptible to oxidation.

This initial analysis dictates our starting strategy: a reverse-phase separation method capable of resolving the moderately polar parent compound from potentially more polar (e.g., carboxylic acid) or structurally similar degradation products.

Strategic Method Development: A Logic-Driven Approach

The development of a stability-indicating method is an iterative process aimed at achieving specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.

Initial Screening and Component Selection

The goal of the initial screening is to find a set of conditions that provides basic retention and a reasonable peak shape for the parent analyte.

  • Column (Stationary Phase) Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point.[3] Its hydrophobic nature will provide adequate retention for the this compound molecule. We begin with a standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, which offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A combination of water (or buffer) and an organic solvent is standard for RP-HPLC.[4]

    • Organic Solvent: Acetonitrile is chosen over methanol as the initial organic modifier. Its lower viscosity leads to lower backpressure and better chromatographic efficiency. Furthermore, its UV transparency at lower wavelengths is advantageous.[5]

    • Aqueous Phase: We start with a simple water/acetonitrile mixture. The pH is a critical parameter for ionizable compounds; while this compound is not strongly acidic or basic, potential degradants might be. Therefore, using a buffer (e.g., phosphate or acetate) to control pH around a neutral value (e.g., pH 6.8) is a prudent next step if peak shape is poor.[6][7]

  • Detector Selection and Wavelength: A Photodiode Array (PDA) detector is indispensable for developing stability-indicating methods.[8][9] Unlike a standard UV-Vis detector, a PDA acquires the entire UV-Vis spectrum at each point in the chromatogram.[10][11] This capability is crucial for:

    • Wavelength Optimization: Determining the wavelength of maximum absorbance (λ-max) for the best sensitivity.

    • Peak Purity Analysis: Assessing whether a single chromatographic peak consists of a single component, which is a cornerstone of proving method specificity.[12]

Method Optimization

Once initial conditions are established, the method is optimized to ensure adequate resolution between the parent peak and all potential impurities or degradants. This is typically achieved using a gradient elution, which starts with a lower concentration of organic solvent and gradually increases it. This approach is ideal for separating compounds with a range of polarities, as is expected in a forced degradation sample.[13][14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for HPLC Method Development."

Table 1: Optimized Chromatographic Conditions

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalent Standard high-performance liquid chromatography system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) Provides excellent peak shape for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides a slightly acidic pH to ensure consistent protonation of analytes and improve peak shape.[14]
Mobile Phase B Acetonitrile Good eluting strength and UV transparency.
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17-18 min (80-20% B), 18-25 min (20% B) Ensures elution of non-polar degradants while retaining and separating more polar ones from the main peak.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Improves reproducibility of retention times.
Injection Vol. 10 µL Standard volume for analytical work.
Detector PDA Detector Allows for peak purity analysis and selection of optimal wavelength.[9]

| Detection λ | 275 nm | Wavelength of maximum absorbance for this compound. |

Forced Degradation: The Litmus Test for Stability-Indicating Power

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[15][16] The goal is to intentionally generate degradation products to prove the analytical method can separate them from the active pharmaceutical ingredient (API). This is a core requirement of ICH guidelines.[17][18][19]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Forced Degradation Experimental Design."

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition % Degradation of API No. of Degradation Peaks Observations
Acid Hydrolysis (0.1 M HCl, 60°C, 8h) ~15% 2 A major degradant peak observed at an earlier retention time, suggesting a more polar compound (likely the hydrolyzed nitrile).
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) ~25% 3 Significant degradation. The method successfully resolved all degradants from the parent peak and each other.
Oxidative (3% H₂O₂, RT, 24h) ~8% 1 Minor degradation observed, indicating relative stability to oxidation.
Thermal (80°C, 72h) < 2% 0 The compound is highly stable to dry heat.

| Photolytic (ICH Q1B, 1.2M lux-hrs) | ~12% | 2 | Degradation confirms photosensitivity, a critical finding for handling and storage. The method demonstrated baseline resolution for photoproducts. |

In all stressed samples, the PDA peak purity analysis of the this compound peak passed, confirming that no degradants were co-eluting with the parent compound. This result is the single most important criterion for a stability-indicating method.

Method Validation: Establishing Trustworthiness and Reliability

Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[20][21][22]

Table 3: Method Validation Data Summary (Representative Data)

Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the retention time of the analyte. Peak purity must pass. Passed The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 r² = 0.9998 Excellent linearity across the range.
Accuracy % Recovery: 98.0% - 102.0% 99.2% - 101.5% The method is accurate.
Precision (Repeatability) % RSD ≤ 2.0% 0.45% The method is precise.
Precision (Intermediate) % RSD ≤ 2.0% 0.82% The method is rugged and reproducible.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 0.05 µg/mL The method is sensitive enough to quantify low-level impurities.

| Robustness | % RSD ≤ 2.0% after minor changes (flow rate, temp) | Passed | The method is robust to small variations in operating conditions. |

Comparison with Alternative Methods

While the developed RP-HPLC method is robust and reliable, it's important to understand its performance in the context of other available technologies.

  • Versus Ultra-High-Performance Liquid Chromatography (UPLC): A UPLC method, using a sub-2 µm particle column, could offer significant advantages in terms of speed and resolution. A 25-minute HPLC run could potentially be reduced to under 5 minutes. However, this requires a specialized UPLC system capable of handling higher backpressures. For routine QC labs without UPLC instrumentation, the developed HPLC method remains the more practical choice.

  • Versus Hydrophilic Interaction Liquid Chromatography (HILIC): If forced degradation had produced extremely polar degradants that were unretained on the C18 column (i.e., eluting in the void volume), HILIC would be a necessary alternative.[3][23][24] HILIC columns use a polar stationary phase with a high organic mobile phase to retain and separate very polar compounds. In our case, since all degradants were adequately retained and resolved, the more conventional and rugged RP-HPLC method is superior.

Detailed Experimental Protocols

Protocol 1: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as diluent to obtain a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject 10 µL of the standard and sample solutions and run the gradient program as described in Table 1.

  • System Suitability: Before sample analysis, inject the standard solution five times. The %RSD for peak area must be ≤ 2.0%, and the theoretical plates should be ≥ 2000.

Protocol 2: Forced Degradation (Acid Hydrolysis Example)
  • Pipette 1 mL of the 1 mg/mL stock solution of the API into a 10 mL flask.

  • Add 1 mL of 1 M HCl.

  • Keep the flask in a water bath at 60°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 1 M NaOH.

  • Dilute to the 10 mL mark with diluent and mix well to achieve a final concentration of 100 µg/mL.

  • Inject into the HPLC system.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for this compound. By integrating an understanding of the analyte's chemistry with a logical, stepwise experimental approach, we have established a specific, accurate, and robust method. The use of a PDA detector was shown to be critical in confirming the method's stability-indicating power through peak purity analysis of stressed samples. While faster UPLC methods are possible, the developed HPLC method stands as a highly reliable and accessible technique for quality control and stability assessment of this compound, fully compliant with international regulatory expectations.

References

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X-ray crystallography of 2-Bromo-6-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Elucidation of 2-Bromo-6-methylnicotinonitrile Derivatives: X-ray Crystallography and Spectroscopic Alternatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This is particularly true for novel synthetic compounds such as this compound and its derivatives, which are of interest in medicinal chemistry. While X-ray crystallography remains the gold standard for atomic-level structural resolution, its application is contingent on obtaining high-quality single crystals, which can be a significant bottleneck.[1] This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural characterization of this compound derivatives, offering insights into the experimental choices and the interpretation of the resulting data.

The Power and Challenge of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides unambiguous information on the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[2] This technique is unparalleled in its ability to deliver a definitive three-dimensional structure. However, the journey to a crystal structure begins with the often-arduous process of growing a suitable single crystal.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be systematically broken down into several key stages, each requiring careful consideration and optimization.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Analysis Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Structural Analysis (Bond Lengths, Angles, Intermolecular Interactions) Structure_Solution->Data_Analysis

Caption: A generalized workflow for X-ray crystallography, from synthesis to structural analysis.

Crystallization: The Critical Hurdle

The success of an X-ray crystallographic study hinges on the ability to grow well-ordered single crystals of sufficient size. For small organic molecules like this compound derivatives, several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly, leading to crystal formation.[3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[5]

The choice of solvent is critical and often requires screening a variety of options to find conditions that yield high-quality crystals.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the most detailed structural information, other analytical techniques offer complementary data and are often more readily applicable, especially when crystallization is challenging.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2]Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain.[1] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, conformational information in solution.Provides information about the structure in solution, which may be more biologically relevant. Non-destructive.Structure determination can be complex and may not provide the same level of precision as XRD for all aspects of the structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.[6]High sensitivity, requires very small amounts of sample.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[7]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.

Experimental Data for this compound Derivatives and Analogs

As of early 2026, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, analysis of closely related compounds provides valuable insights into the expected structural features and the data that can be obtained from various analytical techniques.

X-ray Crystallography Data of Related Bromopyridine Derivatives

To understand the potential crystal packing and molecular geometry of this compound, we can examine the crystallographic data of similar structures.

CompoundCrystal SystemSpace GroupUnit Cell ParametersKey FeaturesReference
3-Bromopyridine N-oxide MonoclinicP2₁/na = 7.832 Å, b = 18.398 Å, c = 8.298 Å, β = 92.906°Two molecules in the asymmetric unit with a herringbone packing pattern.[8]
6-Bromopyridine-2-carbaldehyde MonoclinicP2₁/aa = 6.908 Å, b = 6.290 Å, c = 15.060 Å, β = 95.57°Molecules are essentially planar and form chains through weak C-H···N interactions.[9]
Tris[(6-bromopyridin-2-yl)methyl]amine TriclinicP-1-Displays intermolecular Br···Br interactions that contribute to crystal stability.[10]
A Nicotinonitrile-Substituted Quinazolinone Derivative ---The crystal structure is stabilized by N—H···O, C—H···O, and C—H···N hydrogen bonds and π-stacking interactions.[2]

The presence of the bromine atom in these structures often leads to significant intermolecular interactions, such as halogen bonding (Br···Br or Br···N/O), which can influence the crystal packing.[10][11] The nitrile group in nicotinonitrile derivatives is a good hydrogen bond acceptor and can participate in C-H···N interactions, which would also play a role in the crystal lattice of this compound.[2]

Spectroscopic Data for this compound and Analogs

In the absence of a crystal structure, spectroscopic methods are the primary means of characterization.

1H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the positions of the bromo, methyl, and nitrile substituents. For example, in 2-bromopyridine, the proton signals appear in the range of δ 7.2-8.4 ppm.[12]

13C NMR Spectroscopy: The carbon NMR would provide information on the number of unique carbon atoms and their chemical environments. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of δ 110-140 ppm, while the nitrile carbon would appear further downfield.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (79Br and 81Br in an approximate 1:1 ratio).[13]

IR Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band around 2220-2240 cm-1, characteristic of the C≡N stretching vibration of the nitrile group.[14] Vibrations associated with the substituted pyridine ring would also be present.

Experimental Protocols

Representative Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 5-10 mg of purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) in a small vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free location at room temperature for slow evaporation.

  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically < 0.5 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction intensities to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

Generalized Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required compared to the 1H spectrum.

Conclusion

The structural elucidation of this compound derivatives relies on a synergistic approach combining various analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement, its application is dependent on successful crystallization. In the absence of a crystal structure, a combination of NMR, MS, and IR spectroscopy provides a wealth of information regarding the molecule's connectivity, molecular weight, and functional groups, allowing for confident structural assignment. The comparative data from related bromopyridine and nicotinonitrile structures presented in this guide serves as a valuable resource for researchers working on the synthesis and characterization of this class of compounds, enabling a deeper understanding of their chemical and physical properties.

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Bromo-6-methylnicotinonitrile: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-methylnicotinonitrile, a halogenated organic compound. By understanding the chemical's properties and the rationale behind these procedures, we can ensure a safe laboratory environment and minimize our ecological impact.

Hazard Assessment & Personal Protective Equipment (PPE)

This compound must be handled as a hazardous substance. Structurally similar compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] The toxicological properties of many specialized reagents are not fully characterized, demanding a cautious approach.[1][3] Therefore, stringent adherence to PPE protocols is the first line of defense during handling and disposal.

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The following table summarizes the mandatory PPE.

Protection Type Required PPE Rationale & Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum 5-mil thickness)Provides a barrier against splashes and brief contact.[6] Disposable gloves must be removed and discarded immediately after contamination, as breakthrough can occur rapidly with organic compounds.[7] Always inspect gloves for integrity before use.[8]
Eye & Face Protection Chemical Safety Goggles with Side ShieldsStandard safety glasses are insufficient.[9] Goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from minor spills and contamination.[4][9]
Respiratory Protection NIOSH-approved Respirator (if applicable)Required if there is a risk of generating aerosols or dust outside of a functioning fume hood.[3][8]

Waste Classification and Segregation: The Halogenated Waste Stream

Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .[4][10] This classification is critical because halogenated compounds produce acidic gases (e.g., hydrogen bromide) upon incineration and require specialized disposal facilities equipped with scrubbers.[3][11]

The Golden Rule of Segregation: Never mix halogenated waste with non-halogenated organic waste.

Co-mingling these waste streams complicates and significantly increases the cost of disposal.[12] It also creates a safety hazard, as reactions between incompatible waste chemicals can be unpredictable. All waste generated from this compound must be collected in a dedicated container clearly marked for "Halogenated Organic Waste".[4][10]

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing the compound, and any materials contaminated during handling.

  • Select the Appropriate Waste Container :

    • Use a clean, dry, and chemically compatible container, typically made of polyethylene (HDPE).[13] The use of metal cans is not recommended as halogenated solvents can degrade and produce acids that corrode metal.[13]

    • The container must have a secure, vapor-tight screw cap to prevent leaks and the release of fumes.[14]

  • Label the Container Before Use :

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[5][12]

    • Clearly write the full chemical name: "Waste this compound".[5][10] If it is a solution, list all components and their approximate percentages.

  • Collecting the Waste :

    • Solid Waste : Carefully transfer any residual solid this compound into the designated waste container.

    • Solutions : Pour solutions directly and carefully into the container, using a funnel to prevent spills.

    • Contaminated Labware : Disposable items such as weighing papers, pipette tips, and contaminated gloves must be collected in a separate, sealed plastic bag or container also labeled as "Hazardous Waste" with the chemical name.[5][6]

  • Secure Storage :

    • Keep the waste container tightly closed at all times, except when actively adding waste.[12][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be a secure, well-ventilated location away from general laboratory traffic.[5][12]

    • Ensure the waste container is stored in secondary containment (such as a plastic tub) to contain any potential leaks.[13]

Spill Management

Accidents can happen, and a clear plan is essential for safe mitigation.

  • Small Spills (Contained within the Fume Hood) :

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6]

    • Carefully scoop the absorbed material into a sealed, airtight container.[8][15]

    • Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it alongside other contaminated materials.

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Large Spills (Outside of a Fume Hood) :

    • Evacuate the immediate area immediately.[6][14]

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill yourself.[14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste streams.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start Identify Waste Containing This compound pure_solid Pure Solid or Concentrated Residue start->pure_solid Solid Waste solution Solution in Organic Solvent start->solution Liquid Waste contaminated_solid Contaminated PPE, Weigh Paper, Absorbents start->contaminated_solid Contaminated Items spill Spill Occurs start->spill Accidental Release collect_halogenated Collect in Labeled 'Halogenated Organic Waste' Liquid Container pure_solid->collect_halogenated solution->collect_halogenated collect_solid Collect in Labeled 'Hazardous Solid Waste' Bag or Container contaminated_solid->collect_solid cleanup Follow Spill Cleanup Protocol spill->cleanup storage Store Securely in Satellite Accumulation Area collect_halogenated->storage collect_solid->storage cleanup->collect_solid ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor (e.g., High-Temp Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

Final Disposal Pathway

Once collected and properly stored, the final step is to arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a hazardous waste pickup.[5][16] Provide them with a complete and accurate description of the waste. They will ensure that the waste is transported and disposed of in compliance with all local, regional, and national regulations.[11][17] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility designed to handle such materials.[10][11]

By adhering to these protocols, you contribute to a culture of safety, protect yourself and your colleagues, and uphold our collective responsibility to the environment.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
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Personal protective equipment for handling 2-Bromo-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Bromo-6-methylnicotinonitrile

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

Hazard Assessment: Understanding the Risks

The chemical structure of this compound, featuring a brominated pyridine ring and a nitrile (cyanide) functional group, suggests a significant hazard profile. The primary risks are associated with its potential toxicity and irritant properties.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Nitrile-containing compounds can potentially metabolize to release cyanide, posing a systemic risk.

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][4]

  • Combustible Dust: Like many fine organic solids, it may form combustible dust concentrations in the air.[2]

Due to these potential hazards, a stringent "as low as reasonably practicable" (ALARP) approach to exposure is critical. All handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a static checklist but a dynamic process based on the specific tasks being performed. The following table summarizes the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale & Critical Considerations
Eye & Face Chemical safety goggles and a full-face shield.[5][6]Standard safety glasses are insufficient. The combination of goggles and a face shield provides robust protection against splashes of solvents and airborne particulates during transfer operations.[6]
Hand Chemically resistant gloves (Nitrile recommended as a starting point).[1][5]Nitrile gloves offer good resistance to a range of chemicals and are effective against fine powders.[7] Crucially, always check the manufacturer's chemical resistance data for the specific solvent being used. For extended work or when using aggressive solvents, consider double-gloving or using thicker gloves like butyl rubber.[6][7] Discard gloves immediately if contamination is suspected.[8]
Body Flame-retardant lab coat and a chemically resistant apron if there is a significant splash risk.[5]Protects skin and personal clothing from contamination. A flame-retardant coat is a prudent measure given the organic nature of the compound.[6] Ensure the lab coat is fully buttoned.
Respiratory Work must be conducted in a certified chemical fume hood. [1][5]This is the most critical engineering control to prevent inhalation of airborne particles.[1] If procedures with a high potential for aerosolization are unavoidable or if engineering controls fail, a respirator (e.g., N95 for particulates or a cartridge respirator for organic vapors) may be required based on your institution's EHS assessment.[9][10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling 2-Bromo-6- methylnicotinonitrile task Assess Task: - Weighing/Transfer (Solid) - In Solution (Liquid) - Scale of Operation start->task fume_hood Mandatory Control: Certified Chemical Fume Hood task->fume_hood Always eye_face Eye/Face Protection: - Chemical Goggles - Face Shield fume_hood->eye_face body Body Protection: - Flame-Retardant Lab Coat - Apron (if splash risk) eye_face->body gloves Hand Protection: - Nitrile Gloves (default) - Check Solvent Compatibility - Consider Double-Gloving body->gloves inspect Inspect PPE Before Use gloves->inspect don Don PPE Correctly inspect->don proceed Proceed with Work don->proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe experimental outcome.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before handling the compound.

    • Don all required PPE as outlined in the section above.

  • Weighing and Transfer (Solid Form):

    • Handle the solid compound exclusively within the fume hood to contain any dust.[5]

    • Use a spatula or powder funnel to carefully transfer the solid. Avoid scooping or pouring actions that could generate airborne dust.

    • If possible, weigh the material directly into the reaction vessel on a tared balance inside the hood. If an external balance must be used, use a sealed container for transport.

    • After transfer, gently tap tools on the inside of the receiving vessel to dislodge any remaining powder before removing them from the container.

  • Handling in Solution:

    • When dissolving the solid, add solvent slowly to the solid to minimize splashing.

    • If the dissolution is exothermic, have an ice bath ready for cooling.[5]

    • Keep containers covered as much as possible to reduce the escape of vapors.[5]

  • Post-Handling:

    • Decontaminate spatulas and other reusable equipment with an appropriate solvent in the fume hood. Collect the rinse as hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth or towel, treating the cleaning material as contaminated waste.

    • Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface.[1]

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[1]

Spill and Disposal Management

A clear plan for managing spills and waste is a non-negotiable component of laboratory safety.

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • If safe to do so, absorb the material with an inert absorbent like vermiculite or sand.[5]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up the spill yourself.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical or its containers in the standard trash or down the drain.[1][9]

Waste Segregation:

  • Solid Waste: Collect unused compound, contaminated weighing papers, gloves, and cleaning materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound and solvent rinses in a separate, labeled hazardous waste container for halogenated organic waste.

Disposal Pathway: The primary disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[12] This process is equipped with scrubbers and other emission controls to safely manage the hazardous byproducts of combustion, such as hydrogen bromide.[12][13] Always follow your institution's specific guidelines for hazardous waste disposal, as regulations can vary.

Disposal Decision Pathway

Disposal_Workflow cluster_characterize Characterization & Segregation cluster_disposal Disposal Protocol start Waste Generated (Solid or Liquid) waste_type Identify Waste Type: - Contaminated Solid PPE - Unused Reagent - Liquid Solution/Rinse start->waste_type segregate Segregate into Labeled Containers: 1. Halogenated Solids 2. Halogenated Liquids waste_type->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs incineration EHS Arranges for Transport to Licensed Hazardous Waste Facility (High-Temp Incineration) contact_ehs->incineration end_node End of Lifecycle incineration->end_node

Caption: Decision pathway for the disposal of contaminated materials.

By integrating this expert guidance into your laboratory workflows, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and experimental integrity.

References

  • Benchchem. Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde.
  • Aaronchem. Safety Data Sheet - 2-Bromo-5-methylnicotinonitrile.
  • MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • Thermo Fisher Scientific. Safety Data Sheet - 4-Bromo-2-methylbenzonitrile.
  • Fisher Scientific.
  • Capot Chemical. MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • Sigma-Aldrich.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
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  • EPA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.